(S)-TCO-PEG4-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPMRASGLDBKPF-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901111126 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613439-69-2, 1621096-79-4 | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901111126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TCO-PEG4-NHS (contains 6% Dichloromethane at maximum) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-TCO-PEG4-NHS Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
(S)-TCO-PEG4-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This technical guide provides an in-depth overview of its chemical structure, properties, and applications, complete with experimental protocols and visual diagrams to facilitate its effective use in research and development.
Core Principles: The Chemistry of a Powerful Linker
This compound is meticulously designed for a two-step bioconjugation strategy. Its structure features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group enables the covalent attachment of the linker to biomolecules. It readily forms stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues and N-termini of proteins and antibodies.
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: A four-unit polyethylene glycol spacer enhances the molecule's water solubility and provides a flexible linker arm. This crucial feature minimizes steric hindrance during conjugation, which can improve reaction efficiency and the pharmacokinetic properties of the resulting bioconjugate.[1]
-
trans-Cyclooctene (TCO): As a strained alkene, the TCO group is a key player in bioorthogonal chemistry. It undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[2][3] This "click chemistry" reaction is known for its fast kinetics and its ability to proceed in complex biological environments without interfering with native biochemical processes.
This unique combination of reactive groups allows for a controlled, two-stage conjugation process. First, the biomolecule of interest is "activated" with the TCO group via the NHS ester. Subsequently, the TCO-modified biomolecule can be precisely ligated to a tetrazine-labeled payload, such as a drug, imaging agent, or nanoparticle.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below, compiled from various suppliers.
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₈N₂O₁₀ | [4] |
| Molecular Weight | 514.57 g/mol | [4] |
| Appearance | Colorless to slightly yellow oil | [4] |
| Purity | >95% (HPLC) | [4] |
| Solubility | DMSO, DMF, THF, Acetonitrile, Dichloromethane | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
Reaction Mechanism: A Two-Step Conjugation Strategy
The utility of this compound lies in its two distinct and sequential reactions, enabling precise control over the bioconjugation process.
First, the NHS ester reacts with primary amines on a biomolecule (e.g., an antibody) to form a stable amide bond. This step effectively labels the biomolecule with the TCO moiety.
Caption: Two-step bioconjugation using this compound.
The second step involves the bioorthogonal reaction between the now TCO-labeled biomolecule and a molecule bearing a tetrazine group. This inverse electron demand Diels-Alder cycloaddition is exceptionally fast and specific, forming a stable covalent bond and completing the conjugation.[1]
Experimental Protocols
The following are generalized protocols for the labeling of proteins and antibodies with this compound. Optimization may be required for specific applications.
General Protocol for Protein/Antibody Labeling
This protocol outlines the initial step of labeling a protein or antibody with the TCO group.
Materials:
-
Protein/antibody of interest
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein/antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[5] It is critical to remove any buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mM.[6] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
-
Labeling Reaction:
-
Add a 5- to 30-fold molar excess of the dissolved this compound to the protein/antibody solution. The optimal molar excess should be determined empirically to achieve the desired degree of labeling (DOL).[5]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[7] Gentle mixing during incubation can improve conjugation efficiency.
-
-
Quenching (Optional):
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[6]
-
Caption: Experimental workflow for protein labeling.
Protocol for TCO-Tetrazine Ligation
This protocol describes the second step, where the TCO-labeled biomolecule is conjugated to a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein/antibody (from section 4.1)
-
Tetrazine-labeled molecule (e.g., drug, fluorescent dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein/antibody in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Add the tetrazine-labeled molecule solution to the TCO-labeled protein/antibody solution. A slight molar excess (1.1 to 2-fold) of the tetrazine compound is often used.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically rapid.
-
-
Purification (if necessary):
-
If the tetrazine-labeled molecule is small, excess reagent can be removed by a desalting column or dialysis.
-
Applications in Drug Development and Research
The unique properties of this compound make it a valuable tool in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a tumor-targeting antibody. The bioorthogonal nature of the TCO-tetrazine ligation allows for the conjugation to occur under mild conditions, preserving the integrity of both the antibody and the drug.
-
Pre-targeted Imaging and Therapy: In this strategy, a TCO-labeled antibody is administered first, allowing it to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent is administered, which then "clicks" to the pre-targeted antibody. This can improve the target-to-background ratio and reduce off-target toxicity.
-
Preparation of Multifunctional Bioconjugates: The linker can be used to assemble complex biomolecular structures, such as attaching enzymes or oligonucleotides to proteins.
-
Surface Modification: this compound can be used to functionalize amine-coated surfaces for the specific capture of tetrazine-labeled molecules.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that has become an enabling technology in the field of bioconjugation. Its well-defined, two-step reaction mechanism, coupled with the high efficiency and specificity of the iEDDA click reaction, provides researchers and drug developers with a robust tool for the precise construction of complex bioconjugates. By understanding its chemical properties and optimizing the experimental protocols, the full potential of this reagent can be harnessed to advance the development of novel therapeutics and diagnostics.
References
what is (S)-TCO-PEG4-NHS ester used for in research
An In-depth Technical Guide to (S)-TCO-PEG4-NHS Ester in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker at the forefront of bioconjugation and bioorthogonal chemistry.[1][2] Its structure is meticulously designed to facilitate the precise linkage of molecules in complex biological environments.[3] This reagent is composed of three key functional components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable, covalent amide bond with primary amines found on biomolecules like proteins, antibodies, and peptides.[2]
-
trans-Cyclooctene (B1233481) (TCO): A strained alkene that serves as a key component in copper-free "click chemistry." It reacts with extreme speed and specificity with a tetrazine-containing molecule.[3]
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic 4-unit PEG linker that increases the reagent's water solubility, reduces aggregation, minimizes steric hindrance between the conjugated molecules, and improves the overall biocompatibility of the final conjugate.[1][4]
The primary utility of this compound lies in its role as a bridge, enabling a two-step sequential bioconjugation strategy. This approach is central to numerous applications, including the development of antibody-drug conjugates (ADCs), advanced drug delivery systems, fluorescent labeling for cellular imaging, and novel diagnostic assays.[2][3][5]
Core Technology: The TCO-Tetrazine Bioorthogonal Reaction
The functionality of this compound is rooted in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz). This reaction is a cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biological processes.
Key characteristics of the TCO-tetrazine ligation include:
-
Unprecedented Kinetics: It is among the fastest bioorthogonal reactions reported, enabling rapid conjugation even at low concentrations.[3]
-
High Selectivity: The TCO and tetrazine groups react exclusively with each other, ignoring the vast array of other functional groups present in a biological milieu.[3]
-
Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffer, neutral pH) and does not require cytotoxic copper catalysts or other accessory reagents.[3]
This two-stage labeling process first involves conjugating the NHS ester end of the linker to a biomolecule of interest. In the second stage, the now TCO-functionalized biomolecule is introduced to a tetrazine-modified probe, such as a fluorophore, a cytotoxic drug, or an imaging agent.
Physicochemical and Technical Data
The properties of this compound make it a reliable reagent for reproducible bioconjugation.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₃₈N₂O₁₀ | [4] |
| Molecular Weight | ~514.57 g/mol | [6] |
| CAS Number | 1621096-79-4 | [3][6] |
| Purity | >95% (typically verified by HPLC) | [3][4][6] |
| Appearance | Colorless to light yellow oil or liquid | [6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Acetonitrile | [3][4][6] |
| Storage Conditions | -20°C, desiccated, protected from light | [1][3] |
| Shipping Conditions | Ambient temperature or on dry ice | [4][6] |
Note: The TCO moiety has a limited shelf life as it can isomerize to the non-reactive cis-cyclooctene (CCO) form. Long-term storage is not recommended.[4]
Key Applications and Methodologies
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the construction of ADCs, a powerful class of therapeutics that deliver potent cytotoxic drugs directly to cancer cells.[2][7] The linker first attaches to lysine (B10760008) residues on a monoclonal antibody (mAb). The resulting TCO-functionalized mAb can then be conjugated to a tetrazine-modified drug payload.
Cellular and In Vivo Imaging
The bioorthogonal nature of the TCO-tetrazine reaction makes it ideal for labeling and tracking biomolecules in living systems.[2] Researchers can label cell surface proteins on live cells with the TCO moiety and subsequently introduce a tetrazine-fluorophore for real-time visualization via fluorescence microscopy.[8] This "pretargeting" approach is also used in PET and SPECT imaging, where a TCO-labeled antibody is administered and allowed to accumulate at a target site before a radiolabeled tetrazine probe is introduced for imaging.[3][9]
PROTAC Development
This compound also serves as a versatile PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][10] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. The linker is used to connect the two distinct ligand-binding moieties of the PROTAC.[10]
Experimental Protocols
Protocol 1: General Antibody Labeling with this compound
This protocol provides a general methodology for conjugating the TCO linker to an antibody.[11][12] Optimization (e.g., molar excess of the linker) is often required for each specific antibody.
Materials:
-
Antibody of interest (at 1-5 mg/mL)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-buffered saline (PBS) or bicarbonate buffer (pH 8.0-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting spin columns (e.g., Zeba Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), exchange the buffer to the Reaction Buffer using a desalting column. Adjust the final antibody concentration to 1-5 mg/mL.[11]
-
NHS Ester Stock Preparation: Immediately before use, bring the vial of this compound to room temperature to prevent condensation.[13] Dissolve the ester in anhydrous DMSO to create a 10 mM stock solution.[12]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution.[12] Mix gently by pipetting.
-
Incubation: Incubate the reaction for 60 minutes at room temperature or 2 hours on ice, protected from light.[11][12]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. This step deactivates any unreacted NHS ester. Incubate for 15 minutes on ice.[11][12]
-
Purification: Remove excess, unreacted TCO linker and quenched buffer components by passing the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).[12]
-
Characterization: The resulting TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine probe. The degree of labeling (DOL) can be determined if required.
| Parameter | Typical Range/Value | Reference(s) |
| Antibody Concentration | 1 - 5 mg/mL | [12] |
| Molar Excess (Ester:Ab) | 3:1 to 20:1 | [11][12][14] |
| Reaction Buffer pH | 8.0 - 8.75 | [11][14] |
| Reaction Time | 60 minutes at room temperature | [12][14] |
| Quenching Agent | 50 - 100 mM Tris-HCl | [11][12] |
Protocol 2: Two-Step Cell Surface Protein Labeling
This protocol outlines the labeling of cell surface proteins for applications like flow cytometry or fluorescence microscopy.[8]
Materials:
-
Live cells in suspension (1 x 10⁶ cells/mL)
-
TCO-conjugated antibody (prepared as in Protocol 1)
-
Wash Buffer: Cold PBS with 1% BSA
-
Tetrazine-functionalized fluorophore
-
Staining Buffer: Cold PBS with 1% BSA
Procedure:
-
Cell Preparation: Resuspend cells in cold Wash Buffer to a concentration of 1 x 10⁶ cells/mL.[8]
-
Primary Incubation: Add the TCO-conjugated antibody to the cell suspension at a predetermined optimal concentration. Incubate for 30-60 minutes on ice or at 4°C, protected from light.[8]
-
Washing: Wash the cells three times with cold Wash Buffer to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between each wash.[8]
-
Click Reaction: Resuspend the washed cells in Staining Buffer. Add the tetrazine-functionalized fluorophore to a final concentration of 5-20 µM.[8]
-
Secondary Incubation: Incubate for 30-60 minutes at room temperature, protected from light.[8]
-
Final Wash and Analysis: Wash the cells twice with Wash Buffer to remove the unreacted tetrazine probe. The cells are now labeled and ready for analysis by flow cytometry or microscopy.[8]
Conclusion
This compound is a powerful and versatile chemical tool that bridges conventional amine-based conjugation with the speed and specificity of bioorthogonal click chemistry.[2][4] Its well-defined structure, incorporating a reactive NHS ester, a bioorthogonal TCO group, and a solubility-enhancing PEG spacer, provides researchers with a reliable method for creating complex bioconjugates.[1] From developing next-generation antibody-drug conjugates to enabling sophisticated live-cell imaging experiments, this reagent is a critical component in the modern molecular toolbox for researchers in biology, medicine, and drug development.[3][15]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. chemimpex.com [chemimpex.com]
- 3. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. TCO-PEG4-NHS ester | PEG analogue | CAS# 1613439-69-2 | InvivoChem [invivochem.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. interchim.fr [interchim.fr]
- 13. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biocompare.com [biocompare.com]
(S)-TCO-PEG4-NHS Ester: A Technical Guide to its Mechanism of Action in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the mechanism of action and application of (S)-TCO-PEG4-NHS ester in the field of bioconjugation. This heterobifunctional linker has emerged as a powerful tool for the precise and efficient covalent modification of biomolecules, enabling advancements in areas such as antibody-drug conjugates (ADCs), in vivo imaging, and targeted drug delivery. This document provides a detailed exploration of its core principles, quantitative performance data, experimental methodologies, and common workflows.
Core Principles and Mechanism of Action
This compound is a versatile crosslinker featuring three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG4) spacer, and a strained trans-cyclooctene (B1233481) (TCO) group.[1][2] This unique architecture facilitates a two-step bioconjugation strategy, offering exceptional control and specificity.
Step 1: Amine-Reactive Conjugation via the NHS Ester
The initial step involves the reaction of the NHS ester moiety with primary amines present on the target biomolecule, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein.[] This reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[4] The efficiency of this reaction is highly dependent on the pH of the reaction buffer, with an optimal range typically between 7.2 and 8.5 to ensure the amine is sufficiently deprotonated while minimizing hydrolysis of the NHS ester.[]
Step 2: Bioorthogonal Ligation via the TCO Group
Once the TCO moiety is attached to the biomolecule of interest, it serves as a handle for a highly specific and rapid bioorthogonal reaction. The strained ring of the TCO group readily participates in an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule.[1] This [4+2] cycloaddition is exceptionally fast and proceeds without the need for a catalyst, making it ideal for applications in complex biological systems, including living organisms.[1][5] The reaction is irreversible due to the subsequent elimination of nitrogen gas, resulting in a stable dihydropyridazine (B8628806) linkage.
The Role of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer provides several advantages in bioconjugation. It increases the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce aggregation.[6] Furthermore, the flexible and extended nature of the PEG spacer minimizes steric hindrance, allowing for more efficient interaction between the conjugated biomolecules.[6]
Quantitative Data Presentation
The efficiency of bioconjugation with this compound is governed by the kinetics of both the NHS ester reaction and the TCO-tetrazine ligation. The following tables summarize key quantitative data to aid in experimental design and optimization.
Table 1: Kinetics of TCO-Tetrazine Ligation
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 x 10³ - 8 x 10² | Aqueous Buffer |
| (S)-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Up to 1 x 10⁶ | Aqueous Buffer |
Data compiled from multiple sources. The exact rate constant can vary depending on the specific structures of the TCO and tetrazine derivatives.[5]
Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 4 | ~1 hour |
| 8.5 | Room Temperature | 125 - 180 minutes |
| 8.6 | 4 | 10 minutes |
This table illustrates the competing hydrolysis reaction of the NHS ester. Higher pH leads to a shorter half-life, emphasizing the need for timely execution of the conjugation step.[4][7]
Table 3: Comparative Kinetics of NHS Ester Aminolysis vs. Hydrolysis
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | ~80 | ~210 |
| 8.5 | ~20 | ~180 |
| 9.0 | ~10 | ~125 |
This table provides a direct comparison for a specific porphyrin-NHS ester, demonstrating that while hydrolysis increases with pH, the desired amidation reaction is more significantly accelerated within the optimal pH range, leading to higher conjugation yields.
Experimental Protocols
Detailed methodologies are crucial for successful bioconjugation. The following protocols provide a step-by-step guide for key experiments using this compound.
Protocol 1: Antibody Labeling with this compound
This protocol describes the modification of an antibody with TCO moieties by targeting primary amines on lysine residues.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer using a desalting column.
-
This compound Stock Solution Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous DMSO to prepare a 10 mM stock solution.
-
Modification Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle mixing.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the concentration of the purified TCO-modified antibody (mAb-TCO) using a spectrophotometer at 280 nm.
Protocol 2: Determination of the Degree of Labeling (DOL)
This protocol allows for the quantification of the average number of TCO molecules conjugated to each antibody.
Materials:
-
Purified TCO-modified antibody (from Protocol 1)
-
Tetrazine-fluorophore conjugate with known extinction coefficient
-
PBS, pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction with Tetrazine-Fluorophore: React a known concentration of the TCO-modified antibody with an excess of a tetrazine-fluorophore conjugate for 30-60 minutes at room temperature to ensure all TCO groups react.
-
Purification: Remove the unreacted tetrazine-fluorophore using a desalting column.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the fluorophore (A_dye).
-
Calculate the concentration of the fluorophore using the Beer-Lambert law (A = εcl) and its known molar extinction coefficient (ε_dye).
-
Correct the absorbance at 280 nm for the contribution of the fluorophore: Corrected A₂₈₀ = A₂₈₀ - (A_dye × CF₂₈₀), where CF₂₈₀ is the correction factor for the dye at 280 nm.
-
Calculate the concentration of the antibody using the corrected A₂₈₀ and its molar extinction coefficient (ε_protein).
-
-
DOL Calculation: DOL = (molar concentration of dye) / (molar concentration of protein).[8]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.
References
- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. biocompare.com [biocompare.com]
- 7. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
The Trifunctional Architecture: A Brief Overview
An In-depth Technical Guide on the Core Role of the PEG4 Spacer in (S)-TCO-PEG4-NHS Ester
For researchers, scientists, and drug development professionals, the strategic design of linker molecules is paramount to the success of bioconjugation strategies. The this compound is a powerful heterobifunctional linker, prized for its role in creating complex bioconjugates such as antibody-drug conjugates (ADCs). While the trans-cyclooctene (B1233481) (TCO) and N-hydroxysuccinimide (NHS) ester moieties provide the reactive handles for bioorthogonal "click" chemistry and amine ligation, respectively, it is the tetraethylene glycol (PEG4) spacer that critically defines the overall performance, solubility, and efficacy of the resulting conjugate. This technical guide provides a detailed exploration of the indispensable functions of the PEG4 spacer.
The this compound is comprised of three key components:
-
(S)-TCO (trans-cyclooctene): A highly strained alkene that serves as a voracious dienophile.[1][2] It facilitates extremely rapid and selective, catalyst-free bioorthogonal ligation via an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner.[3][4] This reaction is exceptionally fast, allowing for efficient conjugation even at low concentrations.[2][4]
-
NHS Ester (N-hydroxysuccinimide ester): An amine-reactive group that readily forms stable, covalent amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[5][][7] This reaction proceeds efficiently in aqueous buffers under physiological to slightly alkaline conditions (pH 7.2-9).[][7]
-
PEG4 Spacer: A discrete, hydrophilic linker composed of four ethylene (B1197577) glycol units that physically separates the TCO and NHS ester groups.
The Core Role of the PEG4 Spacer
The PEG4 spacer is not merely an inert linker; it is an active contributor to the physicochemical properties of the entire molecule and the final bioconjugate. Its primary roles are to enhance solubility, mitigate steric hindrance, and improve pharmacokinetic properties.
Enhanced Hydrophilicity and Solubility
A primary and critical function of the PEG4 spacer is to impart hydrophilicity.[8][9] Many therapeutic payloads or imaging agents are inherently hydrophobic, which can lead to aggregation and reduced solubility when conjugated to a biomolecule.[10] The hydrophilic PEG4 chain increases the overall water solubility of the conjugate, which is essential for:
-
Preventing Aggregation: Improved water solubility reduces the tendency of the final conjugate to aggregate in aqueous solutions, a common problem that can lead to loss of efficacy and potential immunogenicity.[8][11][12]
-
Improving Formulation and Handling: Enhanced solubility makes the bioconjugate easier to work with in standard aqueous buffers, simplifying formulation and downstream applications.[10]
-
Enabling Higher Drug-to-Antibody Ratios (DARs): In the context of ADCs, the PEG4 spacer's ability to solubilize hydrophobic drugs can allow for the successful development of conjugates with a higher number of attached drug molecules.[9]
Mitigation of Steric Hindrance
The defined length and flexibility of the PEG4 spacer arm are crucial for overcoming steric challenges during the two-step conjugation process.[11][13]
-
Accessibility for Ligation: The spacer extends the TCO moiety away from the surface of the larger biomolecule (e.g., an antibody) to which it is attached.[12][13] This spatial separation minimizes steric hindrance, making the TCO group more accessible to its complementary tetrazine-containing molecule for the subsequent bioorthogonal ligation step.[12][14]
Improved Pharmacokinetics and Biocompatibility
The incorporation of a PEG spacer can have a profound impact on the in vivo behavior of a bioconjugate. This practice, known as PEGylation, is a well-established strategy in drug development.[15]
-
Reduced Immunogenicity: The PEG chain can create a protective hydration shell around the conjugate, which can mask epitopes and reduce the risk of an immune response.[10][15]
-
Prolonged Circulation Time: The hydration shell created by the PEG spacer increases the hydrodynamic radius of the molecule.[9][15] This larger size can reduce renal clearance, leading to a longer circulation half-life in the bloodstream.[9][15]
-
Enhanced Stability: The PEG spacer can offer protection against proteolytic degradation by enzymes, enhancing the stability of the conjugate in vivo.[15]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative properties of this compound.
| Property | Value / Description | Significance | Reference |
| Molecular Weight | ~514.57 g/mol | Crucial for precise molar calculations in labeling protocols. | [13] |
| Chemical Formula | C24H38N2O10 | Defines the elemental composition of the molecule. | [13] |
| Purity | Typically >95% (by HPLC) | High purity ensures reproducibility and minimizes side reactions. | [13] |
| Solubility | Soluble in organic solvents (DMSO, DMF); the PEG4 spacer imparts water solubility to the final conjugate. | Dictates the choice of solvent for preparing stock solutions and ensures the final conjugate is soluble in aqueous buffers. | [11][13] |
| Storage Conditions | -20°C, desiccated | Essential for maintaining the long-term stability and reactivity of the hydrolytically sensitive NHS ester. | [13][14][16] |
Experimental Protocols
Protocol 1: Labeling of Primary Amines (e.g., Antibodies) with this compound
This protocol describes the covalent attachment of the linker to a protein via its amine-reactive NHS ester.
Materials:
-
Antibody (or other amine-containing protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column for purification.
Methodology:
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution.
-
Protein Preparation: Adjust the concentration of the antibody to 2-10 mg/mL in the reaction buffer.
-
Conjugation Reaction: Add a 5-20 molar excess of the dissolved this compound to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Bioorthogonal Ligation of TCO-labeled Antibody with a Tetrazine-modified Molecule
This protocol describes the rapid IEDDA "click" reaction.
Materials:
-
Purified TCO-labeled antibody (from Protocol 1).
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug payload).
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reaction Setup: Combine the TCO-labeled antibody and the tetrazine-functionalized molecule in the reaction buffer. A molar excess of 1.5 to 5 equivalents of the tetrazine molecule is typically recommended to ensure complete labeling of the antibody.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[12] The kinetics of this reaction are extremely fast.[4]
-
Purification (Optional): If necessary, remove the excess tetrazine-functionalized molecule using size-exclusion chromatography. For many applications involving fluorescent dyes, this purification step may not be required.
-
Analysis: The final conjugate can be characterized by methods such as SDS-PAGE, UV-Vis spectroscopy (to determine labeling efficiency), and mass spectrometry.
Visualized Workflows
Caption: Workflow for labeling an antibody with this compound.
Caption: Workflow for TCO-tetrazine bioorthogonal "click" ligation.
Conclusion
The PEG4 spacer is a pivotal component of the this compound linker, playing a role far beyond that of a simple connector. It is a critical design element that imparts favorable physicochemical properties essential for the successful development of complex bioconjugates.[8][10] By enhancing solubility, minimizing steric hindrance, and improving the pharmacokinetic profile, the PEG4 spacer addresses many of the fundamental challenges encountered in bioconjugation.[15] A thorough understanding of its strategic function enables researchers and drug developers to harness the full potential of this versatile linker, paving the way for the creation of next-generation therapeutics and advanced diagnostic tools.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. interchim.fr [interchim.fr]
- 13. vectorlabs.com [vectorlabs.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. 反-环辛烯 PEG4 琥珀酰亚胺酯 | Sigma-Aldrich [sigmaaldrich.com]
solubility and stability of (S)-TCO-PEG4-NHS ester
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
(S)-TCO-PEG4-NHS ester is a bifunctional crosslinker integral to modern bioconjugation and click chemistry applications.[1][2] It features a trans-cyclooctene (B1233481) (TCO) group for rapid and specific bioorthogonal ligation with tetrazine-modified molecules and an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines on biomolecules like proteins and antibodies.[1][3][4] A hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.[5][6] The successful application of this reagent is critically dependent on a thorough understanding of its solubility and stability, as these factors directly impact conjugation efficiency and reproducibility. This guide provides a comprehensive overview of these characteristics, along with detailed experimental protocols.
Solubility Profile
The solubility of this compound is a balance between its hydrophobic TCO core and the hydrophilic PEG4 spacer and NHS ester components.
Organic Solvents: The compound exhibits good solubility in common water-miscible, anhydrous organic solvents.[7] For practical use, it is recommended to first prepare a concentrated stock solution in one of these solvents before adding it to an aqueous reaction mixture.[7][8]
Aqueous Solutions: The PEG4 spacer significantly improves the hydrophilicity and aqueous solubility of the molecule compared to non-PEGylated linkers.[5][9][10] This modification helps to reduce the aggregation of labeled proteins when stored in solution.[5][6] However, like many non-sulfonated NHS esters, its direct solubility in aqueous buffers is limited.[7] It is crucial to keep the final concentration of the organic solvent carryover in the aqueous reaction mixture low (typically below 10%) to avoid precipitation.[8][11]
Quantitative Solubility Data
| Solvent Type | Solvent | Solubility | Reference |
| Organic | DMSO, DMF, DCM, THF, Acetonitrile | Soluble | [2][10][12][13] |
| Aqueous | Buffers (e.g., PBS) | Limited; PEG4 spacer enhances solubility | [5][6][10] |
Stability Profile
The stability of this compound is primarily dictated by the chemical lability of its two reactive moieties: the NHS ester and the TCO group.
NHS Ester Stability: The Challenge of Hydrolysis
The NHS ester is the more sensitive component, being highly susceptible to hydrolysis in aqueous environments.[7][14] This reaction, where water acts as a nucleophile, cleaves the ester bond, yielding an unreactive carboxylic acid and reducing the efficiency of the desired conjugation with primary amines.[14]
Factors Influencing NHS Ester Hydrolysis:
-
pH: The rate of hydrolysis is highly dependent on pH, increasing significantly under alkaline conditions.[7][14][15] The optimal pH for reactions with primary amines is a compromise, generally between 7.2 and 8.5, to balance amine nucleophilicity with ester stability.[7][8][14]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[16] Reactions can be performed at 4°C to slow hydrolysis, though this will also slow the rate of aminolysis.[7]
-
Moisture: The solid reagent is moisture-sensitive.[17] It is critical to store it under desiccated conditions and allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[17][18][19]
Quantitative NHS Ester Stability Data
| pH | Temperature | Half-life of Hydrolysis | Reference |
| 7.0 | 0°C | 4 - 5 hours | [7][15][18] |
| 8.6 | 4°C | 10 minutes | [7][15][18] |
| 8.0 | Room Temp | ~1 hour | [8] |
| 8.5 - 9.0 | Room Temp | < 30 minutes | [8] |
TCO Group Stability
The TCO group is generally more robust than the NHS ester but has its own stability considerations.
-
Isomerization: The strained trans-isomer can relax to the thermodynamically more stable and unreactive cis-cyclooctene (CCO) isomer over time.[2] Because of this, long-term storage of TCO-containing compounds is not recommended.[2]
-
Acid Sensitivity: The TCO group can be inactivated under strongly acidic conditions.[18]
-
Aqueous Stability: Despite potential isomerization, the TCO functional group is considered stable in aqueous buffers for weeks when stored at 4°C.[5]
Recommended Storage and Handling
-
Solid Reagent: Store at -20°C or lower, protected from light and moisture (desiccated).[2][3][12][13]
-
Stock Solutions: Prepare fresh in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use.[16][17] For short-term storage, aliquot and store at -20°C; for longer periods, store at -80°C.[8] Avoid repeated freeze-thaw cycles.[8]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific aqueous buffer.[20]
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial.
-
Equilibration: Agitate the mixture on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid material is necessary at the end of this period.[20]
-
Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a validated HPLC method.[20]
-
Calculation: The measured concentration represents the equilibrium solubility under the tested conditions.
Protocol 2: Assessment of NHS Ester Stability via Hydrolysis Assay
This method quantifies the percentage of active NHS ester in a sample by measuring the UV absorbance of the released N-hydroxysuccinimide upon complete hydrolysis.[19]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in anhydrous DMSO.
-
Prepare a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7-8). Do not use amine-containing buffers.[19]
-
Prepare a strong base solution (e.g., 0.5-1.0 N NaOH).[21]
-
-
Initial Absorbance (A_initial): Dilute the NHS ester stock solution in the aqueous buffer. Immediately measure the absorbance at 260 nm using the buffer as a blank.
-
Base Hydrolysis: Induce complete hydrolysis by adding a small volume of the strong base solution to the diluted NHS ester solution.[21] Vortex immediately and incubate for 30-60 seconds.[21]
-
Final Absorbance (A_final): Measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Calculation: The increase in absorbance is proportional to the amount of active NHS ester. A fully active reagent will show a significant increase in absorbance, while a completely hydrolyzed reagent will show little to no change.[19]
Protocol 3: General Procedure for Protein Labeling
This protocol provides a general workflow for conjugating this compound to a protein.[5]
Methodology:
-
Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[5] If necessary, perform a buffer exchange.
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently mixing.[5][11]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][5][11]
-
Quenching: Stop the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[5] Incubate for 5-15 minutes.[5][22]
-
Purification: Remove excess, unreacted reagent and byproducts by passing the reaction mixture through a desalting spin column or by dialysis.[5][11] The resulting TCO-labeled protein is ready for subsequent ligation with a tetrazine-modified molecule.
Mandatory Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. medium.com [medium.com]
- 7. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. escholarship.org [escholarship.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. benchchem.com [benchchem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. furthlab.xyz [furthlab.xyz]
(S)-TCO-PEG4-NHS Ester Reaction with Primary Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between (S)-TCO-PEG4-NHS ester and primary amines, a cornerstone of modern bioconjugation strategies. This powerful linker enables the covalent attachment of a trans-cyclooctene (B1233481) (TCO) moiety to biomolecules, which can then undergo highly efficient and specific bioorthogonal ligation with tetrazine-functionalized partners. This two-step approach is instrumental in the development of antibody-drug conjugates (ADCs), advanced imaging agents, and targeted drug delivery systems.[1][2][3]
Introduction to this compound
This compound is a heterobifunctional linker composed of three key components:
-
Trans-cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This "click chemistry" reaction is known for its exceptional speed and biocompatibility.[1][4]
-
Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic tetraethylene glycol spacer that enhances the solubility of the linker and the resulting conjugate in aqueous environments. It also provides a flexible connection, minimizing steric hindrance during subsequent ligation.[3][5][6]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines on biomolecules to form stable amide bonds.[7][8]
The strategic combination of these components in a single molecule allows for the efficient and site-specific introduction of the TCO handle onto proteins, antibodies, peptides, and other amine-containing molecules for subsequent bioorthogonal conjugation.[3][9]
The Reaction Mechanism: NHS Ester Aminolysis
The core reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This process, known as aminolysis, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[10] This reaction is highly selective for unprotonated primary amines, which are typically found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[8]
Caption: Reaction of this compound with a primary amine.
Key Parameters Influencing the Reaction
Successful conjugation with this compound is dependent on several critical experimental factors:
pH
The pH of the reaction buffer is the most crucial parameter.[10] The primary amine must be in its unprotonated, nucleophilic state to react with the NHS ester. At acidic pH, the amine is protonated (R-NH₃⁺) and becomes unreactive.[10] Conversely, at high pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[7][8] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[8][10]
Competing Hydrolysis
In aqueous solutions, water can act as a nucleophile, leading to the hydrolysis of the NHS ester. This side reaction reduces the efficiency of the conjugation.[10] The rate of hydrolysis is highly pH-dependent, increasing with higher pH.[8] For instance, the half-life of an NHS ester can be several hours at pH 7 but drops to just minutes at pH 9.[10]
Buffer Composition
The choice of buffer is critical. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the NHS ester.[8][11] Phosphate-buffered saline (PBS), carbonate/bicarbonate buffers, and borate (B1201080) buffers are commonly used for NHS ester conjugations.[8]
Concentration
Higher concentrations of the amine-containing biomolecule (typically 1-10 mg/mL) can favor the desired aminolysis over hydrolysis, leading to higher conjugation efficiency.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound reaction with primary amines.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 514.56 g/mol | [9][14] |
| CAS Number | 1621096-79-4 | [5][9][15] |
| Purity | >95% | [9][14][15] |
| Appearance | Colorless oil | [9][15] |
| Solubility | DMSO, DMF, DCM, THF, Acetonitrile | [14][15] |
| Storage | -20°C, desiccated, protected from light | [3][5][16] |
Table 2: Recommended Reaction Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Reference(s) |
| pH | 7.2 - 8.5 | [8][10] |
| Optimal pH | 8.3 - 8.5 | [7][17] |
| Temperature | Room Temperature or 4°C | [8] |
| Reaction Time | 30 minutes - 4 hours | [8][13] |
| Molar Excess of NHS Ester | 10-20 fold | [13] |
| Protein Concentration | 1 - 10 mg/mL | [12][13] |
Table 3: TCO-Tetrazine Ligation Kinetics
| Reaction | Second-Order Rate Constant (k₂) | Reference(s) |
| TCO-Tetrazine | > 800 M⁻¹s⁻¹ | [2] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol outlines a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-8.0[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.[13]
-
-
Conjugation Reaction:
-
Quench the Reaction:
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a spin desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Caption: A typical experimental workflow for NHS ester bioconjugation.
Protocol 2: Two-Step Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol describes the functionalization of two different proteins with TCO and tetrazine moieties, respectively, followed by their bioorthogonal conjugation.[13]
Materials:
-
Protein A and Protein B
-
This compound
-
Methyltetrazine-PEG4-NHS ester
-
PBS, pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Spin desalting columns
Procedure:
-
Functionalize Protein A with TCO:
-
Follow the steps outlined in Protocol 1 to label Protein A with this compound.
-
-
Functionalize Protein B with Tetrazine:
-
Repeat the functionalization steps for Protein B using Methyltetrazine-PEG4-NHS ester in place of the TCO-linker.[13]
-
-
Crosslinking Reaction:
Applications in Research and Drug Development
The ability to efficiently and specifically introduce a TCO handle onto biomolecules has made this compound an invaluable tool in various fields:
-
Antibody-Drug Conjugates (ADCs): For the site-specific attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[2]
-
Pretargeted Imaging and Therapy: In this approach, a TCO-modified antibody is administered first, allowed to accumulate at the target site, and then a tetrazine-labeled imaging agent or therapeutic is administered for rapid and specific localization.[4][19]
-
Live-Cell Imaging and Diagnostics: Enabling the visualization of biological processes in real-time with high specificity.[1][2]
-
Cell and Gene Therapy: For the modification and tracking of cells and therapeutic agents.[2]
-
Protein-Protein Conjugation: For the creation of novel bi-specific antibodies and other protein constructs.[6][20]
Conclusion
The reaction of this compound with primary amines provides a robust and versatile method for the introduction of a bioorthogonal TCO handle onto a wide range of biomolecules. A thorough understanding of the reaction mechanism and the critical experimental parameters, particularly pH and the competing hydrolysis reaction, is essential for achieving high conjugation efficiency and successful downstream applications. The unparalleled speed and specificity of the subsequent TCO-tetrazine ligation have solidified the importance of this chemistry in advancing the fields of chemical biology, drug development, and molecular imaging.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO-PEG4-CH2 NHS ester | AxisPharm [axispharm.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medium.com [medium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. TCO-PEG4-NHS ester, CAS 1613439-69-2 | AxisPharm [axispharm.com]
- 17. interchim.fr [interchim.fr]
- 18. furthlab.xyz [furthlab.xyz]
- 19. pubs.acs.org [pubs.acs.org]
- 20. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Inverse Electron-Demand Diels-Alder Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1] Its exceptional kinetics, high specificity, and biocompatibility make it an ideal bioorthogonal ligation strategy for applications ranging from cellular imaging to targeted drug delivery.[2][3][4] This guide provides a comprehensive overview of the core principles of the IEDDA reaction, with a focus on the widely used tetrazine-trans-cyclooctene ligation, supported by quantitative data and detailed experimental protocols.
Core Mechanism: A [4+2] Cycloaddition Cascade
The IEDDA reaction is a type of cycloaddition that occurs between an electron-deficient diene and an electron-rich dienophile.[5] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[6] The reaction proceeds through a concerted [4+2] cycloaddition, forming a six-membered ring.[5][7]
The most prominent example of an IEDDA reaction in bioorthogonal chemistry is the ligation of a 1,2,4,5-tetrazine (B1199680) (the electron-deficient diene) with a strained alkene or alkyne, such as a trans-cyclooctene (B1233481) (TCO) derivative (the electron-rich dienophile).[8][9] This reaction is often referred to as tetrazine ligation.[9] The mechanism involves two key steps:
-
Inverse-Electron-Demand Diels-Alder Cycloaddition: The reaction is initiated by a [4+2] cycloaddition between the tetrazine and the TCO.[8][10] This forms a highly unstable, tricyclic intermediate.[2]
-
Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂).[2][8] This step is a key driving force for the reaction's irreversibility.[2] The final product is a stable dihydropyridazine, which can then tautomerize and oxidize to a pyridazine.[2][10]
The fast reaction kinetics of the IEDDA are attributed to the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene.[9][11]
Key Factors Influencing Reactivity
The rate of the IEDDA reaction can be finely tuned by modifying the electronic and steric properties of the diene and dienophile.
-
Electronics: The presence of electron-withdrawing groups on the tetrazine ring lowers its LUMO energy, accelerating the reaction.[11] Conversely, electron-donating groups on the dienophile raise its HOMO energy, which also increases the reaction rate.[11]
-
Dienophile Strain: Ring strain in the dienophile, such as in trans-cyclooctenes, significantly increases the reaction rate by raising the energy of the HOMO.[4][12] TCO is seven-fold more reactive than its cis-isomer, cis-cyclooctene.[9][13]
-
Sterics: Steric hindrance on either the tetrazine or the dienophile can decrease the reaction rate.[4]
Quantitative Data: Reaction Kinetics
The selection of the appropriate tetrazine and dienophile is critical for experimental success. The following table summarizes the second-order rate constants for various IEDDA reaction pairs.
| Diene (Tetrazine Derivative) | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 | [14] |
| Tetrazine | Norbornene | 1.9 | [9] |
| Tetrazine | Bicyclooctyne | 45 | [12] |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | up to 10⁵ | [15] |
| Tetrazine-TCO pair | 1 - 1x10⁶ | [13] |
Applications in Drug Development and Research
The biocompatibility and rapid kinetics of the IEDDA reaction have led to its widespread adoption in various biomedical applications.
-
Bioconjugation: IEDDA is extensively used for labeling biomolecules such as proteins, nucleic acids, and lipids.[10] This enables applications in biological imaging of cellular components.[10]
-
Targeted Drug Delivery: Potent drugs can be conjugated to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).[10] This allows for the specific delivery of therapeutics to target cells, such as cancer cells, minimizing off-target toxicity.[10][16]
-
Pretargeted Imaging and Therapy: A two-step "pretargeting" approach involves first administering a TCO-modified antibody that binds to the target tissue.[16][17] This is followed by a smaller, rapidly clearing tetrazine-labeled imaging or therapeutic agent, which then reacts in vivo with the antibody.[16][17] This strategy enhances the target-to-background signal ratio in imaging and reduces systemic exposure to the therapeutic agent.[8][16]
-
Drug Release: "Click-to-release" systems have been developed where the IEDDA reaction triggers the release of a drug from a carrier molecule at the target site.[10]
Detailed Experimental Protocols
The following protocols provide detailed methodologies for common applications of the IEDDA reaction.
Protocol 1: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol outlines the steps for conjugating two proteins that have been functionalized with TCO and tetrazine moieties, respectively.[13][18]
-
Materials:
-
TCO-functionalized Protein A
-
Tetrazine-functionalized Protein B
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
-
-
Procedure:
-
Preparation of Reactants: Ensure both the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B are in an amine-free buffer like PBS.[18] If necessary, perform a buffer exchange using a spin desalting column. Protein concentrations should typically be in the range of 1-5 mg/mL.[18]
-
Reaction Setup: Mix the TCO-functionalized Protein A and the Tetrazine-functionalized Protein B in a 1:1 molar ratio.[13][18] For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[16][18]
-
Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation.[18] The incubation time can range from 30 minutes to 2 hours, depending on the specific reactants and their concentrations.[18]
-
Monitoring (Optional): The reaction progress can be monitored by observing the disappearance of the characteristic tetrazine absorbance peak between 510 and 550 nm using a spectrophotometer.[13][18]
-
Purification: Once the reaction is complete, the resulting protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[18]
-
Storage: Store the final conjugate at 4°C.[18]
-
Protocol 2: Determination of the Second-Order Rate Constant (k₂) of a TCO-Tetrazine Reaction
This protocol describes a general method for quantifying the reaction kinetics of a TCO-tetrazine ligation using spectrophotometry.[18]
-
Materials:
-
Tetrazine derivative solution of known concentration in a suitable buffer (e.g., PBS)
-
TCO derivative solution of known concentration in the same buffer
-
Spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)
-
-
Procedure:
-
Instrument Setup: Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically between 510-550 nm).[18] Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).[18]
-
Reaction Initiation: Mix equal volumes of the tetrazine and TCO solutions directly in the cuvette.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength over time.
-
Data Analysis: The second-order rate constant (k₂) can be determined by plotting the reciprocal of the tetrazine concentration versus time. The slope of the resulting line will be equal to k₂.
-
Conclusion
The inverse-electron-demand Diels-Alder reaction, particularly the tetrazine-TCO ligation, represents a significant advancement in the field of bioconjugation. Its rapid, specific, and catalyst-free nature has enabled the development of innovative solutions for targeted drug delivery, advanced cellular imaging, and pretargeted therapeutic strategies. As research continues to uncover novel diene and dienophile pairs with optimized properties, the applications of IEDDA in biomedical research and drug development are expected to expand even further.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. benchchem.com [benchchem.com]
- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 11. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 12. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
Technical Guide: (S)-TCO-PEG4-NHS Ester for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-TCO-PEG4-NHS ester, a key reagent in modern bioconjugation. It details the physicochemical properties, core reaction mechanisms, and step-by-step experimental protocols for its application in creating precisely engineered biomolecular conjugates for research, diagnostics, and therapeutics.
Core Concepts and Physicochemical Properties
This compound is a heterobifunctional crosslinker designed for a two-stage conjugation strategy.[1] It incorporates three key functional elements:
-
A trans-cyclooctene (TCO) group, a strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.[2]
-
A tetraethylene glycol (PEG4) spacer, which enhances aqueous solubility, increases flexibility, and minimizes steric hindrance during conjugation.[1][3]
-
An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group for the covalent attachment of the linker to proteins, antibodies, and other biomolecules via stable amide bonds.[4]
This strategic design allows for the initial, stable labeling of a biomolecule with the TCO moiety, which can then be specifically and rapidly ligated to a second molecule bearing a tetrazine group through an inverse-electron-demand Diels-Alder (iEDDA) reaction.[5] This bioorthogonal approach offers exceptional control and specificity in the assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.[6]
Quantitative Data Summary
There are slight variations in the reported CAS number and molecular weight for TCO-PEG4-NHS ester, which may be attributed to different isomers or salt forms. The (S)-configuration specifically refers to the stereochemistry of the TCO moiety. Below is a summary of the commonly cited physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 1621096-79-4 (axial isomer) | [7] |
| 1613439-69-2 | [1] | |
| Molecular Formula | C₂₄H₃₈N₂O₁₀ | [1][7] |
| Molecular Weight | 514.57 g/mol | [7] |
| 514.6 g/mol | [1] | |
| Purity | >95% (typically assessed by HPLC) | [7] |
| Solubility | Soluble in organic solvents like DMSO, DMF, DCM, and Acetonitrile | [7] |
| Storage Conditions | Store at –20 °C, desiccated and protected from light. | [7] |
Signaling Pathways and Reaction Mechanisms
The core utility of this compound lies in its application of a two-step reaction pathway: an initial amine coupling followed by a highly efficient bioorthogonal ligation.
Amine Coupling via NHS Ester Reaction
The first step involves the reaction of the NHS ester with primary amines (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is typically carried out in a buffer with a pH of 7.2-8.5.
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The second, bioorthogonal step is the iEDDA reaction. The TCO-modified biomolecule is reacted with a molecule functionalized with a tetrazine (Tz). In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[8] This reaction is exceptionally fast and selective, proceeding rapidly under physiological conditions without the need for a catalyst.[8][9] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen (N₂) gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) linkage.[9][10]
Caption: Reaction pathway for bioconjugation using this compound.
Experimental Protocols
This section provides a detailed protocol for the labeling of an antibody with this compound and subsequent conjugation to a tetrazine-functionalized molecule.
Materials and Reagents
-
Antibody (or protein) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound .
-
Anhydrous Dimethylsulfoxide (DMSO) .
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).
-
Tetrazine-functionalized molecule for the final ligation step.
Protocol 1: Antibody Labeling with this compound
This protocol outlines the modification of an antibody with the TCO moiety.
1. Antibody Preparation:
- Ensure the antibody solution is free of primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If present, perform a buffer exchange into the Reaction Buffer using a desalting column.
- Adjust the antibody concentration to 1-10 mg/mL.
2. TCO-PEG4-NHS Ester Stock Solution Preparation:
- Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
3. Conjugation Reaction:
- Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically to achieve the desired degree of labeling (DoL).
- Gently mix and incubate for 30-60 minutes at room temperature.
4. Quenching the Reaction:
- To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM.
- Incubate for 15 minutes at room temperature.
5. Purification of TCO-Antibody Conjugate:
- Remove excess, unreacted TCO linker and quenching buffer by buffer exchanging the conjugate into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column.
Protocol 2: Ligation of TCO-Antibody with a Tetrazine-Molecule
1. Reactant Preparation:
- Ensure both the purified TCO-labeled antibody and the tetrazine-functionalized molecule are in a compatible reaction buffer (e.g., PBS, pH 7.4).
2. Ligation Reaction:
- Mix the TCO-labeled antibody with the tetrazine-labeled molecule. A slight molar excess (1.1 to 1.5 equivalents) of the tetrazine molecule is often recommended to ensure complete conjugation of the TCO sites.
- Incubate for 30 to 60 minutes at room temperature. The reaction is typically very rapid.
3. Final Purification (Optional):
- If necessary, the final antibody conjugate can be purified from the excess tetrazine reagent using size-exclusion chromatography or a desalting column.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from initial protein preparation to the final, purified bioconjugate.
Caption: Experimental workflow for antibody conjugation.
References
- 1. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. biocompare.com [biocompare.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Storage and Handling of TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical storage and handling conditions for TCO-PEG4-NHS ester, a bifunctional linker essential for bioconjugation applications in research and drug development. Adherence to these guidelines is paramount to ensure the reagent's integrity and the success of subsequent conjugation reactions.
Introduction to TCO-PEG4-NHS Ester
TCO-PEG4-NHS ester is a chemical linker featuring a trans-cyclooctene (B1233481) (TCO) group and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The TCO group facilitates rapid and specific reactions with tetrazine-modified molecules via inverse-electron-demand Diels-Alder cycloaddition (IEDDA), a type of "click chemistry". The NHS ester enables the covalent attachment of the linker to primary amines on proteins and other biomolecules.
Storage Conditions
Proper storage is crucial to maintain the reactivity of TCO-PEG4-NHS ester. The molecule contains two moieties sensitive to environmental conditions: the NHS ester is susceptible to hydrolysis, and the TCO group can undergo isomerization.
Recommended Storage:
For optimal stability, TCO-PEG4-NHS ester should be stored at -20°C in a desiccated environment and protected from light .[1][2] Some suppliers recommend storage at -80°C for long-term storage of stock solutions, suggesting a shelf life of up to 6 months at -80°C and 1 month at -20°C when in solution.
Key Storage Considerations:
-
Temperature: Low temperatures (-20°C) are essential to minimize the degradation of both the TCO and NHS ester groups.
-
Moisture: The NHS ester is highly susceptible to hydrolysis. Storage in a desiccated environment is mandatory to prevent premature inactivation.
-
Light: The TCO group can be sensitive to light. Protection from light is recommended to prevent potential photo-induced isomerization or degradation.
Quantitative Storage Data
While specific quantitative stability data for TCO-PEG4-NHS ester is not extensively published, the stability of the NHS ester moiety is well-characterized. The following table summarizes the half-life of NHS esters at various pH values, highlighting the critical influence of pH on its stability.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 7.0 | Room Temperature | 4-5 hours |
| 8.0 | Room Temperature | 1 hour |
| 8.5 | Room Temperature | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 8.6 | Room Temperature | 10 minutes |
Data compiled from multiple sources on general NHS ester stability.[3][4][5]
Handling Procedures
Careful handling of TCO-PEG4-NHS ester is critical to prevent degradation before its intended use.
General Handling Workflow:
Caption: A flowchart outlining the key steps for the proper handling of TCO-PEG4-NHS ester.
Key Handling Precautions:
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent moisture condensation inside the container.
-
Dry Environment: Handle the solid reagent in a dry environment, such as a glove box or under a stream of inert gas (e.g., argon or nitrogen).
-
Solvent Quality: Use anhydrous (dry) and amine-free solvents for reconstitution, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Immediate Use: Due to the limited stability of the NHS ester in solution, it is highly recommended to prepare stock solutions immediately before use.
Experimental Protocols
The following are detailed methodologies for common experiments involving TCO-PEG4-NHS ester.
Reconstitution of TCO-PEG4-NHS Ester
This protocol outlines the preparation of a stock solution.
Materials:
-
TCO-PEG4-NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
Bring the vial of TCO-PEG4-NHS ester to room temperature.
-
Briefly centrifuge the vial to collect the contents at the bottom.
-
In a dry environment, open the vial and add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution until the ester is completely dissolved.
-
Use the freshly prepared solution immediately.
Reconstitution Workflow Diagram:
Caption: A step-by-step workflow for the reconstitution of TCO-PEG4-NHS ester.
Protein Conjugation with TCO-PEG4-NHS Ester
This protocol provides a general procedure for labeling proteins with TCO-PEG4-NHS ester. The optimal conditions may vary depending on the specific protein.
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Freshly reconstituted TCO-PEG4-NHS ester stock solution
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the reconstituted TCO-PEG4-NHS ester to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should ideally be below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted TCO-PEG4-NHS ester and the quenched byproducts using a suitable purification method, such as size-exclusion chromatography or dialysis.
Protein Conjugation Workflow Diagram:
References
In-Depth Technical Guide: Safety Data Sheet for (S)-TCO-PEG4-NHS Ester
This guide provides a comprehensive overview of the safety information for (S)-TCO-PEG4-NHS ester, a bifunctional linker used in bioconjugation and click chemistry. The information is compiled from publicly available Safety Data Sheets (SDS) to ensure researchers, scientists, and drug development professionals can handle this chemical safely.
Product Identification
-
Product Name: this compound
-
Synonyms: trans-Cyclooctene-PEG4-NHS ester
-
CAS Number: 1621096-79-4[1]
-
Intended Use: For laboratory research use only. It is not intended for food, drug, medical device, cosmetic, or commercial use.[2][3]
Hazard Identification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
GHS Classification: [1]
-
Skin corrosion/irritation (Category 3)
-
Germ cell mutagenicity (Category 2)
-
Carcinogenicity (Category 1A, 1B)
-
Specific target organ toxicity, single exposure (Category 2)
-
Specific target organ toxicity, repeated exposure (Category 2)
-
Hazardous to the aquatic environment, long-term hazard (Category 3)
GHS Label Elements: [1]
-
Pictogram:
-
Signal Word: Warning
-
Hazard Statements: [1]
-
H316: Causes mild skin irritation.
-
H341: Suspected of causing genetic defects.
-
H350: May cause cancer.
-
H371: May cause damage to organs.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H412: Harmful to aquatic life with long lasting effects.
-
-
Precautionary Statements: [1]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local regulation.
-
Composition and Physical/Chemical Properties
This section summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₈N₂O₁₀ | [4][5] |
| Molecular Weight | 514.6 g/mol | [4][5] |
| Appearance | Liquid or colorless oil | [6] |
| Purity | >95% | [4][6] |
| Solubility | Soluble in DMSO, DCM, and DMF | [4] |
| Storage Temperature | -20°C | [2][4] |
First-Aid Measures
In case of exposure, follow these first-aid measures.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. A physician should be called.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: While not expected to be a significant ingestion hazard under normal use, if you feel unwell, seek medical advice.[3]
Note on Experimental Protocols and Signaling Pathways:
Safety Data Sheets are regulatory documents designed to provide information on the safe handling, storage, and disposal of chemical substances. They do not contain detailed experimental protocols or information on biological signaling pathways. Such information would be found in peer-reviewed scientific literature, application notes from the supplier, or other technical documentation specific to the research application.
Handling, Storage, and Disposal
Proper handling and storage are crucial for maintaining the integrity of the product and ensuring user safety.
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas. Wear appropriate personal protective equipment (PPE).[1][3]
-
Storage: Keep in a dry, cool, and well-ventilated place.[3] Store at -20°C in the dark and desiccate.[2] The product should be stored locked up.[1]
-
Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1]
Accidental Release and Fire-Fighting Measures
-
Accidental Release: Use full personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Prevent further leakage or spillage if safe to do so. Absorb spills with a liquid-binding material and decontaminate surfaces with alcohol.[1]
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers.[1][3]
-
Special Hazards: During a fire, irritating fumes may be emitted.[1]
-
Fire-Fighting Equipment: Wear a self-contained breathing apparatus and protective clothing.[1]
Exposure Controls and Personal Protection
-
Engineering Controls: Ensure adequate ventilation. An accessible safety shower and eye wash station should be available.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles.[3]
-
Hand Protection: Wear suitable, compatible chemical-resistant gloves.[3]
-
Skin/Body Protection: Wear suitable protective clothing.[3]
-
Respiratory Protection: In case of insufficient ventilation, wear a respirator approved under appropriate government standards.[3]
-
Diagrams and Workflows
Below are diagrams illustrating key safety and handling workflows for this compound.
Caption: Emergency first-aid procedures following exposure.
Caption: Recommended handling and storage workflow.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 5. Broadpharm TCO-PEG4-NHS ester, 1613439-69-2, MFCD28118912, 25mg, Quantity: | Fisher Scientific [fishersci.com]
- 6. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
Methodological & Application
Application Notes and Protocols for (S)-TCO-PEG4-NHS Ester in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-TCO-PEG4-NHS ester is a heterobifunctional linker that plays a crucial role in the development of advanced drug delivery systems.[1][2] It incorporates a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click chemistry" and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to amine-containing molecules.[3][4] The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer enhances solubility, reduces steric hindrance, and improves the pharmacokinetic profile of the resulting bioconjugate.[1][5] This molecule is particularly valuable in the construction of antibody-drug conjugates (ADCs), nanoparticle functionalization, and pre-targeted drug delivery strategies.[1][6]
Mechanism of Action
The utility of this compound in drug delivery is centered around a two-step bioconjugation strategy:
-
Amine-Reactive Conjugation: The NHS ester moiety reacts efficiently with primary amines, such as the lysine (B10760008) residues on antibodies or other proteins, to form stable amide bonds.[1][7] This reaction is typically performed in a buffer with a slightly alkaline pH (7.2-8.5) to facilitate the deprotonation of the amine groups, thereby increasing their nucleophilicity.[8]
-
Bioorthogonal Click Chemistry: The TCO group engages in a highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule.[2][8] This "click" reaction is bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[2] The reaction is catalyst-free and forms a stable dihydropyridazine (B8628806) linkage, releasing nitrogen gas as the only byproduct.[8]
This dual functionality allows for the precise and modular assembly of complex drug delivery constructs.
Applications in Drug Delivery
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the synthesis of ADCs, which are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells.[6][9] In this application, the linker is first conjugated to an antibody that targets a tumor-specific antigen. Subsequently, a tetrazine-modified cytotoxic drug is "clicked" onto the TCO-functionalized antibody.
Nanoparticle Functionalization
This linker can be used to modify the surface of nanoparticles, enabling the attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic payloads.[10] The PEG4 spacer helps to improve the biocompatibility and circulation time of the nanoparticles.
Pre-targeted Drug Delivery
Pre-targeting is a multi-step strategy that separates the tumor targeting and drug delivery steps to improve the therapeutic index.[11][12] First, a TCO-modified antibody is administered and allowed to accumulate at the tumor site while clearing from systemic circulation.[13] In a second step, a tetrazine-labeled therapeutic agent is administered, which rapidly binds to the pre-localized TCO-modified antibody at the tumor site.[12]
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol details the modification of a monoclonal antibody (mAb) with this compound.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution:
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted this compound using a desalting column.[11]
-
Protocol 2: TCO-Tetrazine Click Reaction for ADC Formation
This protocol describes the conjugation of a tetrazine-modified payload to a TCO-labeled antibody.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Tetrazine-functionalized payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled antibody in the reaction buffer.
-
Dissolve the tetrazine-functionalized payload in a compatible solvent (e.g., DMSO).
-
-
Click Reaction:
-
Purification:
-
If necessary, purify the final ADC conjugate to remove any excess tetrazine-payload using size-exclusion chromatography.[14]
-
Data Presentation
| Parameter | Recommended Value | Reference(s) |
| Antibody Labeling | ||
| Antibody Concentration | 2-10 mg/mL | [15] |
| Reaction Buffer pH | 7.2-9 | [5] |
| Molar Excess of TCO-NHS Ester | 5- to 15-fold | [14] |
| Reaction Time | 30-60 min at RT or 2 hours on ice | [15][16] |
| Click Reaction | ||
| Molar Excess of Tetrazine | 1.5- to 3-fold | [14] |
| Reaction Time | 1-2 hours at RT | [14] |
Visualizations
References
- 1. TCO-PEG4-CH2 NHS ester | AxisPharm [axispharm.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. chemimpex.com [chemimpex.com]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. furthlab.xyz [furthlab.xyz]
Application Notes and Protocols for Protein Conjugation with TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of proteins with TCO-PEG4-NHS ester. Trans-cyclooctene (TCO) functionalization is the initial step for a powerful two-step bioorthogonal labeling strategy. The incorporated TCO group can specifically and rapidly react with a tetrazine-labeled molecule in a catalyst-free "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This method is ideal for various applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and diagnostics, due to its high specificity, rapid kinetics, and biocompatibility.[3][4][5]
The TCO-PEG4-NHS ester reagent enables the attachment of the TCO moiety to proteins by reacting with primary amines, such as the side chains of lysine (B10760008) residues, to form a stable amide bond.[2][6] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the resulting conjugate and reduces steric hindrance.[4][6][7]
Experimental Workflow Overview
The overall process for protein modification with TCO-PEG4-NHS ester involves preparing the protein and reagent, performing the conjugation reaction, quenching the reaction, and purifying the TCO-labeled protein. The purified conjugate is then ready for the subsequent bioorthogonal reaction with a tetrazine-functionalized molecule.
Caption: Experimental workflow for TCO-labeling and purification of proteins.
Quantitative Data Summary
The efficiency of the TCO-labeling process is influenced by several key parameters. The following table summarizes the recommended conditions for the conjugation of TCO-PEG4-NHS ester to proteins.
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can enhance labeling efficiency.[1] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Buffers containing primary amines like Tris and glycine (B1666218) should be avoided as they compete for reaction with the NHS ester.[1][2] |
| Molar Excess of TCO-NHS Ester | 10 - 20 fold | The optimal ratio may need to be empirically determined for each specific protein.[1] |
| Reaction Time | 1 hour | Can be adjusted based on the reactivity of the protein. The reaction can also be performed overnight at 4°C.[1] |
| Reaction Temperature | Room Temperature (20-25°C) | Incubation at 4°C for a longer duration is also an option.[1] |
| Quenching Reagent | Tris-HCl (50-100 mM final concentration) | Used to quench any unreacted NHS esters.[1] |
Experimental Protocols
Materials and Reagents
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
TCO-PEG4-NHS ester[6]
-
Anhydrous Dimethylsulfoxide (DMSO)[8]
-
Reaction Buffer: Amine-free buffer such as PBS, pH 7.2 - 8.0[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[9]
-
Purification system: Size-Exclusion Chromatography (SEC) or dialysis equipment[1][3]
Protocol for Protein Conjugation with TCO-PEG4-NHS Ester
-
Protein Preparation :
-
TCO-PEG4-NHS Ester Preparation :
-
Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to prepare a stock solution.[8]
-
-
Conjugation Reaction :
-
Add a 10- to 20-fold molar excess of the dissolved TCO-PEG4-NHS ester to the protein solution.[1] The final concentration of DMSO in the reaction mixture should not exceed 10% to maintain protein stability.[8]
-
Gently mix the reaction solution.
-
Incubate for 1 hour at room temperature (20-25°C). Alternatively, the reaction can be carried out overnight at 4°C.[1]
-
-
Quench Reaction :
-
Purification of TCO-Labeled Protein :
-
Remove the excess, unreacted TCO-PEG4-NHS ester and quenching reagent from the TCO-labeled protein.
-
Size-Exclusion Chromatography (SEC) : This method is effective for separating the larger protein conjugate from smaller unreacted molecules. Equilibrate the SEC column with a suitable buffer (e.g., PBS) and elute the protein. Monitor the protein concentration in the collected fractions.[1]
-
Dialysis : Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecules.[3]
-
-
Storage :
-
The purified TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.
-
For short-term storage, keep the protein at 4°C. For long-term storage, store at -80°C.[1]
-
Characterization of TCO-Protein Conjugates
After purification, it is important to characterize the TCO-labeled protein.
-
Degree of Labeling (DOL) : The average number of TCO molecules per protein can be determined using mass spectrometry.[3]
-
Purity : The purity of the conjugate and the absence of aggregation or fragmentation can be assessed by SDS-PAGE and size-exclusion chromatography (SEC-HPLC).[3]
Chemical Reaction Pathway
The conjugation of a protein with TCO-PEG4-NHS ester proceeds through the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine on the protein, typically a lysine residue, to form a stable amide bond.
Caption: Reaction of a TCO-NHS ester with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. furthlab.xyz [furthlab.xyz]
The Power of Precision: (S)-TCO-PEG4-NHS Ester in Advanced Fluorescent Labeling
(S)-TCO-PEG4-NHS ester has emerged as a powerful tool for researchers, scientists, and drug development professionals, enabling precise and efficient fluorescent labeling of biomolecules. This heterobifunctional linker combines the specificity of N-hydroxysuccinimide (NHS) ester chemistry with the rapid and bioorthogonal nature of trans-cyclooctene (B1233481) (TCO)-tetrazine click chemistry. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance, making it an ideal reagent for a wide range of applications in complex biological environments.[1][2][3]
This document provides detailed application notes and protocols for utilizing this compound in fluorescent labeling, complete with quantitative data, experimental methodologies, and visual diagrams to guide researchers in their experimental design.
Principle of TCO-Tetrazine Ligation
The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) moiety.[4] This "click chemistry" reaction is known for its exceptional speed, high specificity, and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[4] The reaction forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas in the process.[4]
The workflow for fluorescent labeling using this compound typically involves a two-step process:
-
Modification: A biomolecule of interest, such as an antibody or a cell surface protein, is first labeled with the this compound. The NHS ester group reacts with primary amines (e.g., lysine (B10760008) residues) on the biomolecule to form a stable amide bond.[5][6]
-
Labeling: The TCO-modified biomolecule is then introduced to a tetrazine-conjugated fluorophore. The TCO and tetrazine groups specifically and rapidly react, resulting in a fluorescently labeled target.[4]
Key Applications
The versatility of this compound has led to its adoption in numerous applications, including:
-
Live-Cell Imaging: The bioorthogonal nature of the TCO-tetrazine ligation allows for the labeling of specific proteins on the surface of living cells without disrupting cellular processes.[4]
-
Antibody-Drug Conjugation (ADC): This linker is utilized in the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.
-
Super-Resolution Microscopy: The precise and stable labeling achieved with this reagent is beneficial for advanced imaging techniques that require high-resolution localization of molecules.[4]
-
In Vivo Imaging: The efficiency of the click reaction enables the use of low concentrations of labeling reagents, making it suitable for imaging studies in living organisms.[7]
Quantitative Data Summary
The following table summarizes key quantitative parameters for experimental design using this compound. These values are starting points and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Protein Concentration for Labeling | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[4][8] |
| Molar Excess of TCO-NHS Ester | 10-20 fold | Optimal ratio should be determined empirically for each protein.[4] |
| Incubation Time for NHS Ester Reaction | 30-60 minutes at room temperature | Can be extended to 2 hours on ice.[4][9] |
| Tetrazine-Fluorophore Concentration | 1-5 µM | Optimal concentration should be determined empirically.[4] |
| Incubation Time for TCO-Tetrazine Ligation | 30 minutes | The reaction is typically very fast.[7] |
Experimental Protocols
Protocol 1: Antibody Labeling with this compound
This protocol describes the modification of an antibody with a TCO group, preparing it for subsequent fluorescent labeling.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS, pH 7.2-7.4)[5][6]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]
-
-
Labeling Reaction:
-
Quenching (Optional but Recommended):
-
Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[4]
-
Protocol 2: Fluorescent Labeling of TCO-Modified Cells
This protocol outlines the final labeling step for cells that have been pre-targeted with a TCO-modified antibody or metabolically engineered to express TCO groups.
Materials:
-
TCO-labeled cells in a suitable buffer (e.g., PBS)
-
Tetrazine-fluorophore conjugate
-
DMSO or other suitable solvent for the tetrazine-fluorophore
Procedure:
-
Cell Preparation:
-
Prepare a suspension of TCO-labeled cells.
-
-
Staining Solution Preparation:
-
Prepare a stock solution of the tetrazine-fluorophore in DMSO.
-
Dilute the stock solution into the desired cell imaging or analysis buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.[4]
-
-
Labeling:
-
Add the tetrazine-fluorophore solution to the TCO-labeled cells.
-
Incubate for 30 minutes at 37°C.[10]
-
-
Washing:
-
Wash the cells twice with PBS to remove any unreacted tetrazine-fluorophore.[10]
-
-
Analysis:
-
The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.
-
Visualizing the Process
To further clarify the concepts and workflows, the following diagrams have been generated using Graphviz.
Caption: Structure of this compound.
Caption: Experimental workflow for fluorescent labeling.
Caption: Mechanism of TCO-tetrazine ligation.
References
- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. benchchem.com [benchchem.com]
Application Notes: Optimal Reaction Conditions for TCO-Tetrazine Ligation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 15. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Optimizing Molar Excess for Biomolecule Labeling with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has become an indispensable tool for site-specific bioconjugation, enabling the precise labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of this field, renowned for its exceptionally fast kinetics and high specificity.[1][2] This application note provides a comprehensive guide to labeling primary amine-containing biomolecules, such as antibodies and proteins, with (S)-TCO-PEG4-NHS ester.
The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues) to form stable amide bonds.[3][4] The inclusion of a hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility of the resulting conjugate and minimizes steric hindrance, ensuring the accessibility of the TCO moiety for subsequent ligation with a tetrazine-functionalized molecule.[4][5]
A critical parameter for successful labeling is the molar excess of the this compound relative to the biomolecule. Insufficient molar excess can lead to a low degree of labeling (DOL), resulting in poor signal in downstream applications. Conversely, excessive molar excess can lead to over-labeling, which may compromise the biological activity of the biomolecule or cause precipitation.[6][7] This document outlines the principles for calculating molar excess, provides a detailed experimental protocol, and offers guidance on characterizing the final conjugate.
Principle of the Reaction
The labeling process is a two-step procedure. The first step is the acylation of primary amines on the biomolecule by the this compound. This reaction is pH-dependent, with an optimal range of pH 7.2-8.5, which represents a compromise between efficient amine reactivity and minimizing the hydrolysis of the NHS ester.[3] The second step is the bioorthogonal IEDDA reaction, where the TCO-labeled biomolecule is reacted with a tetrazine-functionalized probe for applications in imaging, diagnostics, or drug delivery.[8][9]
Calculating Molar Excess
The molar excess is the ratio of the moles of this compound to the moles of the biomolecule to be labeled. The optimal molar excess is empirical and should be determined for each specific application.[6]
Formula for Calculating the Mass of this compound:
Mass of Ester (mg) = (Molar Excess) x (Mass of Biomolecule (mg) / MW of Biomolecule (Da)) x MW of Ester (Da)
Key Parameters for Calculation:
| Parameter | Value | Source |
| Molecular Weight (MW) of this compound | ~514.57 g/mol (Da) | [5][10][11] |
| Molecular Weight (MW) of a typical IgG antibody | ~150,000 g/mol (Da) | [12][13][14][15][16] |
Recommended Molar Excess Ratios for Antibody Labeling:
| Molar Excess Range | Expected Degree of Labeling (DOL) | Notes |
| 5- to 20-fold | 1 - 4 TCOs per antibody | A good starting point for most applications. |
| 20- to 50-fold | 4 - 8 TCOs per antibody | May be necessary for dilute protein solutions or to achieve a higher DOL. |
Experimental Protocol
This protocol provides a general method for labeling an antibody with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 (or 100 mM sodium bicarbonate/borate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Spin desalting column or dialysis cassette
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the calculated amount of the ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM this compound stock solution to the antibody solution.
-
Ensure the final concentration of the organic solvent is below 10% of the total reaction volume to prevent protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes on ice.
-
-
Purification of the TCO-Labeled Antibody:
-
Remove excess, unreacted this compound using a spin desalting column or by dialysis against PBS.
-
Characterization of the TCO-Labeled Antibody
The Degree of Labeling (DOL), which is the average number of TCO molecules per antibody, can be determined if a TCO-NHS ester with a UV-traceable feature is used. For TCO-NHS esters without a UV-tracer, indirect methods such as reacting the TCO-labeled antibody with a molar excess of a tetrazine-fluorophore conjugate and then determining the DOL by UV-Vis spectroscopy can be employed.[7][17][18]
Visualizations
Caption: Experimental workflow for labeling an antibody with this compound.
Caption: Pre-targeting strategy for imaging cell surface receptors using TCO-tetrazine ligation.
References
- 1. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Trans-cyclooctene (TCO)/Tetrazine (Tz) Ring-based Click Imaging Service - CD BioGlyco [glycoclick.bioglyco.com]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. TCO-PEG4-NHS ester | PROTACs | TargetMol [targetmol.com]
- 12. genscript.com [genscript.com]
- 13. Immunoglobulin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. agrisera.com [agrisera.com]
- 15. Immunoglobulin IgG Class | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Immunoglobulin G - Wikipedia [en.wikipedia.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Leveraging (S)-TCO-PEG4-NHS Ester in the Development of Advanced Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of diagnostic assays is continually evolving, with a pressing demand for higher sensitivity, specificity, and faster turnaround times. A key innovation driving this progress is the application of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between trans-cyclooctene (B1233481) (TCO) and tetrazine.[1][2] (S)-TCO-PEG4-NHS ester has emerged as a critical reagent in this field, enabling the efficient and stable modification of biomolecules for a variety of diagnostic applications.[2][3]
This powerful tool contains three key components:
-
An N-hydroxysuccinimide (NHS) ester , which facilitates covalent conjugation to primary amines (like those on lysine (B10760008) residues) of proteins, such as antibodies.
-
A polyethylene glycol (PEG4) spacer , which enhances solubility in aqueous solutions and minimizes steric hindrance.[3]
-
A trans-cyclooctene (TCO) group , which serves as a highly reactive dienophile for the bioorthogonal "click" reaction with a tetrazine partner.[2]
The TCO-tetrazine ligation is exceptionally fast, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations.[1] This reaction is highly specific and can proceed within complex biological media without interfering with native cellular processes.
These application notes provide a comprehensive overview of the use of this compound in two key diagnostic areas: Pre-targeted Immuno-PET Imaging and High-Sensitivity Immunoassays . Detailed protocols for antibody conjugation and assay development are provided, along with quantitative data to guide experimental design and interpretation.
Application 1: Pre-targeted Immuno-PET Imaging
Pre-targeted positron emission tomography (PET) imaging is a multi-step strategy designed to improve the target-to-background ratio in diagnostic imaging.[4][5] This approach separates the tumor-targeting event from the delivery of the radionuclide. First, a TCO-modified antibody is administered and allowed to accumulate at the target site while unbound antibodies clear from circulation. Subsequently, a radiolabeled tetrazine is administered, which rapidly "clicks" with the TCO-tagged antibody at the target, enabling highly specific imaging.
Signaling Pathway and Experimental Workflow
The logical flow of pre-targeted PET imaging involves the initial administration of a TCO-conjugated antibody, a clearance phase, and the subsequent administration of a radiolabeled tetrazine for in vivo ligation and imaging.
Caption: Workflow for pre-targeted immuno-PET imaging.
Quantitative Data: Tumor Uptake and Biodistribution
The pre-targeted approach generally results in lower absolute tumor uptake compared to directly radiolabeled antibodies but achieves comparable or superior tumor-to-background ratios, significantly reducing the radiation dose to non-target tissues.[4][5][6]
| Imaging Approach | Time Post-Injection of Targeting Agent | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| Pre-targeted (TCO-Antibody + ⁸⁹Zr-Tetrazine) | 24 h | 1.6 ± 0.3 | 23.49 ± 6.22 | [5] |
| Pre-targeted (TCO-Antibody + ⁸⁹Zr-Tetrazine) | 48 h | 1.5 ± 0.2 | 15.56 ± 6.57 | [4][5] |
| Pre-targeted (DZ-Lys-TCO + ⁶⁸Ga-Tetrazine) | 48 h | ~3.24 ± 0.95 | ~8.30 ± 3.39 | [7] |
| Directly Labeled (⁸⁹Zr-Antibody) | 72 h | 17.1 ± 3.0 | 25.67 ± 6.30 | [4][5] |
Experimental Protocol: Antibody Conjugation with this compound
This protocol details the modification of an antibody with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (40k MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a spin desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
NHS Ester Preparation:
-
Allow the this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix and incubate for 60 minutes at room temperature, protected from light.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching buffer components by buffer exchanging the conjugated antibody into a suitable storage buffer (e.g., PBS) using a spin desalting column.
-
-
Characterization (Determination of Degree of Labeling - DOL):
Application 2: High-Sensitivity Immunoassays (ELISA)
The covalent immobilization of capture antibodies onto microplate surfaces via TCO-tetrazine ligation can significantly enhance the sensitivity of enzyme-linked immunosorbent assays (ELISAs).[1] This method provides a more robust and oriented antibody presentation compared to passive adsorption, leading to improved antigen capture and a lower limit of detection (LOD).[1]
Experimental Workflow for TCO-Enhanced ELISA
The workflow involves the preparation of a tetrazine-functionalized surface, immobilization of a TCO-conjugated capture antibody, and subsequent execution of a standard sandwich ELISA protocol.
Caption: Workflow for a high-sensitivity TCO-enhanced ELISA.
Quantitative Data: Improvement in ELISA Sensitivity
The use of TCO-tetrazine ligation for capture antibody immobilization has been shown to increase ELISA sensitivity by over an order of magnitude.[1][9]
| Analyte | Immobilization Method | Limit of Detection (LOD) | Fold Improvement in Sensitivity | Reference |
| c-myc-GST-IL8h | Standard Adsorption | ~8.5 ng/mL | - | [1] |
| c-myc-GST-IL8h | TCO-Tetrazine Ligation (on aminated plate) | ~0.77 ng/mL | ~11-fold | [1] |
| c-myc-GST-IL8h | TCO-Tetrazine Ligation (on Tz-BSA coated plate) | ~0.62 ng/mL | ~14-fold | [1] |
| Carcinoembryonic Antigen (CEA) | Standard Adsorption | 7.47 ± 0.41 ng/mL | - | [1] |
| Carcinoembryonic Antigen (CEA) | TCO-Tetrazine Ligation (on Tz-BSA coated plate) | 0.60 ± 0.06 ng/mL | ~12-fold | [1][9] |
Experimental Protocol: TCO-Enhanced ELISA
This protocol outlines the preparation of a tetrazine-functionalized microplate and the subsequent immobilization of a TCO-conjugated capture antibody.
Materials:
-
TCO-conjugated capture antibody (prepared as described previously)
-
Aminated or standard polystyrene microplates
-
Methyl tetrazine-PEG4-NHS ester
-
Bovine Serum Albumin (BSA)
-
Phosphate (B84403) buffer (50 mM, 150 mM NaCl, pH 7.0)
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of Tetrazine-Functionalized Surface (Tz-BSA Coating Method):
-
Prepare a solution of BSA in phosphate buffer.
-
Add a 30-fold molar excess of methyl tetrazine-PEG4-NHS ester to the BSA solution.[1]
-
Incubate for 2 hours at room temperature in the dark, with stirring.
-
Stop the reaction by adding 1 M Tris-HCl, pH 8.0.
-
Dialyze the Tz-BSA conjugate against PBS.
-
Coat a standard microplate with 20-100 µg/mL of the Tz-BSA conjugate in carbonate-bicarbonate buffer overnight at 4°C.[1]
-
Wash the plate with wash buffer.
-
-
Immobilization of TCO-Capture Antibody:
-
Dilute the TCO-conjugated capture antibody in a suitable buffer (e.g., PBS).
-
Add the diluted TCO-antibody to the tetrazine-functionalized wells.
-
Incubate for 1-2 hours at 37°C to allow for the click reaction to occur.[1]
-
Wash the plate thoroughly with wash buffer to remove any unbound antibody.
-
-
Execution of Sandwich ELISA:
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate.
-
Add standards and samples to the wells and incubate for 1-2 hours.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate and measure the signal according to the manufacturer's instructions.
-
Conclusion
This compound is a versatile and powerful reagent for the development of next-generation diagnostic assays. Its ability to efficiently conjugate to proteins, combined with the rapid and specific kinetics of the TCO-tetrazine ligation, provides a robust platform for creating highly sensitive and specific diagnostic tools. The protocols and data presented here offer a solid foundation for researchers and scientists to incorporate this technology into their workflows for pre-targeted imaging and advanced immunoassay development, ultimately contributing to improved diagnostic outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancements in Pretargeted Imaging: Enhancing Tumor Contrast Through Bioorthogonal Chemistry - Be part of the knowledge - ReachMD [reachmd.com]
- 8. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Antibody-Drug Conjugates with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the antibody to the cytotoxic payload. (S)-TCO-PEG4-NHS ester is a heterobifunctional linker designed for a two-step ADC creation process, offering high efficiency and specificity.[1][2] This linker features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the antibody, and a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click chemistry" with a tetrazine-modified payload.[3][4] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[5]
These application notes provide a comprehensive guide to utilizing this compound for the development of ADCs, including detailed protocols, data presentation, and visualizations of the underlying processes.
Principle of ADC Synthesis
The creation of an ADC using this compound involves a two-stage process:
-
Antibody Modification: The NHS ester of the linker reacts with primary amine groups, primarily on lysine (B10760008) residues, on the surface of the monoclonal antibody (mAb). This step introduces the TCO functionality onto the antibody.
-
Bioorthogonal Ligation: The TCO-modified antibody is then reacted with a tetrazine-functionalized cytotoxic payload. This inverse electron demand Diels-Alder (iEDDA) cycloaddition is a highly efficient and specific "click" reaction that forms a stable covalent bond, resulting in the final ADC.[3][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 514.57 g/mol | [7] |
| Purity | >90% | [8] |
| Storage | -20°C in the dark, desiccated | [4] |
| Solubility | DMSO, DMF, Chloroform | [7] |
Table 2: Typical Reaction Parameters for Antibody Modification
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Excess of Linker | 5 to 15-fold | The optimal ratio should be determined empirically.[9] |
| Reaction Buffer | Amine-free (e.g., PBS, pH 7.4-8.5) | Amine-containing buffers like Tris will compete with the antibody for the NHS ester.[9] |
| Reaction Time | 1-2 hours | At room temperature, protected from light.[9] |
| Quenching Agent | 1M Tris, pH 8.0 | To a final concentration of 50-100 mM to quench unreacted NHS ester.[10] |
Table 3: Expected Performance Metrics for TCO-Tetrazine Ligation
| Metric | Expected Outcome | Analytical Method |
| Conjugation Efficiency | High (>90%) | The iEDDA reaction is known for its high efficiency.[11] |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | A DAR in this range often provides a good balance between efficacy and toxicity.[12] |
| ADC Stability | Stable in circulation | The dihydropyridazine (B8628806) bond formed is generally stable in serum.[9] |
| Aggregation | Low | The hydrophilic PEG4 spacer helps to reduce aggregation.[13] |
Experimental Protocols
Protocol 1: Modification of Antibody with this compound
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[9]
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO.[9]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted linker and quenching reagent using a desalting column.
-
The purified TCO-modified antibody is ready for conjugation to the tetrazine-payload.
-
Protocol 2: Conjugation of TCO-Modified Antibody to Tetrazine-Payload
Materials:
-
Purified TCO-modified antibody
-
Tetrazine-functionalized cytotoxic payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Payload Preparation:
-
Dissolve the tetrazine-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
-
Bioorthogonal Ligation Reaction:
-
Add a 1.5 to 3-fold molar excess of the tetrazine-payload solution to the TCO-modified antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is typically rapid.[12]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Principle:
The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity. HIC separates ADC species based on the number of conjugated drug molecules, allowing for the determination of the DAR.[1][13]
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)[10]
-
Mobile Phase A: 25 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be resolved.
-
Calculate the weighted average DAR based on the peak areas of the different species.
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC internalization and payload release.
Caption: Signaling pathway of MMAE-induced apoptosis.
References
- 1. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique | MDPI [mdpi.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. theanalyticalscientist.com [theanalyticalscientist.com]
- 11. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of nanomedicine, precision in nanoparticle functionalization is critical for the development of targeted drug delivery systems, advanced in vivo imaging agents, and sensitive biosensors.[1] The (S)-TCO-PEG4-NHS ester is a heterobifunctional linker that offers a robust and efficient method for conjugating a wide array of biomolecules to nanoparticle surfaces. This linker utilizes the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA), also known as "TCO-tetrazine ligation" or "copper-free click chemistry," which allows for the covalent attachment of targeting ligands, therapeutic payloads, and imaging agents with exceptional control and specificity.[2]
The this compound linker consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group readily reacts with primary amines (-NH2) on the surface of nanoparticles to form stable amide bonds.[1]
-
Polyethylene (B3416737) Glycol (PEG4) Spacer: The hydrophilic four-unit polyethylene glycol spacer enhances water solubility, reduces non-specific binding of proteins, and provides a flexible linker arm to minimize steric hindrance.[3][4]
-
trans-Cyclooctene (TCO): This strained alkene is a highly reactive dienophile that rapidly and specifically reacts with a tetrazine-functionalized molecule of interest via IEDDA click chemistry. This reaction is known for its exceptionally fast kinetics and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.[2][5]
These application notes provide detailed experimental protocols for the surface modification of amine-functionalized nanoparticles with this compound, followed by characterization of the modified nanoparticles.
Applications in Nanoparticle Surface Modification
The versatile nature of this compound enables a broad range of applications in nanotechnology and nanomedicine, including:
-
Targeted Drug Delivery: Conjugation of antibodies, peptides, or small molecules to guide drug-loaded nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[1][6]
-
Advanced Imaging: Attachment of fluorescent dyes or contrast agents for in vivo imaging and diagnostic applications.[1][6]
-
Biosensing: Immobilization of proteins or nucleic acids on nanoparticle surfaces for the development of highly sensitive and specific biosensors.[1]
-
Theranostics: Creation of multifunctional nanoparticles capable of simultaneous diagnosis and therapy.[7]
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the covalent attachment of the this compound linker to nanoparticles that present primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes, or silica (B1680970) nanoparticles)
-
This compound
-
Reaction Buffer: Amine-free buffer, such as 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., centrifugation, dialysis, or size exclusion chromatography)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.[1]
-
Prepare Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1]
-
Purification: Remove excess, unreacted this compound and byproducts. This can be achieved by:
-
Centrifugation: Pellet the nanoparticles by centrifugation, remove the supernatant, and resuspend the pellet in fresh reaction buffer. Repeat this wash step 2-3 times.[6]
-
Dialysis: Dialyze the reaction mixture against the reaction buffer overnight at 4°C.
-
Size Exclusion Chromatography (SEC): Pass the reaction mixture through an appropriate SEC column to separate the modified nanoparticles from smaller molecules.
-
-
Resuspension and Storage: Resuspend the purified TCO-functionalized nanoparticles in a suitable buffer for storage at 4°C.
Protocol 2: Characterization of TCO-Functionalized Nanoparticles
Thorough characterization is essential to confirm successful surface modification and to assess the impact on the physicochemical properties of the nanoparticles.
Methods:
-
Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Dilute a small aliquot of the nanoparticle suspension (before and after modification) in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
A successful modification should result in an increase in the hydrodynamic diameter and a change in the zeta potential.[8]
-
-
UV-Vis Spectroscopy for Confirmation of TCO Conjugation:
-
Acquire the UV-Vis spectrum of the TCO-functionalized nanoparticles. The presence of the TCO group can sometimes be confirmed by a characteristic absorbance, though this may be masked by the nanoparticle's own absorbance.
-
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide elemental and chemical state information, confirming the presence of the PEG layer.[9]
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of PEG linker grafted onto the nanoparticles by measuring the weight loss corresponding to the decomposition of the organic PEG layer.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical bonds present in the sample. The formation of an amide bond between the nanoparticle and the linker can be confirmed by the appearance of characteristic amide peaks.[10]
Data Presentation
The following table summarizes typical quantitative data for a hypothetical 100 nm amine-functionalized nanoparticle before and after surface modification with this compound. Actual values will vary depending on the nanoparticle type, initial surface chemistry, and reaction efficiency.
| Parameter | Before Modification (Amine-NP) | After Modification (TCO-PEG-NP) | Characterization Technique |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +25 ± 3 | +5 ± 2 | Dynamic Light Scattering (DLS) |
| Surface Plasmon Resonance (nm) (for Gold NPs) | 520 | 525 | UV-Vis Spectroscopy |
Visualizations
Caption: Workflow for nanoparticle modification and characterization.
Caption: Chemical reactions for nanoparticle functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Live-Cell Imaging: Application Notes and Protocols for TCO-Tetrazine Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of bioorthogonal chemistry has transformed our ability to visualize and study dynamic processes within living systems. Among the most powerful tools in this field is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2] This "click chemistry" ligation stands out for its exceptionally rapid reaction kinetics, unparalleled biocompatibility, and high specificity, making it an ideal choice for live-cell imaging applications where maintaining cell viability is paramount.[1][3]
This document provides detailed application notes and experimental protocols for utilizing TCO-tetrazine chemistry in live-cell imaging. It is designed to guide researchers, scientists, and drug development professionals in the successful application of this technology, from experimental design to data interpretation.
Core Principles of TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a bioorthogonal ligation, meaning it occurs with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[4][5] The reaction's foundation is a [4+2] cycloaddition between the electron-poor tetrazine and the strained TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[1][6] This clean and irreversible process drives the reaction to completion, forming a stable dihydropyridazine (B8628806) linkage.[1]
Key advantages of the TCO-tetrazine ligation include:
-
Exceptional Speed: With rate constants up to 10⁷ M⁻¹s⁻¹, this reaction is orders of magnitude faster than other click chemistry alternatives, enabling efficient labeling at low reagent concentrations.[1][4]
-
Superior Biocompatibility: The reaction proceeds efficiently under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for cytotoxic copper catalysts, which are often required for other click chemistry reactions.[1][3]
-
High Specificity and Bioorthogonality: TCO and tetrazine moieties are highly specific for each other and do not react with naturally occurring functional groups in biological systems, ensuring clean and specific labeling.[1][4]
Quantitative Data Summary
The efficiency and kinetics of the TCO-tetrazine ligation are influenced by the specific TCO and tetrazine derivatives used. The second-order rate constants (k₂) provide a direct measure of the reaction speed.
| Ligation Method | Second-Order Rate Constant (k₂) | Key Features |
| TCO-tetrazine | Up to 10⁷ M⁻¹s⁻¹[1][4] | Extremely fast, catalyst-free, highly biocompatible.[1][3] |
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | 10² - 10⁴ M⁻¹s⁻¹ | Requires a cytotoxic copper catalyst.[1] |
| Strain-promoted azide-alkyne cycloaddition (SPAAC) | 10⁻¹ - 10¹ M⁻¹s⁻¹ | Slower kinetics compared to TCO-tetrazine.[1] |
Experimental Protocols
The following protocols provide a general framework for live-cell imaging experiments using TCO-tetrazine chemistry. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and applications.
Protocol 1: Labeling of Cell Surface Receptors
This protocol describes a two-step "pre-targeting" strategy for labeling a specific cell surface receptor using a TCO-modified antibody followed by a tetrazine-fluorophore.[5][7]
Materials:
-
Cells expressing the target receptor of interest
-
Cell culture medium
-
TCO-modified primary antibody against the target receptor
-
Tetrazine-fluorophore probe
-
Wash Buffer (e.g., PBS with Ca²⁺/Mg²⁺ or HBSS)[8]
-
Fluorescence microscope
Procedure:
-
Pre-targeting (Antibody Incubation):
-
Washing:
-
Tetrazine-Fluorophore Labeling:
-
Dilute the tetrazine-fluorophore probe in pre-warmed cell culture medium to a final concentration of 1-10 µM.[4][8]
-
Add the tetrazine-fluorophore solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[4][8] The short incubation time is often sufficient due to the rapid reaction kinetics.[4]
-
-
Final Wash and Imaging:
Protocol 2: Visualizing Antibody-Drug Conjugate (ADC) Internalization
This protocol allows for the tracking of TCO-labeled ADC internalization over time.[4]
Materials:
-
Cells expressing the target receptor for the ADC
-
TCO-labeled ADC
-
Tetrazine-fluorophore (cell-impermeable)
-
Live-cell imaging buffer
-
Confocal or high-content imaging system
Procedure:
-
ADC Incubation and Internalization:
-
Washing:
-
At each time point, gently wash the cells twice with cold PBS to stop internalization and remove unbound ADC.[4]
-
-
Tetrazine Labeling:
-
Final Wash and Imaging:
-
Image Analysis:
-
Quantify the fluorescence intensity of the tetrazine-fluorophore signal inside the cells over time to determine the rate of internalization.[4]
-
Visualizations
The following diagrams illustrate the key chemical reaction and a typical experimental workflow.
Caption: Mechanism of the TCO-Tetrazine IEDDA reaction.
Caption: General workflow for live-cell surface labeling.
Troubleshooting
Common issues in TCO-tetrazine labeling experiments include high background fluorescence and low signal.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Excess reagent concentration | Titrate the tetrazine-fluorophore concentration to the lowest effective level (e.g., 0.1-10 µM).[9] |
| Intrinsic "stickiness" of reagents | Incorporate a blocking step with BSA or glycine (B1666218) before adding the tetrazine reagent.[9] | |
| Suboptimal washing | Increase the number and duration of wash steps. Including a mild detergent like 0.05-0.1% Tween-20 in the wash buffer can also help.[9] | |
| Low or No Signal | Inefficient TCO labeling of the biomolecule | Verify TCO incorporation using an independent method like mass spectrometry.[9] |
| Steric hindrance | Incorporate a flexible PEG spacer in the TCO or tetrazine linker to improve accessibility.[6] | |
| Incorrect stoichiometry in ligation | Optimize the molar ratio; a slight excess (1.5-2 fold) of the tetrazine-labeled molecule can improve efficiency.[6] |
By following these protocols and considering the key principles outlined, researchers can effectively harness the power of TCO-tetrazine chemistry for a wide range of live-cell imaging applications, leading to novel insights into complex biological systems.
References
Application Notes and Protocols for the Purification of Proteins after Labeling with (S)-TCO-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a powerful bioorthogonal chemistry tool used for the precise and efficient conjugation of biomolecules.[1][2] The labeling of proteins with (S)-TCO-PEG4-NHS ester is a common first step in this process, where the N-hydroxysuccinimide (NHS) ester reacts with primary amines on the protein, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[3] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.[3][4]
Following the labeling reaction, the purification of the TCO-labeled protein is a critical step to remove unreacted this compound and any reaction byproducts.[5] Inadequate purification can lead to high background signals, inaccurate quantification, and interference in downstream applications.[6] This document provides detailed protocols for the purification of proteins labeled with this compound using common laboratory techniques such as size-exclusion chromatography (SEC), dialysis, and spin filtration.
Data Presentation
The efficiency of the labeling and purification processes is influenced by several factors. The following tables summarize key quantitative parameters to aid in experimental design and troubleshooting.
Table 1: Recommended Parameters for Protein Labeling with this compound
| Parameter | Recommended Value | Notes | Source(s) |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally improve labeling efficiency. | |
| Molar Excess of TCO-NHS Ester | 10 - 20 fold | The optimal ratio should be determined empirically for each protein. | [5] |
| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 7.2 - 8.5 | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction. | [3][5][7] |
| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | Longer incubation times may not significantly increase the degree of labeling. | [3][7] |
| Quenching Reagent | 50 - 100 mM Tris-HCl or Glycine | Quenches unreacted NHS esters to prevent further reaction. | [5][8] |
Table 2: Comparison of Purification Methods for TCO-Labeled Proteins
| Feature | Size-Exclusion Chromatography (SEC) | Dialysis | Spin Filtration (Desalting Columns) |
| Principle | Separation based on hydrodynamic volume (size).[9] | Diffusion across a semi-permeable membrane based on a concentration gradient.[10] | Size-based separation using a porous resin and centrifugal force.[6] |
| Speed | Fast (minutes to a few hours).[10] | Slow (hours to days).[10] | Very Fast (minutes).[11] |
| Sample Volume | Adaptable to small and large volumes. | Best for larger volumes, can be challenging for small volumes. | Ideal for small to medium volumes (µL to mL scale).[12] |
| Protein Recovery | Typically > 80%.[8] | Generally high, but some sample loss can occur. | High, often > 90% with appropriate column choice. |
| Final Concentration | Can result in some dilution of the sample. | Sample volume may increase slightly. | Can result in some dilution, but less than traditional SEC. |
| Key Advantage | High resolution and good for removing aggregates.[13] | Gentle, effective for buffer exchange.[14] | Rapid and convenient for buffer exchange and removal of small molecules.[11] |
Experimental Workflow
The general workflow for labeling a protein with this compound and subsequent purification is depicted below.
Caption: Experimental workflow for TCO-labeling and purification of proteins.[5]
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 1X Phosphate-Buffered Saline (PBS), pH 7.4)[5]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7]
-
Quenching buffer (1 M Tris-HCl, pH 8.0)[5]
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.[3][7]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[15]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[3][7]
-
Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[5][8][11]
Protocol 2: Purification of TCO-Labeled Proteins by Size-Exclusion Chromatography (SEC)
This method separates molecules based on their size and is effective for removing smaller, unreacted TCO reagents from larger protein conjugates.[5]
Materials:
-
Quenched reaction mixture from Protocol 1
-
Size-exclusion chromatography column appropriate for the protein size
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Fraction collector
Procedure:
-
Equilibrate Column: Equilibrate the SEC column with at least two column volumes of the desired buffer.[16]
-
Load Sample: Carefully load the quenched reaction mixture onto the column.
-
Elute Protein: Elute the protein with the equilibration buffer at the recommended flow rate for the column.
-
Collect Fractions: Collect fractions and monitor the protein concentration, typically by measuring the absorbance at 280 nm.[5] The labeled protein will elute first, followed by the smaller, unreacted TCO-NHS ester and quenching reagents.
Protocol 3: Purification of TCO-Labeled Proteins by Dialysis
Dialysis is a gentle method that involves the use of a semi-permeable membrane to separate the larger labeled protein from smaller, unreacted reagents.[15]
Materials:
-
Quenched reaction mixture from Protocol 1
-
Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 10 kDa for an antibody)[10]
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Device: Prepare the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load Sample: Load the quenched reaction mixture into the dialysis device.
-
Dialysis: Place the sealed dialysis device in a beaker containing at least a 500-fold volume of dialysis buffer. Gently stir the buffer at 4°C.[15]
-
Buffer Exchange: Perform the dialysis for several hours to overnight, with at least two to three buffer changes to ensure complete removal of the excess linker.[10]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and transfer the purified protein to a clean storage tube.
Protocol 4: Purification of TCO-Labeled Proteins by Spin Filtration (Desalting Columns)
This is a rapid method for removing excess, unreacted TCO-NHS ester from small sample volumes using pre-packed desalting spin columns.[6][11]
Materials:
-
Quenched reaction mixture from Protocol 1
-
Desalting spin column with an appropriate MWCO for the protein (e.g., Zeba™ Spin Desalting Columns)[12]
-
Collection tubes
-
Centrifuge
Procedure:
-
Prepare Spin Column: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage solution by centrifugation.[6]
-
Equilibrate Column: Equilibrate the column with the desired buffer by adding the buffer and centrifuging. Repeat this step 2-3 times, discarding the flow-through each time.[11]
-
Purify Labeled Protein: Place the equilibrated column into a new, clean collection tube. Carefully apply the entire quenched reaction mixture to the center of the resin bed.[6]
-
Elute and Collect: Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes) to collect the purified, labeled protein.[6] The eluate contains the purified protein, while the unreacted TCO-NHS ester and quenching reagents are retained in the column resin.
Quality Control and Characterization
After purification, it is essential to characterize the TCO-labeled protein.
-
Purity: Assessed by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to check for aggregation and fragmentation.[2] On an SDS-PAGE gel, the labeled protein may show a slight increase in apparent molecular weight.[8]
-
Degree of Labeling (DOL): The number of TCO molecules per protein can be determined by mass spectrometry.[2]
-
Concentration: The concentration of the purified labeled protein can be determined by measuring the absorbance at 280 nm (A280) or by using a protein concentration assay such as the Bradford or BCA assay.[8][17]
Troubleshooting
Table 3: Troubleshooting Guide for TCO-Labeling and Purification
| Problem | Possible Cause | Suggested Solution | Source(s) |
| Low Degree of Labeling (DOL) | Hydrolyzed NHS-ester | Use anhydrous DMSO or DMF and allow the reagent to equilibrate to room temperature before opening. Prepare the stock solution immediately before use. | [6][15] |
| Presence of primary amines in the buffer | Perform buffer exchange into an amine-free buffer like PBS before labeling. | [6][15] | |
| Suboptimal pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. | [3][18] | |
| Protein Aggregation | High degree of labeling | Reduce the molar excess of the TCO-NHS ester in the labeling reaction. | [15] |
| Inappropriate buffer conditions | Screen different buffers for purification and final formulation to ensure protein stability. | [15] | |
| Presence of Unreacted TCO-NHS Ester in Final Product | Inefficient purification | For SEC, ensure the column provides adequate resolution. For dialysis, use a membrane with an appropriate MWCO and perform sufficient buffer exchanges. | [15] |
Signaling Pathway and Reaction Mechanism Visualization
The following diagram illustrates the chemical reaction between a primary amine on a protein and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Antibody purification | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 14. Antibody Purification Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jordilabs.com [jordilabs.com]
- 18. benchchem.com [benchchem.com]
Site-Specific Protein Modification with TCO Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the principles, applications, and protocols for site-specific protein modification utilizing trans-cyclooctene (B1233481) (TCO) linkers. This powerful bioorthogonal chemistry enables the precise and efficient conjugation of various functional molecules to proteins, a critical capability in modern biological research and therapeutic development.
Introduction to TCO-Tetrazine Ligation
Site-specific protein modification is essential for understanding protein function, developing targeted therapeutics like antibody-drug conjugates (ADCs), and creating advanced diagnostic tools.[1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety has emerged as a leading strategy for bioconjugation.[1][2] This "click chemistry" reaction is exceptionally fast, highly specific, and occurs under biocompatible conditions without the need for a catalyst, making it ideal for modifying proteins in their native environment, including on live cells.[2][3][4]
The TCO-tetrazine ligation proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[5] The reaction's speed is driven by the ring strain of the TCO and the inverse-electron-demand nature of the cycloaddition.[5] The inclusion of polyethylene (B3416737) glycol (PEG) spacers in many TCO linkers enhances water solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.[2][6][7]
Applications in Research and Drug Development
The versatility and robustness of TCO-tetrazine chemistry have led to its adoption in a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): This technology allows for the precise attachment of potent cytotoxic drugs to tumor-targeting antibodies, creating homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3][5] This precision can lead to an improved therapeutic window.[3]
-
Molecular and In Vivo Imaging: The catalyst-free nature of the reaction is well-suited for labeling and tracking biomolecules in living cells and organisms.[5][6] A common strategy is pretargeted imaging, where a TCO-modified antibody is administered first, followed by a smaller, rapidly clearing tetrazine-linked imaging agent.[5]
-
Targeted Drug Delivery: TCO-tetrazine chemistry enables the selective release of drugs at disease sites.[6]
-
Biomolecule Conjugation: It is widely used for conjugating proteins, peptides, glycans, and nucleic acids for various research purposes.[5]
-
Gene and RNA Delivery: TCO PEG compounds can improve the delivery efficiency and protect RNA-based therapies from degradation.[6]
Quantitative Data: TCO Linker Performance
The selection of a TCO linker often involves a trade-off between reactivity and stability. Highly strained TCOs react faster but may be more prone to isomerization to their unreactive cis-cyclooctene form.[8] The tables below summarize key quantitative data for common TCO derivatives and reaction optimization parameters.
Table 1: Reaction Kinetics of Common TCO Derivatives with Tetrazine
| TCO Derivative | Second-Order Rate Constant (k₂) with Tetrazine (M⁻¹s⁻¹) | Notes |
| trans-Cyclooctene (TCO) | ~2,000 | The original and most basic TCO structure.[3] |
| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Increased reactivity due to steric effects.[3] |
| sTCO | Up to 10⁶ | Exceptionally fast kinetics.[6][9][10] |
Note: Rate constants are highly dependent on the specific tetrazine structure, solvent, and temperature.[8]
Table 2: Typical Parameters for Optimizing Protein Labeling with TCO-PEG-NHS Ester
| Parameter | Typical Range | Considerations |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve labeling efficiency. |
| TCO-PEG-NHS Ester Molar Excess | 10- to 50-fold | The optimal ratio should be determined empirically for each protein.[7] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES) | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the NHS ester.[5][11] |
| pH | 7.0-9.0 | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[11] |
| Reaction Time | 30-60 minutes at Room Temperature; 2 hours on ice | Longer incubation may be needed depending on the protein and reaction conditions.[12] |
| Quenching | 50-100 mM Tris-HCl, pH 8.0 | Stops the labeling reaction by hydrolyzing or quenching unreacted NHS esters.[12] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key experimental workflows and logical relationships in site-specific protein modification using TCO linkers.
Workflow for labeling a protein with a TCO-NHS ester.
Workflow for TCO-tetrazine ligation.
Logical diagram for troubleshooting common issues.
Detailed Experimental Protocols
The following protocols provide a generalized framework for the site-specific modification of proteins using TCO linkers. Optimization of concentrations, reaction times, and purification methods is recommended for each specific biomolecule and reagent.[8]
Protocol 1: Labeling a Protein with a TCO-NHS Ester
This protocol details the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with an N-Hydroxysuccinimide (NHS) ester-functionalized TCO linker.[8]
Materials:
-
Protein of interest (e.g., antibody)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)[8]
-
TCO-PEG-NHS Ester (or similar amine-reactive TCO linker)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]
-
Desalting spin columns or dialysis cassettes for purification[12]
Procedure:
-
Protein Preparation:
-
TCO-NHS Ester Preparation:
-
Labeling Reaction:
-
Incubation:
-
Quenching the Reaction:
-
Purification of Labeled Protein:
-
Remove the excess, unreacted TCO-NHS ester and quenching buffer byproducts using a desalting spin column or dialysis.[12]
-
-
Storage:
-
The TCO-labeled protein is now ready for the ligation reaction or can be stored at 4°C.[5]
-
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule.[5]
Materials:
-
TCO-modified protein (from Protocol 1)
-
Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)[5]
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified protein in the reaction buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[5]
-
-
Ligation Reaction:
-
Incubation:
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any excess tetrazine-labeled molecule using size-exclusion chromatography (SEC) or dialysis.[5]
-
-
Analysis:
-
The final labeled protein conjugate is now ready for downstream applications. Characterization can be performed using techniques such as SDS-PAGE and mass spectrometry.[1]
-
Protocol 3: Direct Labeling of Cell Surface Proteins
This protocol outlines the direct labeling of cell surface proteins using a TCO-conjugated antibody followed by a tetrazine-fluorophore.
Materials:
-
Cells of interest (adherent or suspension)
-
TCO-conjugated antibody specific to a cell surface protein
-
Tetrazine-functionalized fluorophore
-
Cold PBS with 1% BSA
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
For adherent cells, grow to 70-80% confluency. For suspension cells, culture to the desired density.
-
Harvest the cells and wash them twice with cold PBS containing 1% BSA.
-
Resuspend the cells in cold PBS with 1% BSA to a concentration of 1 x 10⁶ cells/mL.[2]
-
-
Antibody Incubation:
-
Add the TCO-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
-
Incubate for 30-60 minutes on ice or at 4°C, protected from light.[2]
-
-
Washing:
-
Wash the cells three times with cold PBS with 1% BSA to remove unbound antibody. Centrifuge at 300 x g for 5 minutes between washes.[2]
-
-
Tetrazine-Fluorophore Reaction:
-
Final Washes and Analysis:
-
Wash the cells twice with cold PBS to remove unreacted fluorophore.[2]
-
The cells are now ready for analysis by methods such as flow cytometry or fluorescence microscopy.
-
Conclusion
TCO-tetrazine ligation is a powerful and versatile tool for site-specific protein modification.[2] Its exceptional kinetics and bioorthogonality enable efficient and specific labeling of proteins in complex biological systems.[2] By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can successfully implement this technology to advance their studies in basic research, diagnostics, and therapeutic development.[1][2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with (S)-TCO-PEG4-NHS Ester
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during bioconjugation with (S)-TCO-PEG4-NHS ester. This guide provides detailed troubleshooting in a question-and-answer format, frequently asked questions (FAQs), and comprehensive experimental protocols to help you optimize your labeling experiments.
Troubleshooting Guide: Low Labeling Efficiency
Low or no labeling efficiency is a common issue in bioconjugation. The following section addresses potential causes and provides systematic solutions to enhance the yield of your TCO-labeled biomolecule.
Q1: What are the primary reasons for low labeling efficiency with this compound?
Low labeling efficiency primarily stems from two key areas: the NHS ester reaction with the primary amine on your biomolecule and the stability of the reagents.
-
Suboptimal Reaction Conditions: The reaction between the NHS ester and a primary amine is highly dependent on factors like pH, buffer composition, and temperature.
-
Reagent Instability and Handling: this compound is sensitive to moisture, which can lead to hydrolysis and inactivation of the NHS ester group.
-
Characteristics of the Biomolecule: The concentration and purity of your target biomolecule can significantly impact the reaction outcome.
Frequently Asked Questions (FAQs)
Q2: What is the optimal pH for reacting this compound with my protein/antibody?
The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[1][2][3][4] A pH of 8.3-8.5 is often considered ideal for labeling proteins.[3][4][5][6] Within this range, the primary amine groups (like the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles, while the competing hydrolysis of the NHS ester is minimized.[3][4] At a lower pH, the amines are protonated and less reactive, whereas at a pH above 8.5, the rate of NHS ester hydrolysis increases significantly.[2][3][4]
Q3: Which buffers are compatible with this labeling reaction?
It is critical to use buffers that are free of primary amines.[2][3] Recommended buffers include:
-
Phosphate-Buffered Saline (PBS)
-
Carbonate-Bicarbonate Buffer
-
HEPES Buffer
-
Borate Buffer
Incompatible Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
-
Any buffer containing primary amine additives
These incompatible buffers contain nucleophilic primary amines that will compete with your target biomolecule for the NHS ester, leading to a significant reduction in labeling efficiency.[1][3]
Q4: How should I store and handle the this compound reagent?
Proper storage and handling are crucial for maintaining the reactivity of the NHS ester. The reagent is moisture-sensitive and should be stored at -20°C in a desiccated environment.[1][2][3][7] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture from condensing onto the reagent.[2] It is best to prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before each experiment and to avoid repeated freeze-thaw cycles of stock solutions.[2]
Q5: My protein precipitates after adding the this compound solution. What should I do?
Protein precipitation can occur for several reasons:
-
High Concentration of Organic Solvent: The NHS ester is typically dissolved in DMSO or DMF. Adding a large volume of this solution can cause the protein to precipitate. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[7]
-
Over-labeling: The addition of too many hydrophobic TCO-PEG4 moieties can alter the protein's solubility.[8] Try reducing the molar excess of the NHS ester in the reaction.
-
Protein Instability: The protein itself might be unstable under the reaction conditions. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[7][8]
Data Presentation: Factors Affecting Labeling Efficiency
The table below summarizes key experimental parameters and their recommended ranges for successful labeling with this compound.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity and NHS ester hydrolysis.[1][2][3][4] Lower pH leads to protonated, unreactive amines. Higher pH increases the rate of hydrolysis.[2][3][4] |
| Buffer System | Amine-free buffers (e.g., PBS, Bicarbonate, Borate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target biomolecule.[1][3] |
| Temperature | Room Temperature (18-25°C) or 4°C | Room temperature reactions are faster. 4°C can be used for sensitive proteins, but may require longer incubation times.[2][3][8] |
| Incubation Time | 1-4 hours at Room Temperature or Overnight at 4°C | The optimal time can depend on the reactants and their concentrations.[2][3] |
| Protein Concentration | > 2 mg/mL | Higher concentrations favor the labeling reaction over the competing hydrolysis reaction.[2][7][8] |
| Molar Excess (Ester:Protein) | 5:1 to 20:1 | This is a starting point and should be optimized for each specific protein and application.[8] |
Experimental Protocols
Protocol 1: General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[2]
-
If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.
-
-
Prepare the this compound Solution:
-
Perform the Labeling Reaction:
-
Calculate the volume of the 10 mM ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[2]
-
While gently stirring or vortexing the protein solution, add the ester stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2]
-
-
Quench the Reaction:
-
Purify the TCO-labeled Protein:
-
Remove the unreacted this compound, hydrolyzed ester, and quenching buffer components by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: Experimental workflow for labeling a protein with this compound.
Caption: Reaction pathway for NHS ester labeling and the competing hydrolysis side reaction.
References
how to prevent hydrolysis of (S)-TCO-PEG4-NHS ester
This technical support center provides guidance on the proper storage, handling, and use of (S)-TCO-PEG4-NHS ester to minimize hydrolysis and ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2][3] It comprises three key parts:
-
trans-cyclooctene (B1233481) (TCO): A strained alkene that reacts with tetrazines in a bioorthogonal "click chemistry" reaction.[3][4]
-
PEG4 (tetraethylene glycol): A polyethylene (B3416737) glycol spacer that enhances solubility and provides a flexible linker.[2]
-
NHS ester (N-hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines on molecules like proteins and peptides.[5][6]
Q2: What is hydrolysis in the context of this compound?
A2: Hydrolysis is a chemical reaction with water that affects the NHS ester component of the molecule.[6][7] The NHS ester reacts with water, converting it into a non-reactive carboxylic acid.[7] This process, known as hydrolytic degradation, renders the molecule incapable of reacting with its target primary amine, leading to reduced conjugation efficiency.[6][7]
Q3: What are the main factors that cause hydrolysis of the NHS ester?
A3: The primary factors that accelerate the hydrolysis of the NHS ester are:
-
Moisture: Direct contact with water, including atmospheric humidity, is the primary driver of hydrolysis.[5][6]
-
pH: The rate of hydrolysis significantly increases at alkaline pH (above 8.5).[7][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[7]
-
Time in Aqueous Solution: The longer the NHS ester is in an aqueous environment, the more it will hydrolyze.[7]
Q4: Is the TCO group also susceptible to degradation?
A4: Yes, the trans-cyclooctene (TCO) group can undergo isomerization to its thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer.[4] This isomerization can be influenced by factors such as pH, temperature, light exposure, and the presence of thiols.[4][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS ester: The reagent was likely exposed to moisture during storage or handling. | Ensure the vial is warmed to room temperature before opening to prevent condensation.[6] Use high-quality, anhydrous DMSO or DMF to prepare solutions immediately before use.[7][8] Do not prepare stock solutions for long-term storage.[10] |
| Incorrect buffer pH: The pH of the reaction buffer may be too low for efficient amine reaction or too high, causing rapid hydrolysis. | The optimal pH for NHS ester coupling is a balance between amine reactivity and ester stability, typically between 7.2 and 8.5.[7] A pH of 8.3-8.5 is often considered ideal.[7][8][11] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester. | Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[7][10] | |
| Inconsistent Results | Repeated freeze-thaw cycles: This can introduce moisture and lead to progressive degradation of the NHS ester. | Aliquot the solid reagent into single-use amounts to avoid repeated opening of the main vial.[][13] |
| Degradation of TCO group: The TCO ring may have isomerized to the inactive CCO form. | Store the reagent protected from light.[9] Avoid high temperatures and the presence of thiols in the reaction mixture unless part of the experimental design.[4][9] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[14] |
| 8.6 | 4°C | 10 minutes[14] |
Experimental Protocols
Protocol 1: Storage and Handling of this compound
-
Storage: Upon receipt, store the solid this compound at -20°C in a desiccated, dark environment.[5][6] It is recommended to aliquot the powder into smaller, single-use vials to minimize exposure to atmospheric moisture.[13]
-
Equilibration: Before use, allow the vial of the NHS ester to warm to room temperature before opening.[6] This is a critical step to prevent condensation of moisture onto the cold powder.[5]
-
Reagent Preparation: Prepare solutions of this compound immediately before use.[10] Use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8] Do not store stock solutions.[10]
Protocol 2: General Procedure for Protein Conjugation
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate, and adjust the pH to between 7.2 and 8.5.[7][8] A pH of 8.3-8.5 is often optimal.[8][11]
-
Protein Preparation: Ensure the protein solution is in the appropriate amine-free buffer at a concentration of 1-10 mg/mL.[6]
-
NHS Ester Solution Preparation: Dissolve the required amount of this compound in anhydrous DMSO or DMF.[8]
-
Conjugation Reaction: Add the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation.[7] The reaction can be incubated for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[1][10]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine.[7]
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[7][11]
Visualizations
Caption: Hydrolysis of the NHS ester to an inactive carboxylic acid.
Caption: Workflow to minimize hydrolysis during conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Optimizing (S)-TCO-PEG4-NHS Ester Reactions
Welcome to the technical support center for optimizing your (S)-TCO-PEG4-NHS ester reactions with primary amines. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
The optimal pH for reacting NHS esters with primary amines is a balance between ensuring the amine is deprotonated and therefore nucleophilic, and minimizing the hydrolysis of the NHS ester.[1][2] The recommended pH range is typically between 7.2 and 9.0.[3][4][5][6] For many applications, a pH of 8.3-8.5 is considered optimal to maximize the reaction with the amine while minimizing the competing hydrolysis reaction.[7][8][9]
Q2: How does pH affect the stability of the this compound?
The NHS ester is susceptible to hydrolysis, a reaction that increases with higher pH.[1][3] At a pH of 7.0 and 0°C, the half-life of an NHS ester can be several hours, but this decreases to just minutes at a pH of 8.6 at 4°C.[3] Therefore, it is crucial to perform the reaction as soon as the NHS ester is reconstituted in an aqueous buffer.
Q3: Which buffers are recommended for this reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][10] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate (B84403) buffer[7][10]
-
HEPES buffer[3]
-
Borate buffer[3]
A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5.[7][8]
Q4: Are there any buffers I should avoid?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][3] These will compete with your amine-containing molecule, leading to low conjugation efficiency. However, Tris or glycine can be used to quench the reaction once it is complete.[3]
Q5: My this compound is not very soluble in my aqueous reaction buffer. What should I do?
If the this compound is poorly soluble in your aqueous buffer, it can first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7][8][9] This solution can then be added to your biomolecule in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough not to affect your biomolecule's stability. When using DMF, ensure it is amine-free as it can degrade to dimethylamine (B145610) which will react with the NHS ester.[8]
Reaction Parameter Summary
For successful conjugation, it is essential to control several key parameters. The table below summarizes the recommended conditions for the reaction of this compound with primary amines.
| Parameter | Recommended Range | Optimal | Notes |
| pH | 7.2 - 9.0[3][4][5][6] | 8.3 - 8.5[7][8][9] | Balances amine reactivity and NHS ester hydrolysis. |
| Temperature | 4°C - Room Temperature (approx. 20-25°C)[4] | Room Temperature | Lower temperatures can be used to slow hydrolysis if needed. |
| Reaction Time | 30 minutes - Overnight[4] | 1 - 4 hours at Room Temperature[9][11] | Longer times may be needed at lower temperatures. |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES[3][10] | 0.1 M Sodium Bicarbonate or Phosphate[7][8] | Must be free of primary amines. |
| Solvent for NHS Ester | DMSO or DMF (amine-free)[7][8][9] | Anhydrous DMSO | Use a minimal amount to dissolve the ester before adding to the aqueous reaction. |
Experimental Protocol
This protocol provides a general procedure for labeling a protein with this compound. It may need to be optimized for your specific molecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein)
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Biomolecule: Dissolve your amine-containing biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.[8]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[12]
-
Perform the Conjugation: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the biomolecule solution. Mix gently and incubate at room temperature for 1-4 hours or overnight at 4°C.[7][9]
-
Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[13]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by using another appropriate purification method like dialysis.[7][9]
Troubleshooting Guide
This section addresses common issues that may arise during your experiment.
Caption: A workflow for troubleshooting low conjugation yield.
Q: I am seeing very low or no yield of my final conjugate. What could be the problem?
A: There are several potential causes for low conjugation yield. Follow the troubleshooting workflow above to diagnose the issue. The most common culprits are incorrect pH, the presence of competing amines in your buffer, or inactive NHS ester due to hydrolysis.
Q: My protein is precipitating out of solution during the reaction. What can I do?
A: Protein precipitation can be caused by the addition of the organic solvent used to dissolve the NHS ester or by a change in the solution's properties upon conjugation. Try reducing the amount of organic solvent used. You can also screen different amine-free buffers to find one that maintains your protein's solubility throughout the reaction.
Q: How can I confirm that the conjugation reaction has worked?
A: The success of the conjugation can be confirmed by a variety of methods, depending on your specific molecules. Techniques such as SDS-PAGE analysis (looking for a shift in molecular weight), mass spectrometry to confirm the mass of the conjugate, or functional assays that rely on the presence of the TCO group can be employed.
Reaction Mechanism
The reaction between an this compound and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.
Caption: The reaction of this compound with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. neb.com [neb.com]
- 5. medium.com [medium.com]
- 6. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Technical Support Center: Purification of TCO-Labeled Proteins
Welcome to the technical support center for TCO-labeled protein purification. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of proteins modified with trans-cyclooctene (B1233481) (TCO).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying TCO-labeled proteins?
The main challenges include:
-
Low Labeling Efficiency: Incomplete reaction of the TCO-NHS ester with the protein.
-
Protein Aggregation or Precipitation: The increased hydrophobicity from the TCO label can lead to protein aggregation.[1]
-
Low Conjugation Yield: Poor reaction between the TCO-labeled protein and the tetrazine-functionalized molecule.
-
Instability of the TCO group: Isomerization of the reactive trans-cyclooctene (TCO) to the non-reactive cis-cyclooctene (CCO) can occur, preventing subsequent ligation with tetrazine.[1]
Q2: What factors can cause the isomerization of TCO to the unreactive CCO form?
Several factors can promote the isomerization of TCO to its inactive CCO form, including:
-
Presence of thiols: High concentrations of thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol can induce isomerization.[1]
-
Presence of copper: Copper, particularly from serum or cell culture media, can catalyze the isomerization process.[1]
-
TCO derivative stability: Highly strained and reactive TCO derivatives are more prone to isomerization.[1]
-
Prolonged storage: Over time, especially under suboptimal conditions, TCO groups can convert to the CCO form.[1]
Q3: How can I improve the stability of my TCO-modified protein?
To enhance the stability of your TCO-modified protein, consider the following strategies:
-
Choose a more stable TCO derivative: For applications requiring long-term stability, consider using less strained TCO derivatives.[1]
-
Optimize buffer conditions: Use amine-free buffers during the labeling reaction. For storage, maintain a pH between 6.0 and 9.0 and consider using protein stabilizers.[1][2]
-
Incorporate PEG linkers: Using a TCO reagent with a polyethylene (B3416737) glycol (PEG) spacer can improve solubility and reduce aggregation.[1][3]
-
Add radical inhibitors: The radical inhibitor Trolox can help suppress TCO isomerization in the presence of high thiol concentrations.[4]
-
Proper storage: Store TCO-modified proteins at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Problem 1: Low or No TCO Labeling
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Hydrolyzed TCO-NHS ester | Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][6] |
| Presence of primary amines in the buffer (e.g., Tris, glycine) | Perform buffer exchange into an amine-free buffer like PBS before the labeling reaction.[2][3] |
| Suboptimal reaction conditions | Optimize the molar excess of the TCO-NHS ester and the reaction time.[1] Ensure the pH of the reaction buffer is within the optimal range of 7-9 for NHS ester reactions.[2] |
| Inactive TCO groups on the protein | Ensure the TCO-modified protein was prepared correctly and stored properly. Test the reactivity of a small aliquot.[7] |
Problem 2: Protein Aggregation or Precipitation
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| High degree of labeling | Reduce the molar excess of the TCO-NHS ester during the labeling reaction to avoid over-labeling, which can increase hydrophobicity.[1] |
| Hydrophobicity of the TCO moiety | Use a TCO reagent with a hydrophilic PEG spacer to improve the solubility of the modified protein.[1][3] |
| Suboptimal buffer conditions | Optimize buffer conditions such as pH and salt concentration. Consider including mild detergents or stabilizers in the storage buffer.[1] |
Problem 3: Low Conjugation Yield with Tetrazine
Possible Causes & Recommended Solutions
| Possible Cause | Recommended Solution |
| Isomerization of TCO to CCO | Confirm the integrity of the TCO-NHS ester reagent and ensure it has been stored properly. Avoid buffers containing thiols during conjugation.[1] |
| Degraded tetrazine probe | Use a fresh stock of the tetrazine probe. Store tetrazine reagents protected from light and moisture.[7] |
| Steric hindrance | Incorporate a flexible PEG spacer in the TCO or tetrazine reagent to improve the accessibility of the reactive moieties.[5] |
| Incorrect stoichiometry | Optimize the molar ratio; a slight excess (1.05 to 1.5-fold) of the tetrazine-labeled molecule can drive the reaction to completion.[1][5] |
Quantitative Data Summary
The efficiency of TCO labeling and purification can be influenced by several experimental parameters. The following tables provide recommended conditions and a comparison of common purification methods.
Table 1: Recommended TCO-NHS Ester Labeling Parameters
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve labeling efficiency.[8] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.0 | PBS is a common choice. Avoid buffers containing primary amines like Tris and glycine.[8] |
| Molar Excess of TCO-NHS Ester | 10 - 20 fold | The optimal ratio may need to be determined empirically for each protein.[8] |
| Reaction Time | 1 hour | Can be adjusted based on the reactivity of the protein.[8] |
| Reaction Temperature | Room Temperature (20-25°C) | Can also be performed at 4°C overnight.[8] |
| Quenching Reagent | Tris-HCl (50-100 mM final concentration) | Quenches unreacted NHS esters.[8] |
Table 2: Comparison of Purification Methods for TCO-Labeled Proteins
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Effective for removing smaller, unreacted TCO reagents from larger proteins.[8] | Can result in sample dilution. |
| Desalting Spin Columns | Rapidly removes small molecules. | Quick and efficient for buffer exchange and removal of small molecules.[8] | May not be suitable for large sample volumes. |
| Dialysis | Removes small, unwanted molecules through a semi-permeable membrane. | Effective for removing small molecules from larger protein solutions. | Time-consuming (several hours to overnight).[8] |
| Affinity Chromatography | Utilizes specific binding interactions (e.g., His-tag). | Can be used if the protein has an affinity tag, allowing for high purity.[8] | Requires an affinity tag on the protein of interest. |
Experimental Protocols & Workflows
Protocol 1: Protein Labeling with TCO-NHS Ester
This protocol describes the functionalization of a target protein with TCO groups by targeting primary amines.[2]
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free reaction buffer. The final protein concentration should be between 1-5 mg/mL.[2]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.[2]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[1]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[2]
-
Remove Excess Reagent: Purify the TCO-labeled protein from the unreacted TCO-NHS ester and quenching buffer using a desalting spin column or dialysis.[2]
Protocol 2: Purification of TCO-Labeled Proteins
The choice of purification method depends on the size of the protein and the properties of the unreacted TCO reagent.[8]
Method A: Size-Exclusion Chromatography (SEC)
-
Equilibrate an appropriate size-exclusion chromatography column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer.
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified TCO-labeled protein.[8]
Method B: Desalting Spin Columns
-
Equilibrate the desalting spin column with the desired storage buffer according to the manufacturer's instructions.
-
Load the quenched reaction mixture onto the column.
-
Centrifuge the column to collect the purified TCO-labeled protein.[8]
Protocol 3: TCO-Tetrazine Click Reaction
This protocol details the ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.[2]
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., tetrazine-fluorophore)
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Add 1.05 to 1.5 molar equivalents of the tetrazine-functionalized molecule to 1 mole equivalent of the TCO-labeled protein.[2]
-
Incubate the reaction mixture for 30 to 120 minutes at room temperature or 4°C.[2]
-
Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography.[2]
Visualized Workflows
Caption: Experimental workflow for TCO-labeling and purification of proteins.
Caption: Logical troubleshooting workflow for purifying TCO-labeled proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
minimizing aggregation of proteins during labeling
Welcome to the Technical Support Center. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein aggregation during labeling experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues you might encounter during your protein labeling experiments in a question-and-answer format.
Issue 1: I see visible precipitation in my protein solution during or after labeling.
Q1: What are the most common reasons for visible protein precipitation during labeling?
A1: Visible precipitation is a clear indicator of significant protein aggregation. The primary causes include:
-
High Protein Concentration: Increased proximity between protein molecules enhances the chance of intermolecular interactions that lead to aggregation.[1][2]
-
Suboptimal Buffer Conditions: An inappropriate pH or low ionic strength in your labeling buffer can compromise protein stability.[1][2] Proteins are often least soluble at their isoelectric point (pI), where their net charge is zero, making them highly susceptible to aggregation.[1][3]
-
Hydrophobic Labeling Reagents: Using highly hydrophobic dyes or labels can increase the overall hydrophobicity of the protein's surface, promoting self-association and precipitation.[1][2]
-
Over-labeling: A high molar ratio of the labeling reagent to the protein can modify numerous surface residues. This alters the protein's physicochemical properties and increases its tendency to aggregate.[1][2]
-
Physical Stress: Agitation, vortexing, or repeated freeze-thaw cycles can introduce mechanical stress, which may lead to protein unfolding and aggregation.[2][4]
-
Presence of Impurities: Small amounts of aggregated protein or other contaminants in the starting protein sample can act as seeds, accelerating the aggregation process.[2]
Q2: What immediate steps can I take if I observe precipitation?
A2: If you see precipitation, take the following corrective actions:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is at least 1 unit away from the protein's isoelectric point (pI) to maintain a net surface charge, which promotes repulsion between molecules.[2]
-
Ionic Strength: In some cases, low salt concentrations can cause aggregation. Try increasing the salt concentration (e.g., 150-500 mM NaCl) to screen disruptive electrostatic interactions.[1][2]
-
-
Reduce Concentrations:
-
Protein Concentration: Lower the protein concentration during the labeling reaction.[2] If you need a high final concentration, perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein.[2]
-
Labeling Stoichiometry: Reduce the molar ratio of the labeling reagent to the protein to avoid over-labeling.[1][2]
-
-
Incorporate Stabilizing Additives: Introduce stabilizing agents into your labeling buffer. See the tables in the Data Presentation section for specific recommendations.[2][5]
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C). This can slow down the aggregation process, but may require a longer reaction time.[2][5]
Issue 2: My labeled protein solution looks clear, but downstream analysis shows soluble aggregates.
Q3: How can I detect soluble aggregates that aren't visible?
A3: Several analytical techniques can detect and quantify soluble protein aggregates:
-
Size Exclusion Chromatography (SEC): This is a standard method for separating molecules based on their size.[6] Aggregates will elute from the column earlier than the monomeric protein.[2][7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution.[8] The presence of larger species compared to the monomer indicates aggregation.[1][2]
-
Fluorescence-Based Assays: Specific dyes, such as Thioflavin T (ThT), can be used to detect certain types of aggregates like amyloid fibrils by binding to them and increasing in fluorescence intensity.[2][9]
Q4: What strategies can I use to minimize the formation of these soluble aggregates?
A4: The strategies are similar to those for preventing visible precipitation but often require more subtle optimization:
-
Refine Buffer Composition: Systematically screen different buffer components, pH values, and additives to find the optimal conditions for keeping your protein in a monomeric state.[2][10]
-
Choose Hydrophilic Labels: If you suspect the label's hydrophobicity is the cause, consider using a more hydrophilic or sulfonated version to improve the solubility of the final conjugate.[1][2]
-
Optimize Purification: Immediately after the labeling reaction, purify the conjugate using a method like Size Exclusion Chromatography (SEC).[1][2] This will not only remove unreacted dye but also separate out small aggregates that may have formed and allow for buffer exchange into an optimized storage buffer.[1][2]
Issue 3: My protein is stable before labeling but aggregates immediately after adding the labeling reagent.
Q5: Why would my protein aggregate only after the labeling reaction starts?
A5: This common problem points to factors directly related to the labeling chemistry and the properties of the label itself:
-
Alteration of Surface Charge: The covalent attachment of a charged label can alter the protein's overall surface charge and its pI, which can lead to reduced solubility and aggregation.[2]
-
Increased Hydrophobicity: As noted before, adding hydrophobic labels can significantly increase the protein's propensity to aggregate.[1][2]
-
Conformational Changes: The labeling reagent itself can induce local or global changes in the protein's conformation.[1][2] This can expose previously buried hydrophobic regions, which then act as nucleation sites for aggregation.[1][2]
-
Over-labeling: Attaching too many label molecules can drastically change the protein's surface properties, leading to instability.[1][2]
Q6: How do I find the optimal dye-to-protein ratio to prevent over-labeling?
A6: You should empirically determine the ideal Degree of Labeling (DOL) for your specific protein and application. A typical target DOL for antibodies is between 2 and 10, but a lower DOL is often less likely to alter the protein's properties.[2] You can perform a titration experiment by setting up several reactions with varying molar ratios of the labeling reagent to the protein. Analyze the DOL and the amount of aggregation for each ratio to find the best balance between labeling efficiency and protein stability.
Data Presentation
Table 1: Common Protein Stabilizing Agents and Their Recommended Concentrations
This table summarizes common additives used to prevent protein aggregation during labeling and other manipulations.
| Stabilizer Category | Example Agent(s) | Typical Concentration Range | Mechanism of Action |
| Salts | NaCl, KCl | 50 - 500 mM | Modulates electrostatic interactions that can lead to aggregation.[1][3] |
| Sugars / Polyols (Osmolytes) | Sucrose, Trehalose, Glycerol | 5-20% (v/v) or 0.25-1 M | Promotes the native, folded state of the protein by being preferentially excluded from the protein surface.[1][3][5] |
| Amino Acids | L-Arginine, L-Glutamate, Glycine | 50 - 500 mM | Can increase protein solubility and suppress aggregation by interacting with charged and hydrophobic regions.[1][3][5][11] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 0.5 - 5 mM | Prevents the formation of non-native intermolecular disulfide bonds that can cause aggregation.[1][3] |
| Non-ionic Detergents | Tween 20, CHAPS | 0.01 - 0.1% (v/v) | Can help solubilize aggregates by interacting with hydrophobic patches on the protein surface.[3][7] |
| Chelating Agents | EDTA | 1 - 10 mM | Chelates divalent metal ions that can sometimes promote aggregation.[7][12] Note: Use with caution if your protein requires metal ions for activity. |
Experimental Protocols
Protocol 1: Detection of Soluble Aggregates using Dynamic Light Scattering (DLS)
This protocol outlines the general steps for using DLS to assess the aggregation state of a labeled protein sample.
1. Instrument Setup:
-
Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).
-
Perform a blank measurement using the same filtered buffer that your protein is in.[1]
2. Sample Preparation:
-
Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean tube. It is recommended to filter the supernatant through a 0.22 µm syringe filter that is compatible with proteins.[2]
3. Data Acquisition:
-
Carefully pipette the prepared protein sample into a clean, dust-free cuvette, ensuring no bubbles are introduced.[1]
-
Place the cuvette in the instrument and allow the sample temperature to equilibrate.
-
Acquire multiple measurements (e.g., 3-5 runs) to ensure reproducibility.[1]
4. Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile (often reported by intensity).
-
A monodisperse, non-aggregated sample will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric protein.
-
The presence of aggregates will result in additional peaks at larger hydrodynamic radii or a high polydispersity index (PDI).[2]
Protocol 2: Removal of Aggregates by Size Exclusion Chromatography (SEC)
This protocol provides a general method for using SEC to separate protein monomers from aggregates.
1. Column and Buffer Selection:
-
Choose an SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.[2]
-
Prepare a mobile phase (buffer) that is optimal for your protein's stability. The buffer should be thoroughly degassed and filtered (0.22 µm).
2. System Preparation:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.
3. Sample Preparation:
-
Centrifuge your labeled protein sample at >10,000 x g for 10-15 minutes to remove any large, insoluble aggregates.[2][13]
-
Filter the supernatant through a 0.22 µm syringe filter.[2]
4. Chromatography Run:
-
Inject the filtered sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Run the chromatography at a constant flow rate as recommended by the column manufacturer.
-
Monitor the elution profile using UV absorbance (typically at 280 nm). Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments or unreacted dye.[2]
-
Collect fractions corresponding to the monomer peak for your downstream applications.
Protocol 3: Buffer Exchange and Removal of Unreacted Label by Dialysis
Dialysis is a common technique for separating macromolecules from small, unwanted compounds like salts or unreacted labeling reagents.[14][15]
1. Membrane Preparation:
-
Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein).
-
Prepare the dialysis membrane according to the manufacturer's instructions. This often involves rinsing with distilled water to remove the storage solution.[16]
2. Sample Loading:
-
Load your protein sample into the dialysis tubing or cassette, leaving some space for potential volume changes.
-
Securely close the tubing or cassette using clamps, ensuring there are no leaks.[16]
3. Dialysis Procedure:
-
Place the sealed dialysis device in a beaker containing the desired dialysis buffer (dialysate). The volume of the dialysate should be at least 200-500 times the volume of your sample.[14][15]
-
Stir the dialysate gently on a magnetic stir plate at the desired temperature (often 4°C to maintain protein stability).[16]
-
Change the dialysis buffer and continue to dialyze for another 1-2 hours.[14][15]
-
For thorough removal of contaminants, perform a third buffer change and let the dialysis proceed overnight at 4°C.[14][15][17]
4. Sample Recovery:
-
Carefully remove the dialysis device from the buffer.
-
Transfer the protein sample from the device into a clean storage tube.
Visualizations
Diagram 1: Troubleshooting Workflow for Protein Aggregation
Caption: A step-by-step workflow for troubleshooting protein aggregation.
Diagram 2: Decision Tree for Selecting Stabilizing Additives
Caption: A decision tree to guide the selection of appropriate stabilizing additives.
Diagram 3: Key Factors Influencing Protein Stability During Labeling
Caption: Relationship between key experimental factors and protein stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. Protein Aggregation Analysis - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 12. Using EDTA To Reduce Protein Aggregation | Peak Proteins [peakproteins.com]
- 13. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
impact of buffer composition on (S)-TCO-PEG4-NHS ester reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of buffer composition on the reactivity of (S)-TCO-PEG4-NHS ester. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with primary amines?
A1: The optimal pH for conjugating this compound to primary amines, such as those on proteins (e.g., lysine (B10760008) residues), is between 7.2 and 8.5.[1][2] A pH range of 8.3 to 8.5 is often recommended to maximize the reaction efficiency.[3][4] This pH range represents a critical balance: it is high enough to deprotonate the primary amines, making them nucleophilic and reactive, yet not so high as to cause rapid hydrolysis of the NHS ester.[2][3]
Q2: Which buffers are compatible with this compound conjugation reactions?
A2: It is crucial to use amine-free buffers for the conjugation reaction.[2][5] Compatible buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] A commonly recommended buffer is 0.1 M sodium bicarbonate at pH 8.3-8.5.[4][6]
Q3: Which buffers should be avoided when using this compound?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions.[1][2][7] The primary amines in these buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[7][8] Tris and glycine are, however, useful for quenching the reaction.[1][9]
Q4: How does pH affect the stability of the NHS ester moiety?
A4: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive for conjugation.[3] The rate of hydrolysis increases significantly with higher pH.[3][10] For instance, the half-life of an NHS ester can be several hours at pH 7.0, but this can decrease to as little as 10 minutes at pH 8.6.[1][10]
Q5: What factors affect the stability of the TCO group?
A5: The primary stability concern for the trans-cyclooctene (B1233481) (TCO) group is its potential to isomerize to the thermodynamically more stable, yet unreactive, cis-cyclooctene (CCO) isomer.[11][12] Factors that can influence this isomerization include the specific structure of the TCO derivative, buffer pH, temperature, and the presence of certain chemicals like thiols.[11] While the TCO group is generally stable in aqueous buffers, it's best to use freshly prepared solutions.[9]
Q6: Can I store this compound in a buffer solution?
A6: It is not recommended to store this compound in aqueous solutions for extended periods due to the hydrolysis of the NHS ester.[5][10] Stock solutions should be prepared fresh in an anhydrous organic solvent such as DMSO or DMF immediately before use.[4][10]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is accelerated at higher pH.[1][10] | - Prepare the this compound stock solution in an anhydrous solvent (e.g., DMSO or DMF) immediately before use.[4][10] - Avoid aqueous stock solutions for long-term storage.[5][10] - If hydrolysis is suspected, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[10] |
| Suboptimal Reaction pH: If the pH is too low (<7.2), the primary amines on the target molecule will be protonated and non-nucleophilic. If the pH is too high (>8.5), hydrolysis of the NHS ester will outcompete the conjugation reaction.[2][10] | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2][10] A pH of 8.3-8.5 is often considered optimal.[3][4] - Use a freshly calibrated pH meter to verify the pH of your reaction buffer.[10] | |
| Presence of Competing Nucleophiles: Primary amine-containing buffers (e.g., Tris, glycine) or other nucleophilic contaminants will compete with the target molecule for the NHS ester.[2][7] | - Use a non-amine buffer such as Phosphate-Buffered Saline (PBS), borate, or carbonate buffer.[2] | |
| Isomerization of TCO Group: The TCO group may have isomerized to the unreactive CCO form. | - Ensure proper storage of the this compound at -20°C and desiccated.[13][14] - Avoid prolonged exposure to high temperatures or incompatible chemical species.[11] | |
| Protein Aggregation After Labeling | High Degree of Labeling: Over-labeling the protein can alter its properties and lead to aggregation. | - Reduce the molar excess of the this compound in the labeling reaction. |
| Suboptimal Buffer Conditions: The buffer composition may not be suitable for the labeled protein. | - Consider including mild detergents or stabilizers in the storage buffer. - The PEG4 spacer in the reagent is designed to increase water solubility and reduce aggregation.[9][15] |
Quantitative Data
Table 1: Effect of pH on the Half-life of NHS Esters
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1] |
| 8.0 | Room Temperature | ~210 minutes[3][16] |
| 8.5 | Room Temperature | ~180 minutes[3][16] |
| 8.6 | 4 | 10 minutes[1] |
| 9.0 | Room Temperature | ~125 minutes[3][16] |
| Note: These values are for general NHS esters and can vary depending on the specific molecule and buffer composition. |
Table 2: Recommended vs. Incompatible Buffers for NHS Ester Conjugation
| Buffer Type | Recommended/Incompatible | Rationale |
| Phosphate-Buffered Saline (PBS) | Recommended | Amine-free and provides a stable pH in the physiological range.[2] |
| Carbonate-Bicarbonate | Recommended | Effective buffering capacity in the optimal pH range of 8.0-9.0.[2][6] |
| HEPES | Recommended | A non-interfering buffer suitable for conjugation reactions.[2] |
| Borate | Recommended | An effective alternative to bicarbonate buffer.[2] |
| Tris, Glycine | Incompatible | Contain primary amines that compete with the target molecule for reaction with the NHS ester.[2][7] |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
1. Materials:
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2-8.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
2. Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., containing Tris or glycine), perform a buffer exchange using a desalting column or dialysis into the appropriate reaction buffer.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a molar excess of the this compound solution to the protein solution. A 10-20 fold molar excess is a common starting point, but this may require optimization.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by using a desalting column or dialysis.
-
-
Storage:
-
Store the labeled protein under conditions appropriate for the specific protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
-
Visualizations
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
how to quench unreacted (S)-TCO-PEG4-NHS ester
Welcome to the Technical Support Center for bioconjugation. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols to address the specific issue of quenching unreacted (S)-TCO-PEG4-NHS ester after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A quenching step is critical to stop the labeling reaction definitively. If left unquenched, the remaining reactive N-hydroxysuccinimide (NHS) ester can continue to react with your target biomolecule, potentially leading to over-labeling or inconsistent results. Furthermore, the unreacted ester could bind to other primary amine-containing molecules in subsequent experimental steps, causing non-specific signals and artifacts. Adding a quenching agent ensures that all excess NHS ester is deactivated, making the reaction results more reproducible and reliable.[1][2]
Q2: What are the recommended quenching reagents for NHS esters?
The most common and effective quenching reagents are small molecules that contain a primary amine.[1] These reagents react rapidly with the NHS ester to form a stable amide bond, effectively capping and inactivating it.[1] Recommended options include:
Tris and glycine (B1666218) are very widely used due to their effectiveness and compatibility with most downstream applications.[3][6]
Q3: How do I choose the best quenching reagent for my experiment?
For most applications, Tris-HCl is an excellent and cost-effective choice.[1][4] The decision can also depend on the nature of your biomolecule and the subsequent purification method. For example, Tris is slightly larger than glycine, which might be a consideration in certain high-resolution analytical workflows, but for most protein applications, the difference is negligible. Ultimately, the key is to use a reagent with a primary amine that does not interfere with your downstream analysis.[6]
Q4: What happens if I don't add a quenching agent?
If you do not actively quench the reaction, the primary competing reaction, hydrolysis, will eventually inactivate the NHS ester.[7] However, this process is highly dependent on pH and temperature and can be slow, with a half-life of 4-5 hours at pH 7 and 0°C.[3][8] Relying on hydrolysis is not a controlled method to stop the reaction and can lead to variability. Meanwhile, the active NHS ester may continue to react with your target or other molecules, compromising the experiment's specificity.[2]
Q5: Can the quenching conditions affect the stability of the TCO group or my labeled biomolecule?
The recommended quenching conditions are mild and generally do not affect the integrity of the trans-cyclooctene (B1233481) (TCO) ring or the labeled biomolecule.[9] The primary stability concern for TCO is isomerization to its inactive cis-cyclooctene form, which is known to be catalyzed by thiols (e.g., DTT) or certain radical species.[9][10] Standard quenching agents like Tris and glycine are not thiols and are not known to induce this isomerization. The short incubation time (15-30 minutes) at room temperature is also well-tolerated by most proteins.[11][12]
Quantitative Data Summary
For reproducible results, it is crucial to control the quenching conditions. The following tables summarize typical quenching parameters and the pH-dependent stability of the NHS ester.
Table 1: Common Quenching Conditions for NHS Ester Reactions
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Notes |
|---|---|---|---|---|
| Tris-HCl | 20-100 mM[1][11][12] | 15-30 minutes[1][11] | Room Temperature[1][11] | A very common and effective quenching agent.[1] |
| Glycine | 20-100 mM[3][4] | 15-30 minutes[3] | Room Temperature[3] | An excellent alternative to Tris.[4] |
| Ethanolamine | 20-50 mM[13] | 15 minutes[13] | Room Temperature | Also effective for terminating the reaction. |
| Lysine | 20-50 mM[13] | 15 minutes[13] | Room Temperature | Contains two primary amines for reaction. |
Table 2: Hydrolytic Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
|---|---|---|---|
| 7.0 | 0 | 4-5 hours | [3][8][12] |
| 7.0 | Room Temp. | ~7 hours | [7] |
| 8.0 | Room Temp. | ~3.5 hours | [7] |
| 8.5 | Room Temp. | ~3 hours | [7] |
| 8.6 | 4 | 10 minutes | [3][8][12] |
| 9.0 | Room Temp. | ~2 hours |[7] |
This data highlights the increased rate of hydrolysis at higher pH, which competes with the desired amine reaction during labeling and underscores the need for a controlled quenching step rather than relying on passive hydrolysis.
Experimental Protocols
This section provides a detailed methodology for quenching unreacted this compound following a bioconjugation reaction.
Protocol 1: Quenching the NHS Ester Labeling Reaction
This protocol assumes the labeling reaction between your amine-containing biomolecule and this compound has just completed its incubation period.
Materials:
-
Reaction mixture containing your labeled biomolecule and unreacted this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification equipment (e.g., desalting column, dialysis cassette).
Procedure:
-
Prepare Quenching Buffer: Ensure your 1 M Tris-HCl, pH 8.0 quenching buffer is prepared and at room temperature.[12]
-
Add Quenching Buffer: Add the quenching buffer to your reaction mixture to achieve a final Tris concentration of 50-100 mM.[11][12] For example, add 1/10th of the reaction volume of 1 M Tris-HCl to achieve a final concentration of ~90 mM.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[11] This allows sufficient time for the Tris to react with and deactivate all remaining NHS esters.
-
Purify the Conjugate: Proceed immediately to purification to remove the quenched (S)-TCO-PEG4-Tris adduct, N-hydroxysuccinimide byproduct, and excess quenching reagent.[12][14] Suitable methods include:
-
Size-Exclusion Chromatography / Desalting Column: This is the most common and efficient method for separating the labeled protein from small molecule contaminants.
-
Dialysis: Effective for larger sample volumes, but requires more time.[14]
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical reaction for quenching.
Caption: Workflow for labeling, quenching, and purification.
Caption: Chemical principle of the quenching reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. broadpharm.com [broadpharm.com]
Technical Support Center: Stability of TCO-Modified Biomolecules
Welcome to the technical support center for TCO-modified biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of biomolecules modified with trans-cyclooctene (B1233481) (TCO).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with TCO-modified biomolecules?
A1: The main stability concern is the isomerization of the reactive trans-cyclooctene (TCO) to the unreactive cis-cyclooctene (CCO) isomer.[1][2] This isomerization prevents the TCO group from participating in the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction with its tetrazine partner, leading to a loss of function.[2] Other potential issues include protein aggregation and degradation, which can be influenced by the modification process or storage conditions.[1]
Q2: What factors contribute to the isomerization of TCO to CCO?
A2: Several factors can promote the isomerization of TCO to its inactive CCO form:
-
Presence of thiols: High concentrations of thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can induce isomerization.[1][3]
-
Copper-containing proteins: The presence of copper, particularly in serum or cell culture media, can catalyze the isomerization process.[1][3][4]
-
TCO derivative: The inherent strain of the TCO ring affects its stability. More strained and highly reactive TCO derivatives, like s-TCO, are generally less stable and more prone to isomerization compared to derivatives like d-TCO.[1][5]
-
Prolonged storage: Over time, especially under suboptimal conditions, the TCO group can gradually convert to the CCO form.[1]
-
Radical species: Radical intermediates can also contribute to the isomerization process.[4]
-
Thiamine (B1217682) degradation products: In cell culture media, degradation products of thiamine have been shown to catalyze TCO isomerization.[4]
Q3: How can I improve the stability of my TCO-modified protein?
A3: To enhance the stability of your TCO-modified protein, consider the following strategies:
-
Choose a more stable TCO derivative: For applications requiring long-term stability, consider using less strained TCO derivatives such as d-TCO, which has shown improved stability in aqueous solutions and serum.[1][4][6]
-
Optimize buffer conditions: During the labeling reaction with TCO-NHS esters, use amine-free buffers (e.g., PBS) at a pH of 7.2-8.0 to prevent side reactions.[1][7] For storage, maintain a pH between 6 and 9.[1][8]
-
Incorporate PEG linkers: Using a TCO reagent with a polyethylene (B3416737) glycol (PEG) spacer can improve solubility, reduce aggregation, and minimize steric hindrance.[1][9]
-
Add radical inhibitors: The radical inhibitor Trolox has been shown to suppress TCO isomerization in the presence of high thiol concentrations.[1][5]
-
Use a silver(I) complex for storage: For long-term storage of TCO reagents, protection as a silver(I) metal complex can significantly extend their shelf-life. The active TCO can be liberated before use.[1][3][5]
-
Proper storage: Store TCO-modified proteins at 4°C for short-term use or frozen at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1]
Q4: My TCO-NHS ester labeling efficiency is low. What could be the cause?
A4: Low labeling efficiency with TCO-NHS esters is often due to the hydrolysis of the NHS ester. The NHS ester is sensitive to moisture and has a limited half-life in aqueous solutions, which is further reduced at higher pH.[7][10] To minimize hydrolysis, prepare the TCO-NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF and ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[7][10] Also, avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target biomolecule for reaction with the NHS ester.[7]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency in TCO-Tetrazine Ligation
| Potential Cause | Troubleshooting Steps |
| Isomerization of TCO to CCO | - Confirm the integrity of the TCO-modified biomolecule, especially after storage. - Avoid buffers containing thiols during conjugation.[1] - If working with serum-containing media, consider using a more stable TCO derivative or purifying the TCO-modified protein before conjugation.[1] |
| Hydrolysis of TCO-NHS ester during labeling | - Prepare the TCO-NHS ester solution immediately before use in anhydrous DMSO or DMF.[1][7] - Ensure the protein labeling buffer is free of primary amines (e.g., Tris or glycine). Use a buffer like PBS at pH 7.2-8.0.[1][7] |
| Suboptimal reaction conditions | - Optimize the stoichiometry of the reactants. A slight molar excess (1.05-1.5x) of the tetrazine is often recommended.[8] - Ensure the reaction pH is between 6 and 9.[8] - The reaction is typically fast at room temperature (10-60 minutes), but longer incubation may be needed for less reactive partners or at lower temperatures.[8] |
| Steric Hindrance | - If possible, choose reagents with less steric bulk. - Utilize longer, flexible linkers (e.g., PEG) to mitigate this effect.[3] |
Issue 2: Protein Aggregation or Precipitation after TCO Modification
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the TCO moiety | - Use a TCO reagent with a hydrophilic PEG spacer to improve the solubility of the modified protein.[1][9] |
| High degree of labeling | - Over-labeling the protein can alter its properties and lead to aggregation. Reduce the molar excess of the TCO-NHS ester in the labeling reaction.[1] |
| Suboptimal buffer conditions | - Optimize buffer conditions such as pH and salt concentration. - Consider including mild detergents or stabilizers in the storage buffer.[1] |
Data Presentation
Table 1: Effect of pH and Temperature on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[11] |
| 8.0 | 4°C | 1 hour[7] |
| 8.6 | 4°C | 10 minutes[7][11] |
| Data compiled from multiple sources for general NHS esters. |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations
| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) M⁻¹s⁻¹ |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 |
| sTCO | 3,6-di-(2-pyridyl)-s-tetrazine | > 3,300,000 |
| d-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~366,000 |
| Note: Reaction rates are highly dependent on the specific TCO and tetrazine structures, as well as reaction conditions. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a TCO-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Methodology:
-
Prepare Protein Solution: Dissolve or buffer-exchange the protein into an amine-free reaction buffer at a concentration of 1-5 mg/mL.[9]
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[9] Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[12]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer.[12]
-
Characterization (Optional): The degree of labeling can be determined by mass spectrometry (MALDI-TOF or ESI-MS).[12]
Protocol 2: Assessing TCO Stability via TCO-Tetrazine Ligation
Materials:
-
TCO-modified biomolecule
-
Tetrazine-fluorophore conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorometer or plate reader
Methodology:
-
Incubate TCO-biomolecule: Incubate the TCO-modified biomolecule under the desired test conditions (e.g., in serum-containing media at 37°C) for various time points.
-
Prepare Samples: At each time point, take an aliquot of the TCO-biomolecule solution.
-
Ligation Reaction: Add a molar excess of the tetrazine-fluorophore conjugate to the TCO-biomolecule aliquot. Allow the reaction to proceed to completion (typically 30-60 minutes at room temperature).
-
Fluorescence Measurement: Measure the fluorescence of the sample. The fluorescence intensity is proportional to the amount of reactive TCO remaining.
-
Data Analysis: Plot the fluorescence intensity versus incubation time to determine the stability of the TCO group under the tested conditions.
Mandatory Visualization
Caption: Primary degradation pathway of TCO-modified biomolecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Non-Specific Binding in Labeling Experiments
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
Non-specific binding is the attachment of antibodies to unintended molecules or surfaces, rather than the specific target antigen.[1][2] This phenomenon arises from low-affinity interactions, such as electrostatic or hydrophobic forces, between the antibody and various components in the sample.[1] The result is high background noise, which can obscure the true signal from the target, leading to false positives and inaccurate data interpretation.[2][3][4]
Q2: What are the most common causes of high background and non-specific binding?
High background can manifest as a general haze across the sample or as distinct, non-specific bands in a Western blot.[2] The primary causes include:
-
Inadequate Blocking: Failure to sufficiently block the unoccupied surfaces of a membrane or well allows antibodies to adhere non-specifically.[2][5][6]
-
Incorrect Antibody Concentration: Using primary or secondary antibody concentrations that are too high is a major contributor to non-specific binding.[4][6][7][8][9][10]
-
Insufficient Washing: Inadequate washing steps fail to remove unbound antibodies, leading to a high background signal.[4][11]
-
Problems with the Blocking Agent: The chosen blocking agent may be incompatible with the detection system or antibodies. For example, using non-fat dry milk for detecting phosphoproteins can be problematic as milk itself contains phosphoproteins (like casein) that can cross-react.[4][12][13]
-
Sample Issues: Endogenous components in the sample, such as peroxidases or biotin, can generate background signal if not properly blocked.[10][14][15] Additionally, allowing the sample to dry out during the procedure can cause antibodies to bind non-specifically.[1][2][4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins within the sample, especially when the primary antibody and the sample are from the same species.[1][10]
Troubleshooting Guide
This section provides solutions to common problems encountered during labeling experiments.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Uniform Background | Antibody concentration is too high. | Perform an antibody titration to determine the optimal dilution. Start with the manufacturer's recommendation and test a serial dilution.[4][6][16][17][18] | Reduced background while maintaining a strong specific signal. |
| Inadequate blocking. | Optimize the blocking step by increasing the incubation time (e.g., from 30 minutes to 1-2 hours) or trying a different blocking agent (e.g., BSA, normal serum, commercial buffers).[5][6][7][10][11] | A significant decrease in overall background fluorescence. | |
| Insufficient washing. | Increase the number and/or duration of wash steps after antibody incubations. Using a buffer with a mild detergent like Tween-20 can also help.[4][7][11][19] | Lower background signal across the entire sample. | |
| Incubation temperature is too high. | Perform antibody incubations at a lower temperature, for instance, overnight at 4°C instead of for a shorter time at room temperature.[4][18] | Reduced non-specific binding due to lower reaction kinetics. | |
| Non-Specific Bands (Western Blot) | Secondary antibody is binding non-specifically. | Run a control experiment with only the secondary antibody (no primary). If bands appear, the secondary antibody is the issue. Consider using a pre-adsorbed secondary antibody.[4][7][9] | No bands in the secondary-only control lane. |
| Sample degradation. | Prepare fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.[6] | Sharper, more specific bands at the correct molecular weight. | |
| Cross-reaction with blocking agent. | If detecting a phosphoprotein, switch from non-fat dry milk to BSA as the blocking agent.[4][12][13] | Elimination of non-specific bands caused by cross-reactivity. | |
| High Background in IHC/IF | Endogenous enzyme activity (HRP/AP). | For HRP-based detection, quench endogenous peroxidase activity with a hydrogen peroxide treatment. For AP-based systems, use a levamisole (B84282) solution.[15] | Reduced background staining in tissues known to have high endogenous enzyme activity. |
| Autofluorescence. | Examine an unstained sample to check for natural fluorescence. If present, use an autofluorescence quenching reagent or select fluorophores with different excitation/emission spectra.[1] | Reduced background in unstained areas of the tissue. | |
| Fc receptor binding. | Block Fc receptors by pre-incubating the sample with normal serum from the same species as the secondary antibody.[15] | Decreased non-specific staining on cell types rich in Fc receptors (e.g., immune cells). |
Data Presentation: Comparison of Common Blocking Agents
Choosing the right blocking agent is critical for achieving a high signal-to-noise ratio.[20] The optimal choice depends on the specific antibody, antigen, and detection system being used.[21][22]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Incompatibilities |
| Non-fat Dry Milk | 1-5% in TBST or PBST[23] | Inexpensive and widely available.[12][13] Provides a more complete block in many cases.[21] | Contains phosphoproteins (casein) and biotin; not suitable for detecting phosphoproteins or for use with avidin-biotin detection systems.[12][13][23][24] |
| Bovine Serum Albumin (BSA) | 1-5% in TBST or PBST[23][25] | Compatible with most detection systems, including phospho-specific antibodies and avidin-biotin systems.[3][13] | More expensive than milk.[13][25] Can contain contaminating immunoglobulins that may cause background.[25] |
| Normal Serum | 5-10% in buffer[23][25] | Very effective at blocking non-specific sites, especially Fc receptors.[15] The serum should be from the same species as the secondary antibody.[23][26] | More expensive and less commonly used for Western blotting compared to IHC/IF.[25] |
| Fish Gelatin | 0.1-5% in buffer[25] | Does not cross-react with mammalian antibodies, which can minimize background.[3][25] | Contains endogenous biotin, making it unsuitable for avidin-biotin detection systems.[25] |
| Commercial/Proprietary Buffers | Varies by manufacturer | Often protein-free or contain highly purified single proteins, providing consistency.[27] Optimized for specific applications (e.g., fluorescent Westerns).[12] | Generally the most expensive option. Composition is often proprietary. |
Experimental Protocols
Protocol 1: General Blocking Procedure for Immunohistochemistry (IHC)
This protocol outlines the standard steps for blocking tissue sections prior to primary antibody incubation.[14][24][28]
-
Sample Preparation: Perform all necessary pre-treatment steps, including deparaffinization, rehydration, and antigen retrieval.
-
Endogenous Enzyme Quenching (if applicable):
-
For HRP detection, incubate slides in 0.3-3% hydrogen peroxide in water or methanol (B129727) for 10-15 minutes.[14][15]
-
For AP detection, add levamisole to the chromogen substrate solution later in the protocol.[15]
-
-
Washing: Wash the slides 3 times for 5 minutes each in a wash buffer (e.g., PBS or TBS).
-
Blocking:
-
Primary Antibody Incubation: Gently tap off the excess blocking buffer (do not wash). Dilute the primary antibody in the same blocking buffer and apply it to the tissue section.[24]
-
Proceed with the remainder of the IHC staining protocol.
Protocol 2: Optimizing Primary Antibody Concentration using Dot Blot
Optimizing the antibody concentration is essential for reducing background and ensuring specific signal.[16][17] A dot blot is a quick and resource-efficient method for this purpose.[16][17]
-
Prepare Protein Dilutions: Prepare a series of dilutions of your target protein lysate.
-
Prepare Membrane: Cut a nitrocellulose or PVDF membrane into small strips, one for each primary antibody dilution you plan to test.[16][17]
-
Spot Protein: Carefully spot 1-2 µL of each protein dilution onto each membrane strip. Allow the spots to dry completely.[16]
-
Block: Block all membrane strips in your chosen blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[16][17]
-
Primary Antibody Incubation:
-
Wash: Wash all strips four times for 5 minutes each in wash buffer (e.g., TBST).[17]
-
Secondary Antibody Incubation: Incubate all strips in a single, optimized concentration of the appropriate secondary antibody for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 6.
-
Detection: Develop all strips using your chosen detection reagent (e.g., ECL for chemiluminescence).
-
Analysis: Compare the strips to identify the primary antibody dilution that provides the strongest signal on the target protein spots with the lowest background on the empty areas of the membrane.
Visualizations
The Mechanism of Non-Specific Binding and Prevention
Caption: How blocking agents prevent non-specific antibody binding.
Experimental Workflow to Minimize Non-Specific Binding
Caption: Key steps in a labeling protocol to reduce background.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background.
References
- 1. benchchem.com [benchchem.com]
- 2. clyte.tech [clyte.tech]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. sinobiological.com [sinobiological.com]
- 5. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. biossusa.com [biossusa.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. biossusa.com [biossusa.com]
- 11. researchgate.net [researchgate.net]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 15. qedbio.com [qedbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. google.com [google.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. bosterbio.com [bosterbio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 24. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. bitesizebio.com [bitesizebio.com]
- 26. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 27. What are the different types of blocking buffers? | AAT Bioquest [aatbio.com]
- 28. What are the general blocking procedures for immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
Technical Support Center: (S)-TCO-PEG4-NHS Ester Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for experiments involving (S)-TCO-PEG4-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a dual-functionality or heterobifunctional linker molecule. It is designed for a two-step bioconjugation process. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form a stable amide bond.[1] The trans-cyclooctene (B1233481) (TCO) group serves as a bioorthogonal handle that can rapidly and specifically react with a tetrazine-modified molecule in a catalyst-free "click chemistry" reaction known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[2][3] The PEG4 spacer enhances solubility and reduces steric hindrance.[1][4]
Q2: What is the optimal temperature for the NHS ester conjugation step?
Temperature exerts a dual influence on the NHS ester conjugation reaction.[5] While higher temperatures accelerate the desired amide bond formation between the NHS ester and the primary amine, they also significantly increase the rate of a competing side reaction: the hydrolysis of the NHS ester by water, which renders the reagent inactive.[5][6] Therefore, the choice of temperature is a trade-off between reaction speed and reagent stability.
Commonly used temperatures are:
-
Room Temperature (20-25°C): This is the most frequent condition, offering a good balance between reaction rate and ester stability. Typical incubation times range from 30 minutes to 4 hours.[5][7]
-
4°C (on ice): This temperature is recommended for sensitive biomolecules or when longer incubation times (e.g., overnight) are necessary. The lower temperature significantly slows the rate of hydrolysis, preserving the NHS ester's reactivity over an extended period, though the conjugation reaction will also proceed more slowly.[5][8]
Q3: How does pH affect the NHS ester conjugation?
The reaction is highly pH-dependent. The optimal pH range for reacting NHS esters with primary amines is between 7.2 and 8.5.[7]
-
Below pH 7.2: Amine groups are increasingly protonated (-NH3+), making them poor nucleophiles and slowing the reaction.
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which can significantly lower the yield of the desired conjugate.[5] For many applications, a pH of 8.3-8.5 is considered optimal.[9]
Q4: Is the TCO group stable during the NHS ester conjugation?
The TCO group is generally stable under the standard conditions (pH 7.2-8.5, 4°C to room temperature) used for NHS ester conjugation. However, the TCO moiety is susceptible to isomerization into its inactive cis-cyclooctene (CCO) form, particularly in the presence of thiols (e.g., DTT) or certain metal ions like copper.[10][11] It is also recommended to avoid strong oxidizing agents.[10] When designing your experiment, ensure that thiol-containing reagents are excluded from the reaction buffer.
Troubleshooting Guide
This section addresses common issues encountered during the conjugation of this compound to amine-containing molecules.
Problem: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| 1. Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive. Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused solution.[10][12] |
| 2. Suboptimal Reaction Temperature | If the reaction at room temperature gives low yield, hydrolysis may be the dominant reaction. Consider shortening the incubation time or performing the reaction at 4°C for a longer period (e.g., overnight) to minimize hydrolysis. Conversely, if the reaction at 4°C is too slow, consider increasing the temperature to room temperature for 1-2 hours.[13] |
| 3. Incorrect Buffer pH or Composition | Verify that the reaction buffer pH is within the optimal 7.2-8.5 range using a calibrated meter. Ensure the buffer is free of primary amines (e.g., Tris, glycine), which compete with the target molecule for the NHS ester.[2][10] If necessary, perform a buffer exchange into a compatible buffer like PBS, HEPES, or borate (B1201080) buffer.[2] |
| 4. Isomerization/Degradation of TCO Group | If the initial NHS ester conjugation appears successful but the subsequent tetrazine ligation fails, the TCO group may have been compromised. Avoid thiol-containing reagents like DTT in all buffers. If a reducing agent is necessary for other reasons, use a non-thiol alternative like TCEP, but perform the reduction after the TCO-NHS ester labeling step.[10] |
| 5. Steric Hindrance | The PEG4 spacer is designed to reduce steric hindrance, but for very large or complex biomolecules, the reactive amine may still be inaccessible. While not a temperature effect, this can lead to low yield. Using a linker with a longer PEG spacer may be beneficial in such cases.[10][14] |
| 6. Inaccurate Reagent Quantification | Ensure the molar excess of the this compound is sufficient. A 5- to 30-fold molar excess is a common starting point, but this may require optimization.[1] |
Quantitative Data Summary
The stability of the NHS ester is a critical factor influenced by both temperature and pH. The following table summarizes the approximate half-life of a typical NHS ester under various conditions.
Table 1: Approximate Half-life of NHS Ester due to Hydrolysis
| pH | Temperature | Approximate Half-life |
|---|---|---|
| 7.0 | 0°C | 4-5 hours[7][8] |
| 7.0 | Room Temp. | ~7 hours |
| 8.0 | Room Temp. | ~3.5 hours[15] |
| 8.5 | Room Temp. | ~2-3 hours[8][15] |
| 8.6 | 4°C | ~10 minutes[7] |
Data compiled from multiple sources. Half-life can vary based on the specific NHS ester structure and buffer components.
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general starting point. Optimal conditions, particularly the molar excess of the NHS ester, may need to be determined empirically.
1. Materials Required:
-
Protein of interest in an amine-free buffer (e.g., PBS pH 7.4-8.0, borate buffer pH 8.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine, pH 8.0).
-
Desalting column or dialysis cassette for purification.
2. Reagent Preparation:
-
Protein Solution: Prepare the protein at a concentration of 2-10 mg/mL in a compatible amine-free buffer. If the stock buffer contains amines (like Tris), perform a buffer exchange.[2]
-
This compound Stock: Immediately before use, allow the vial to equilibrate to room temperature. Dissolve the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[15]
3. Conjugation Reaction:
-
Add a calculated volume of the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess.
-
Gently mix the solution. To avoid protein denaturation, ensure the final concentration of DMSO/DMF is less than 10%.[16]
-
Incubate the reaction. Choose one of the following conditions:
4. Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[4][12]
-
Incubate for 15-30 minutes at room temperature.[15]
5. Purification of the TCO-labeled Protein:
-
Remove unreacted this compound and quenching reagents using a desalting column or by dialysis against a suitable buffer (e.g., PBS pH 7.4).[15]
-
The purified TCO-labeled protein is now ready for the subsequent tetrazine ligation reaction or storage according to the protein's requirements.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the conjugation process.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Troubleshooting decision tree for low yield in NHS ester conjugation.
References
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
strategies to improve the efficiency of click chemistry reactions
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of their click chemistry experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter.
Frequently Asked questions (FAQs)
Q1: What are the most critical factors influencing the rate of a click chemistry reaction?
A1: The rate of a click chemistry reaction is influenced by several factors, including the intrinsic reactivity of the azide (B81097) and alkyne, reactant concentrations, temperature, solvent, and the presence and nature of a catalyst.[1][2] For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of copper source, ligand, and the concentration of the reducing agent are crucial.[3][4] In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the primary determinant of the reaction rate is the ring strain of the cycloalkyne.[1][3]
Q2: How do I choose the right click chemistry reaction for my application?
A2: The choice between different click reactions, such as CuAAC and SPAAC, depends on your specific application. CuAAC is known for its rapid kinetics and is suitable for many applications, but the copper catalyst can be cytotoxic, which may be a concern for in vivo studies.[1][5] SPAAC avoids the use of a copper catalyst, making it more biocompatible for live-cell imaging and in vivo applications, though its kinetics are generally slower than CuAAC.[1][6] The desired reaction rate, biocompatibility, and the chemical environment of your experiment are key considerations.[3]
Q3: What are the common side reactions in CuAAC and how can I minimize them?
A3: Common side reactions in CuAAC include the oxidative homocoupling of alkynes (Glaser coupling), reduction of the azide to an amine, and generation of reactive oxygen species (ROS) that can damage biomolecules.[6][7] To minimize these, it is important to maintain a reducing environment by using an adequate excess of a reducing agent like sodium ascorbate (B8700270) and by degassing solutions to remove oxygen.[6] Using a stabilizing ligand for the copper(I) catalyst can also help prevent side reactions.[4]
Q4: Can I perform click chemistry in aqueous buffers?
A4: Yes, one of the significant advantages of click chemistry is its compatibility with a wide range of solvents, including aqueous buffers.[8] This makes it particularly well-suited for bioconjugation reactions involving proteins, nucleic acids, and other biomolecules in their native environment.[9] For CuAAC, water-soluble ligands like THPTA are recommended for reactions in aqueous media.[4] While many click reactions are efficient in water, the solubility of all reactants should be a primary consideration.[4][10]
Troubleshooting Guides
Issue 1: Low or No Product Yield in CuAAC Reaction
If you are experiencing low or no product yield in your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon).[7] Use a fresh solution of the reducing agent, such as sodium ascorbate.[4] |
| Incorrect Reagent Concentration | Suboptimal concentrations of reactants will lead to a slower reaction rate. Consider increasing the concentration of the limiting reagent or using a molar excess of one reactant (typically 1.2 to 5 equivalents).[8] |
| Poor Reagent Quality | Verify the purity and integrity of your azide and alkyne starting materials.[6] Azides, in particular, can be unstable and should be stored properly.[7] |
| Inhibitory Buffer Components | Avoid Tris-based buffers as the amine groups can chelate copper.[6] Buffers like PBS or HEPES are generally preferred.[6] |
| Suboptimal Temperature | While most CuAAC reactions proceed well at room temperature, gentle heating (e.g., 35-40°C) can increase the reaction rate for sluggish reactions.[4][8] |
Issue 2: Low Labeling Efficiency or Slow Reaction in SPAAC
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, low efficiency can often be addressed by optimizing the reaction conditions.
| Potential Cause | Recommended Solution |
| Suboptimal Reactant Concentrations | Insufficient concentration of either the azide or the strained alkyne will result in a slower reaction. Increase the concentration of the limiting reagent. A 5- to 20-fold molar excess of the azide is a good starting point for labeling biomolecules.[11] |
| Steric Hindrance | The bulky nature of the reactants can sterically hinder the reaction. Consider increasing the reaction time and/or temperature (e.g., incubate at 37°C).[11] Using a strained alkyne with a longer linker arm can also help.[11] |
| Incorrect pH of Reaction Buffer | The stability and reactivity of the reactants can be pH-dependent. For most SPAAC reactions with proteins, a pH range of 7.0-8.5 is optimal.[11] |
| Incompatible Solvent | While SPAAC is compatible with many solvents, the choice can affect reaction rates. Ensure your reactants are fully soluble in the chosen solvent system. For bioconjugations, aqueous buffers are common, but sometimes a small amount of an organic co-solvent like DMSO is needed to dissolve a reactant.[12] |
| Degraded Reagents | Ensure that your strained alkyne and azide have not degraded during storage. It is recommended to prepare fresh solutions for each experiment.[11] |
Experimental Protocols and Methodologies
General Protocol for a Standard CuAAC Reaction
This protocol provides a starting point for a typical CuAAC reaction. Optimization of concentrations, temperature, and reaction time may be necessary for your specific substrates.[8]
1. Reagent Preparation:
-
Alkyne Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO, water).[4]
-
Azide Stock Solution: Prepare a 10 mM stock solution in a compatible solvent.[4]
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.[4][8]
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.[4][8]
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water.[4][8]
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne and azide solutions to achieve the desired final concentrations (e.g., 1 mM alkyne, 1.2 mM azide).[4]
-
Prepare the catalyst premix in a separate tube by adding the CuSO₄ solution and the ligand solution. A 1:2 to 1:5 ratio of Cu:ligand is common.[8]
-
Add the catalyst premix to the reaction tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[8]
3. Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For more challenging substrates, the reaction can be gently heated to 35-40°C or allowed to run overnight.[8]
-
Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or HPLC until the limiting starting material is consumed.[8]
4. Workup and Purification:
-
If necessary, quench the reaction by adding a copper chelator such as EDTA.[6][8]
-
Purify the product using an appropriate method, such as precipitation, size exclusion chromatography, or dialysis, to remove excess reagents and the copper catalyst.[6][13]
General Protocol for a Standard SPAAC Reaction
This protocol provides a general procedure for labeling a biomolecule containing a strained alkyne with an azide-functionalized probe.
1. Reagent Preparation:
-
Strained Alkyne (e.g., DBCO-functionalized molecule): Prepare a solution in an appropriate buffer (e.g., PBS, HEPES) at the desired concentration.[12] If the molecule is not soluble in aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent like DMSO.[12]
-
Azide Stock Solution: Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).[11]
2. Reaction Setup:
-
Add the azide stock solution to the solution of the strained alkyne. A molar excess of one of the reactants is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide.[12]
3. Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. For sensitive biomolecules, the reaction can be performed overnight at 4°C.[11][12] The reaction should be protected from light if using fluorescent probes.[11]
4. Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, LC-MS, or SDS-PAGE for proteins).
-
Once the reaction is complete, purify the conjugate using a suitable technique such as size exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials.[14]
Data Summary Tables
Table 1: Typical Reaction Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| [Alkyne] | 10 µM - 10 mM | Dependent on application. |
| [Azide] | 1.2 - 5 equivalents (relative to alkyne) | An excess of the non-limiting reagent is often beneficial.[8] |
| [CuSO₄] | 50 µM - 1 mM | [8] |
| [Ligand] | 1 - 5 equivalents (relative to Cu) | THPTA is a common choice for aqueous reactions.[8] |
| [Sodium Ascorbate] | 5 - 10 mM | Should be prepared fresh.[8] |
| Temperature | Room Temperature (20-25°C) to 40°C | Gentle heating can increase the reaction rate.[8] |
| pH | 7 - 8 | Avoid Tris buffers.[6] |
| Reaction Time | 1 - 24 hours | Monitor for completion.[8] |
Table 2: Comparison of Kinetic Properties of Common Click Reactions
| Reaction Type | Typical Rate Constants (M⁻¹s⁻¹) | Key Kinetic Influences |
| CuAAC | 10¹ - 10³ | Catalyst system (copper source, ligand), solvent, presence of accelerating agents.[3] |
| SPAAC | 10⁻³ - 10¹ | Ring strain of the cycloalkyne, solvent.[3] |
| Thiol-ene/Thiol-maleimide | Up to 10² | pH of the medium, nature of the thiol and the "ene" partner.[3] |
| Staudinger Ligation | 10⁻² - 10⁻¹ | Structure of the phosphine (B1218219) reagent, solvent.[3] |
| IEDDA | 1 - 10⁶ | Electronic properties of the tetrazine and dienophile.[1] |
Visual Guides
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. monash.edu [monash.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: (S)-TCO-PEG4-NHS Ester for Antibody Labeling
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate labeling strategy is paramount for the success of therapeutic and diagnostic applications. This guide provides an objective comparison of (S)-TCO-PEG4-NHS ester with a primary alternative, DBCO-PEG4-NHS ester, for the labeling of antibodies. This comparison is supported by experimental data on performance, stability, and impact on antibody function.
The this compound is a popular reagent for introducing a trans-cyclooctene (B1233481) (TCO) moiety onto an antibody. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, such as the side chains of lysine (B10760008) residues on the antibody. The incorporated TCO group can then undergo a highly efficient and bioorthogonal inverse electron-demand Diels-Alder (iEDDA) "click chemistry" reaction with a tetrazine-functionalized molecule. This two-step strategy is widely employed for the development of antibody-drug conjugates (ADCs), targeted imaging agents, and other advanced bioconjugates.
Performance Comparison: TCO-PEG4-NHS vs. DBCO-PEG4-NHS
A primary alternative to the TCO-tetrazine system is the strain-promoted alkyne-azide cycloaddition (SPAAC), often utilizing a dibenzocyclooctyne (DBCO) moiety. Similar to its TCO counterpart, DBCO can be introduced onto an antibody using a DBCO-PEG4-NHS ester. The following tables summarize the key performance characteristics of these two leading bioorthogonal labeling strategies.
Table 1: Reaction Kinetics of Bioorthogonal Ligation
| Feature | TCO-Tetrazine (iEDDA) | DBCO-Azide (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-Promoted Alkyne-Azide Cycloaddition |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~800 - 30,000+[1] | ~1[1] |
| Reaction Speed | Extremely Fast | Fast |
The most significant difference between the two chemistries lies in their reaction kinetics. The iEDDA reaction between TCO and tetrazine is exceptionally fast, with reaction rates that are orders of magnitude higher than that of the SPAAC reaction between DBCO and an azide.[1] This rapid kinetics is a major advantage in applications where low concentrations of reactants are used or when rapid conjugation is critical, such as in in-vivo pre-targeting applications.
Table 2: Labeling Efficiency and Degree of Labeling (DOL)
| Reagent | Molar Excess (Reagent:Antibody) | Degree of Labeling (DOL) | Labeling Efficiency (%) | Analytical Method |
| TCO-NHS Ester | 5:1 | 4 | - | UV-Vis Spectrophotometry[2][3] |
| TCO-NHS Ester | 10:1 | 8 | - | UV-Vis Spectrophotometry[2][3] |
| TCO-NHS Ester | 15:1 | 10 | - | UV-Vis Spectrophotometry[2][3] |
| TCO-PEG4-NHS Ester | Not Specified | - | ~65% | MALDI-TOF Mass Spectrometry[4][5] |
| DBCO-PEG-NHS Ester | 10-20:1 | Variable | High | Not Specified |
The Degree of Labeling (DOL), or the average number of TCO or DBCO molecules conjugated to a single antibody, can be controlled by adjusting the molar ratio of the NHS ester to the antibody during the labeling reaction.[2][3] Higher molar excesses generally lead to a higher DOL. However, excessive labeling can potentially lead to antibody aggregation or a loss of function.[6] Mass spectrometry is a precise method to determine the DOL and the heterogeneity of the labeled antibody population.[4]
Table 3: Stability of Labeled Antibodies
| Feature | TCO-Labeled Antibody | DBCO-Labeled Antibody |
| Linkage Stability | Stable dihydropyridazine (B8628806) bond | Highly stable triazole bond[6] |
| Moiety Stability | TCO can be prone to isomerization to the less reactive cis-cyclooctene (CCO) form, especially in the presence of thiols.[1][6] | DBCO is generally stable in aqueous buffers, though some hydrolysis can occur during prolonged incubations at 37°C.[6] |
| Storage | Not recommended for long-term storage.[1] | Good stability. A DBCO-modified antibody may lose 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[6] |
While the dihydropyridazine bond formed in the TCO-tetrazine reaction is stable, the TCO moiety itself can be susceptible to isomerization.[1][6] In contrast, the triazole bond formed from the DBCO-azide reaction is considered biologically inert and highly stable.[6] This makes DBCO-labeled antibodies generally more suitable for long-term storage and applications requiring high stability.
Impact on Antibody Functionality
A critical aspect of antibody labeling is to ensure that the conjugation process does not adversely affect the antibody's binding affinity to its target antigen. Enzyme-linked immunosorbent assay (ELISA) is a common method to evaluate this.
Studies have shown that a lower degree of labeling with TCO moieties (e.g., a DOL of 4) did not significantly disturb the affinity of an anti-c-myc antibody towards its antigen. However, higher degrees of labeling (DOL of 8 and 10) resulted in a decreased affinity.[7] This highlights the importance of optimizing the labeling conditions to achieve a balance between a sufficient number of reactive handles and the preservation of the antibody's biological function. Similarly, antibody binding activity is retained with up to approximately 8 DBCO-PEG-TCO linkers, but can be significantly reduced with higher loading.[8]
Experimental Workflows and Protocols
To provide a practical guide for researchers, the following section details the experimental workflows and protocols for antibody labeling and characterization.
Antibody Labeling and Characterization Workflow
Caption: Experimental workflow for antibody labeling and characterization.
Protocol 1: Antibody Labeling with this compound
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be kept below 10% to avoid antibody precipitation.[9]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching (Optional): The reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubating for 15-30 minutes.
-
Purification: Remove excess, unreacted TCO reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with the desired storage buffer.[10]
Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This method is applicable if the TCO-NHS ester contains a UV-traceable feature.
-
Measurement: Measure the absorbance of the purified TCO-labeled antibody at 280 nm (A280) and at the maximum absorbance of the UV tracer (e.g., 350 nm, A350).
-
Calculation:
-
Correct the A280 for the contribution of the UV tracer: Corrected A280 = A280 - (A350 × Correction Factor) (The correction factor is provided by the manufacturer of the TCO-NHS ester)
-
Calculate the antibody concentration: Antibody Concentration (M) = Corrected A280 / ε_antibody (ε_antibody is the molar extinction coefficient of the antibody at 280 nm)
-
Calculate the concentration of the TCO moiety: TCO Concentration (M) = A350 / ε_TCO (ε_TCO is the molar extinction coefficient of the UV tracer at its maximum absorbance)
-
Calculate the DOL: DOL = TCO Concentration / Antibody Concentration[2][3]
-
Protocol 3: Determination of Degree of Labeling (DOL) by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Prepare the unlabeled and TCO-labeled antibody samples at a concentration of 1-50 µM in water or a suitable solvent.
-
Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid for proteins > 5 kDa) in a solvent like 30-50% acetonitrile (B52724) in water with 0.1% TFA.
-
Spot 1 µL of the matrix solution onto the MALDI target plate and let it dry.
-
Spot 1 µL of the antibody solution on top of the dried matrix and let it dry.
-
Optionally, add another layer of matrix solution (sandwich method).[11]
-
-
Data Acquisition: Acquire the mass spectra of both the unlabeled and labeled antibody in linear mode.
-
Data Analysis:
-
Determine the molecular weight of the unlabeled antibody.
-
Determine the molecular weights of the species present in the labeled antibody sample. A series of peaks representing the antibody with one, two, three, or more TCO modifications will be observed.
-
The mass difference between the peaks corresponds to the molecular weight of the attached TCO-PEG4-NHS ester (after loss of the NHS group).
-
The average DOL can be calculated from the weighted average of the different labeled species observed in the spectrum.[4]
-
Protocol 4: Assessment of Antibody Functionality by ELISA
-
Plate Coating: Coat a 96-well microplate with the target antigen at an appropriate concentration and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Antibody Incubation: Add serial dilutions of the TCO-labeled antibody and the unlabeled control antibody to the wells and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB). Stop the reaction with a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Analysis: Compare the binding curves of the TCO-labeled and unlabeled antibodies to determine if there is a significant change in binding affinity.[2][3]
Signaling Pathways and Logical Relationships
The core of the this compound labeling strategy is the two-step bioorthogonal reaction. The following diagram illustrates this process.
Caption: Two-step bioorthogonal antibody conjugation pathway.
Conclusion
Both this compound and DBCO-PEG4-NHS ester are powerful reagents for antibody labeling, each with its own set of advantages and disadvantages. The TCO-tetrazine chemistry offers unparalleled reaction speed, making it the preferred choice for applications where rapid conjugation is essential. However, the greater stability of the DBCO moiety and the resulting triazole linkage may be advantageous for applications requiring long-term stability. Careful optimization of the labeling conditions, particularly the molar ratio of the NHS ester to the antibody, is crucial to ensure a sufficient degree of labeling without compromising the antibody's functionality. The experimental protocols provided in this guide offer a starting point for researchers to develop and characterize their own antibody conjugates for a wide range of applications in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. escholarship.org [escholarship.org]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
A Head-to-Head Comparison of (S)-TCO-PEG4-NHS Ester and SMCC for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapeutics has underscored the critical role of the linker connecting the monoclonal antibody to the cytotoxic payload. The choice of linker technology profoundly influences the ADC's stability, homogeneity, and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of two prominent heterobifunctional crosslinkers: the modern, bioorthogonal (S)-TCO-PEG4-NHS ester and the conventional workhorse, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Executive Summary
This compound represents a newer generation of crosslinkers that leverages bioorthogonal "click chemistry" for a highly specific and efficient conjugation process.[1][2][3] Its integrated polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4] In contrast, SMCC is a well-established crosslinker widely used in the field, including in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®).[5][6] It facilitates conjugation through the reaction of an NHS ester with primary amines and a maleimide (B117702) group with thiols.[7] While robust, SMCC-mediated conjugation can lead to heterogeneous products and potential instability of the maleimide-thiol linkage.[8]
This guide will delve into the mechanisms of action, present available quantitative data for comparison, provide detailed experimental protocols, and offer visual workflows to aid researchers in selecting the optimal linker for their specific ADC development needs.
Mechanism of Action: A Tale of Two Chemistries
The fundamental difference between this compound and SMCC lies in their conjugation chemistries.
This compound: A Two-Step Bioorthogonal Approach
This linker first utilizes its N-hydroxysuccinimide (NHS) ester to react with primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond. This step introduces a trans-cyclooctene (B1233481) (TCO) moiety onto the antibody. The TCO group then serves as a bioorthogonal handle for a subsequent "click chemistry" reaction with a tetrazine-modified payload.[4][9] This inverse electron demand Diels-Alder cycloaddition (iEDDA) is exceptionally fast and highly specific, proceeding efficiently under mild, aqueous conditions without interfering with biological functionalities.[1][3][9]
SMCC: Conventional Amine-to-Thiol Crosslinking
SMCC also employs a two-step process. First, the NHS ester reacts with primary amines on the antibody. The antibody is now "activated" with maleimide groups. In the second step, a thiol-containing payload is added, and the maleimide group reacts with the sulfhydryl group to form a stable thioether bond.[7][10]
Quantitative Data Comparison
While direct head-to-head studies with identical antibodies and payloads are limited in publicly available literature, the following tables summarize key performance parameters based on available data and the known properties of each linker type.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Key Considerations |
| Reaction Chemistry | Amine-reactive NHS ester followed by bioorthogonal TCO-tetrazine "click" chemistry.[4][9] | Amine-reactive NHS ester and thiol-reactive maleimide.[7] | TCO-tetrazine chemistry offers higher specificity and is bioorthogonal, minimizing off-target reactions.[8] |
| Linkage Stability | Forms a highly stable dihydropyridazine (B8628806) linkage.[3] | Forms a thioether bond that can be susceptible to retro-Michael addition (thiol exchange) in vivo, potentially leading to payload loss.[8] | The stability of the TCO-tetrazine linkage is a significant advantage for in vivo applications. |
| Hydrophilicity | The PEG4 spacer significantly increases hydrophilicity.[4] | The cyclohexane (B81311) spacer is hydrophobic.[8] | Increased hydrophilicity can reduce aggregation, improve solubility, and enhance the pharmacokinetic profile of the ADC.[8] |
| Homogeneity (DAR) | The specificity of the click reaction allows for the potential to generate more homogeneous conjugates with a well-defined Drug-to-Antibody Ratio (DAR).[8] | Reaction with multiple lysine residues can lead to a heterogeneous mixture of conjugates with varying DARs.[8] | Homogeneity is a critical quality attribute for ADCs, impacting efficacy and safety. |
| Typical DAR Range | Can be controlled, often aiming for 2-4. | Typically results in a range, with an average DAR often between 3.5 and 4.[11] | The desired DAR is a balance between potency and potential toxicity. |
Table 1: Comparison of Key Features of this compound and SMCC.
| Parameter | ADC with TCO-PEG4 Linker (Representative) | ADC with SMCC Linker (Representative) |
| In Vitro Cytotoxicity (IC50) | Potency is payload and target-dependent. | Potency is payload and target-dependent. For example, an anti-HER2-MMAE ADC with a non-cleavable linker showed an IC50 of 25 ng/mL on SK-BR-3 cells.[12] |
| In Vivo Efficacy | PEGylation is generally associated with improved pharmacokinetics and can lead to enhanced in vivo efficacy.[13][14] | The in vivo efficacy of SMCC-linked ADCs is well-established (e.g., Kadcyla®).[6] |
| Plasma Stability | High stability of the TCO-tetrazine linkage minimizes premature payload release.[8] | Some payload loss can occur in plasma due to thiol exchange.[15] |
Table 2: Representative Performance Data of ADCs with TCO-PEG4 and SMCC Linkers. (Note: Direct comparative data is scarce; values are illustrative based on linker properties and published data on similar ADCs).
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for antibody conjugation using this compound and SMCC.
Protocol 1: Antibody Conjugation with this compound
This protocol involves two main stages: 1) Modification of the antibody with the TCO-PEG4-NHS ester, and 2) Conjugation of the TCO-modified antibody with a tetrazine-functionalized payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Tetrazine-functionalized payload
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
Part 1: Antibody Modification with TCO-PEG4-NHS Ester [9]
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column.
-
TCO-PEG4-NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 30-fold molar excess of the TCO-PEG4-NHS ester solution to the antibody solution. Gently mix and incubate for 60 minutes at room temperature. The optimal molar excess should be determined empirically to achieve the desired degree of labeling.[4]
-
Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[16]
-
Purification of the TCO-Antibody Conjugate: Remove excess, unreacted TCO-PEG4-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS) using a desalting column.
Part 2: Bioorthogonal Conjugation with Tetrazine-Payload
-
Prepare the TCO-modified antibody in a suitable reaction buffer.
-
Add the tetrazine-functionalized payload to the TCO-modified antibody. A slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine-payload is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA reaction.[3]
-
Purify the final ADC using a suitable method such as size-exclusion chromatography (SEC) to remove any unreacted payload.
Protocol 2: Antibody Conjugation with SMCC
This protocol involves: 1) Activation of the antibody with SMCC, and 2) Conjugation of the maleimide-activated antibody with a thiol-containing payload.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing payload
-
Reducing agent (e.g., TCEP) if the payload has a disulfide bond
-
Desalting columns
Part 1: Antibody Activation with SMCC
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
SMCC Solution Preparation: Immediately before use, dissolve SMCC in DMSO or DMF to a stock concentration of 10 mM.
-
Activation Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the antibody solution. The optimal molar excess depends on the antibody concentration. Gently mix and incubate for 30-60 minutes at room temperature.
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Part 2: Conjugation with Thiol-Payload
-
Payload Preparation: If necessary, reduce any disulfide bonds in the payload to generate a free thiol using a reducing agent like TCEP. Remove the excess reducing agent.
-
Conjugation Reaction: Immediately combine the purified, maleimide-activated antibody with the thiol-containing payload. The molar ratio will depend on the desired final DAR. Incubate for 1-2 hours at room temperature.
-
Quenching (Optional): The reaction can be stopped by adding a thiol-containing reagent like cysteine.
-
Purification of the ADC: Purify the final ADC using a suitable method like SEC to remove unreacted payload and other small molecules.
Visualization of Workflows
This compound Conjugation Workflow
Caption: Workflow for antibody conjugation using this compound.
SMCC Conjugation Workflow
Caption: Workflow for antibody conjugation using the SMCC crosslinker.
Conclusion
The choice between this compound and SMCC for antibody conjugation is dependent on the specific requirements of the ADC being developed.
Choose this compound when:
-
High specificity and the creation of a homogeneous ADC product are critical.
-
The payload is hydrophobic, and the hydrophilicity of the PEG spacer can improve solubility and reduce aggregation.
-
Enhanced in vivo stability is a priority, as the bioorthogonal linkage is highly stable.
-
A well-defined and controlled conjugation process is desired.
Choose SMCC when:
-
Working with a well-characterized system where potential heterogeneity is acceptable.
-
A more established and cost-effective method is preferred.
-
The payload is sufficiently hydrophilic, and aggregation is not a major concern.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates [pubmed.ncbi.nlm.nih.gov]
- 16. furthlab.xyz [furthlab.xyz]
- 17. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to PEGylated TCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally rapid kinetics and high specificity.[1][2] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into TCO linkers is a critical design feature that significantly influences the linker's physicochemical properties, such as solubility and steric hindrance. These properties, in turn, dictate the accessibility and functional reactivity of the TCO group, particularly when conjugated to large biomolecules like antibodies.[1] This guide provides a comparative analysis of different PEGylated TCO linkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific bioconjugation needs.
The Impact of PEG Spacers on TCO Reactivity
The hydrophobic nature of the TCO moiety can cause it to "bury" itself within the structure of a protein upon conjugation, rendering it inaccessible for reaction with a tetrazine.[1][3] This can lead to a significant reduction in the functional yield of the desired bioconjugate.[1] The introduction of a hydrophilic PEG spacer counteracts this effect by increasing the overall hydrophilicity of the linker, which helps to keep the TCO group exposed to the aqueous environment and available for ligation.[1][4]
Studies have demonstrated that even a short PEG4 chain can increase the amount of active TCO on an antibody by more than fourfold.[1] Another study reported a greater than five-fold enhancement in the functional density of TCO on an antibody surface through the use of hydrophilic PEG linkers.[1] It is important to note that while PEG spacers are crucial for preserving the accessibility of the TCO group, they do not significantly alter the intrinsic reaction rate of the TCO-tetrazine cycloaddition itself.[1] The primary advantage lies in ensuring that a higher percentage of the conjugated TCO linkers are functionally available to react.[1]
Quantitative Data Summary: Performance of PEGylated TCO Linkers
The selection of a PEGylated TCO linker involves trade-offs between reactivity, stability, solubility, and the desired properties of the final bioconjugate. The following tables summarize key quantitative data and performance characteristics of different PEGylated TCO linkers based on available literature.
Table 1: Functional Reactivity of PEGylated TCO Linkers on Antibodies
| Linker | PEG Spacer Length | % Active TCO | Fold Enhancement in Reactivity | Key Observations |
| NHS-TCO | None | ~11% | 1x (Baseline) | Low reactivity is attributed to the hydrophobic TCO group burying into the antibody.[1] |
| NHS-PEG4-TCO | 4 PEG units | ~47% | > 4x | The addition of a short, hydrophilic PEG4 spacer dramatically increases the number of accessible TCO groups.[1] |
| DBCO-PEG4-TCO | 4 PEG units | High | > 5x | A dual bioorthogonal approach using a PEG4 linker fully preserved TCO reactivity.[1] |
| DBCO-PEG24-TCO | 24 PEG units | High | 3-4x | A longer PEG24 linker also significantly enhanced TCO reactivity, though conjugation efficiency was slightly lower than with PEG4.[1] |
Table 2: Comparison of TCO-PEG-Maleimide Linkers with Varying PEG Spacers
| Parameter | TCO-PEG4-Maleimide | TCO-PEG8-Maleimide | TCO-PEG12-Maleimide | Rationale & Key Considerations |
| Reaction Kinetics (Thiol-Maleimide) | Faster | Intermediate | Slower | Shorter PEG chains may lead to less steric hindrance around the maleimide (B117702) group, potentially allowing for faster initial reaction rates. However, for some sterically hindered thiol sites, a longer, more flexible spacer might improve accessibility and overall conjugation efficiency.[5] |
| Solubility | Good | Excellent | Superior | PEGylation is known to increase the hydrophilicity and solubility of molecules. Longer PEG chains provide a greater solubilizing effect, which is particularly important for hydrophobic payloads in antibody-drug conjugates (ADCs) to prevent aggregation.[5] |
| Stability of Conjugate | Good | Very Good | Excellent | While the PEG spacer length is not expected to directly impact the intrinsic stability of the thioether bond, it can influence the overall stability of the conjugate by minimizing aggregation and protecting it from enzymatic degradation.[5] |
| In Vivo Half-life of Conjugate | Shorter | Intermediate | Longer | The hydrodynamic radius of the bioconjugate increases with the length of the PEG spacer. This increased size can reduce renal clearance, leading to a longer circulation half-life in vivo.[5] |
| Immunogenicity | Lower | Lowest | Lowest | PEGylation is known to reduce the immunogenicity of bioconjugates by masking potential epitopes. Longer PEG chains generally provide a more effective shield.[5] |
Table 3: TCO-Tetrazine Reaction Kinetics
| Parameter | Value | Conditions |
| Second-Order Rate Constant (k₂) | ~800 - 30,000 M⁻¹s⁻¹ | Dependent on the specific substituents on both the TCO and tetrazine moieties. |
| Reaction pH | 6.5 - 7.5 | Aqueous buffer (e.g., PBS) |
| Reaction Temperature | Room temperature | |
| Catalyst Required | No | |
| Byproducts | Nitrogen gas (N₂) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in bioconjugation using PEGylated TCO linkers.
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEGylated TCO linkers. Below are representative protocols for the conjugation of TCO-PEG-NHS esters to proteins and the subsequent tetrazine ligation.
Protocol 1: Activation of a Protein with TCO-PEG-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-PEG-NHS ester.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution in PBS at a concentration of 1-5 mg/mL.[6] If the buffer contains primary amines (e.g., Tris), a buffer exchange into PBS is necessary using a spin desalting column.
-
TCO-PEG-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[7]
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[6]
-
Purification: Remove the excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS.[6] The purified TCO-labeled protein is now ready for the ligation reaction.
Protocol 2: Tetrazine-TCO Ligation for Protein-Payload Conjugation
This protocol details the final ligation step to conjugate the activated protein with a tetrazine-activated payload (e.g., a drug or fluorophore).
Materials:
-
TCO-activated Protein (from Protocol 1)
-
Tetrazine-activated payload
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Mix the purified TCO-activated protein with the tetrazine-activated payload in a 1:1 to 1:1.5 molar ratio in PBS.[4][8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[6] For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[9]
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by measuring the decrease in absorbance between 510 and 550 nm.[2][8]
-
Purification: If necessary, the final conjugate can be purified from excess tetrazine-payload using size-exclusion chromatography.
Conclusion
The choice of a PEGylated TCO linker is a critical decision in the design of bioconjugation strategies. Shorter PEG spacers may be advantageous for applications where compact conjugates are desired and the payload is highly soluble.[5] Conversely, longer PEG spacers are often the optimal choice for improving the solubility of hydrophobic payloads, extending the in vivo half-life of the conjugate, and reducing immunogenicity.[5] By carefully considering the experimental data and protocols presented in this guide, researchers can select the most appropriate PEGylated TCO linker to achieve their desired bioconjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to Amine Labeling: A Comparative Analysis of Alternatives to (S)-TCO-PEG4-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate amine-labeling reagent is a critical decision that dictates the efficiency, stability, and functionality of the final conjugate. While (S)-TCO-PEG4-NHS ester is a powerful tool for introducing a bioorthogonal handle for subsequent click chemistry, a diverse landscape of alternative reagents exists, each with unique characteristics. This guide provides an objective, data-driven comparison of prominent alternatives, enabling an informed choice for your specific research needs.
This comparison focuses on reagents that react with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins. We will explore various N-hydroxysuccinimide (NHS) esters, isothiocyanates, bioorthogonal click chemistry reagents, imidoesters, and dialdehydes.
Performance Comparison of Amine-Reactive Labeling Reagents
The selection of a labeling reagent is often a trade-off between reaction speed, efficiency, stability of the resulting bond, and the specific requirements of the downstream application. The following tables provide a quantitative summary of key performance metrics for various alternatives to this compound.
Table 1: Comparison of Common Amine-Reactive Chemistries
| Feature | NHS Ester (e.g., Sulfo-SMCC) | TFP Ester | Isothiocyanate (e.g., FITC) | Imidoester (e.g., DMP) | Dialdehyde |
| Reactive Group | N-hydroxysuccinimidyl ester | Tetrafluorophenyl ester | Isothiocyanate | Imidoester | Dialdehyde |
| Resulting Bond | Stable Amide | Stable Amide | Stable Thiourea | Amidine | Dihydropyridine |
| Optimal pH | 7.2 - 8.5 | 7.5 - 9.0 | 9.0 - 9.5 | 8.0 - 10.0 | ~7.0 |
| Reaction Speed | Fast (minutes to a few hours) | Fast (minutes to a few hours) | Slower (several hours to overnight) | Fast | Very Fast (seconds to minutes) |
| Bond Stability | Very High | Very High | High, but can be less stable than amide under certain conditions | Stable at neutral pH, reversible at very high pH | Stable, but can be pH-sensitive (cleavage at low pH) |
| Key Side Reaction | Hydrolysis of the ester | Hydrolysis of the ester | Reaction with other nucleophiles | Hydrolysis of the imidoester | - |
Table 2: Comparison of Bioorthogonal Amine-Labeling Reagents
| Feature | This compound | DBCO-PEG4-NHS Ester | Azide-PEG4-NHS Ester |
| Bioorthogonal Reaction | Inverse-Electron-Demand Diels-Alder (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC) |
| Reactive Partner | Tetrazine | Azide (B81097) | Alkyne (e.g., DBCO, BCN) |
| Reaction Kinetics (k₂) | Extremely Fast (~10³ - 10⁶ M⁻¹s⁻¹) | Fast (~10⁻¹ - 1 M⁻¹s⁻¹) | Fast (SPAAC) to Very Fast (CuAAC) |
| Stability of Handle | Prone to isomerization, especially in the presence of thiols and light | Good stability in aqueous buffers | Very high stability |
| Byproducts | Nitrogen gas (N₂) | None | None (SPAAC) |
| Key Advantage | Exceptionally fast kinetics ideal for low concentration applications | Good balance of reactivity and stability | High stability of the azide handle for multi-step processes |
Reaction Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental steps is crucial for understanding and implementing these labeling strategies.
Chemical Reaction Pathways
The following diagrams illustrate the fundamental chemical reactions for each class of amine-labeling reagent.
TCO-Tetrazine Ligation: A Mass Spectrometry-Validated Approach for Robust Bioconjugation
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has rapidly become a leading bioorthogonal ligation strategy for researchers in drug development, chemical biology, and molecular imaging. This "click chemistry" reaction stands out for its exceptionally fast reaction kinetics, catalyst-free nature, and high biocompatibility, offering significant advantages over other techniques like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] Mass spectrometry is a critical tool for the validation of this ligation, confirming the successful conjugation and providing quantitative insights into reaction efficiency.
The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition between the electron-poor tetrazine and the strained TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas as the sole byproduct.[1][2] This clean and irreversible process results in a stable dihydropyridazine (B8628806) linkage, driving the reaction to completion.[1] The bioorthogonal nature of this reaction ensures it occurs with high selectivity and efficiency within complex biological environments without interfering with native biochemical processes.[3][4]
Quantitative Comparison of Ligation Chemistries
The performance of click chemistry reactions is often evaluated by their second-order rate constants (k₂), which provide a direct measure of reaction speed. The TCO-tetrazine ligation exhibits significantly faster kinetics compared to both CuAAC and SPAAC.
| Ligation Chemistry | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| TCO-Tetrazine Ligation | Up to 1 x 10⁶[3][5][6] | Extremely fast kinetics, catalyst-free, highly biocompatible, clean reaction with N₂ as the only byproduct.[1][2] | Some tetrazine derivatives may have limited stability in aqueous buffers.[3] |
| CuAAC | 10² - 10⁴ | High reaction efficiency, wide availability of azide (B81097) and alkyne building blocks. | Requires a cytotoxic copper catalyst, which can be problematic for in vivo applications. |
| SPAAC | 10⁻¹ - 10¹ | Catalyst-free, good biocompatibility. | Significantly slower reaction kinetics compared to TCO-tetrazine ligation.[1] |
Mass Spectrometry Validation of TCO-Tetrazine Ligation
Mass spectrometry is an indispensable tool for confirming the successful conjugation of TCO- and tetrazine-functionalized molecules. The expected outcome is the detection of a new molecular species with a mass corresponding to the sum of the two starting molecules minus the mass of nitrogen gas (28 Da), which is released during the reaction.[3] High-resolution mass spectrometry (HRMS) can be used for precise mass determination and confirmation of the elemental composition of the conjugate.[2][7]
Workflow for confirming TCO-tetrazine conjugation using mass spectrometry.
Experimental Protocols
General Protocol for TCO-Tetrazine Ligation for Mass Spectrometry Analysis
This protocol describes a general procedure for the ligation of a TCO-functionalized molecule to a tetrazine-functionalized molecule for subsequent mass spectrometry analysis.
Materials:
-
TCO-functionalized molecule of interest
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Mass Spectrometer (e.g., LC-MS, MALDI-TOF)
Procedure:
-
Reactant Preparation: Prepare stock solutions of the TCO- and tetrazine-functionalized molecules in a suitable solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in the reaction mixture is compatible with the molecules of interest.
-
Ligation Reaction: In a microcentrifuge tube, combine the TCO- and tetrazine-functionalized molecules in the desired molar ratio (a 1:1 or a slight excess of one reactant is common) in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few minutes to a couple of hours, depending on the reactants' concentration and reactivity.[1]
-
Sample Preparation for Mass Spectrometry: Depending on the mass spectrometry technique, the sample may require desalting (e.g., using a spin desalting column) or dilution in an appropriate matrix (for MALDI-TOF).[6]
-
Mass Spectrometry Analysis: Analyze the sample using the mass spectrometer to detect the formation of the conjugated product.
Monitoring Reaction Kinetics by Stopped-Flow UV-Vis Spectrophotometry
The rapid kinetics of the TCO-tetrazine ligation can be monitored by observing the disappearance of the characteristic absorbance of the tetrazine moiety (typically between 510-550 nm).[3][6]
Procedure:
-
Reagent Preparation: Prepare solutions of the tetrazine and TCO derivatives in the desired reaction buffer. To achieve pseudo-first-order kinetics, the concentration of the TCO derivative should be at least 10-fold higher than the tetrazine concentration.[8]
-
Stopped-Flow Measurement: Load one syringe of the stopped-flow instrument with the tetrazine solution and the other with the TCO solution. Rapidly mix the solutions and monitor the decrease in absorbance at the tetrazine's λmax over time.
-
Data Analysis: Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is determined from the slope of a plot of k_obs versus the concentration of the TCO derivative.[1]
The inverse-electron-demand Diels-Alder reaction pathway for TCO-tetrazine ligation.
Conclusion
The TCO-tetrazine ligation is a powerful and versatile tool for bioconjugation, offering unparalleled reaction speed and biocompatibility. Mass spectrometry serves as a crucial analytical technique for the unambiguous validation of the resulting conjugates. The combination of rapid kinetics and straightforward validation makes this bioorthogonal reaction highly attractive for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Navigating Bioconjugation: A Comparative Guide to Assessing Labeling Efficiency of (S)-TCO-PEG4-NHS Ester and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the ability to accurately determine the degree of labeling (DOL) is paramount. The (S)-TCO-PEG4-NHS ester has emerged as a powerful tool for attaching trans-cyclooctene (B1233481) (TCO) moieties to biomolecules, enabling highly efficient and specific bioorthogonal reactions. This guide provides a comprehensive comparison of methods to assess the labeling efficiency of this compound, alongside an evaluation of alternative amine-reactive labeling reagents, supported by experimental data and detailed protocols.
The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO group and a tetrazine is a cornerstone of modern bioconjugation, celebrated for its rapid kinetics and high specificity in biological systems.[1] this compound is a popular reagent that facilitates the introduction of TCO groups onto proteins and other biomolecules containing primary amines, such as lysine (B10760008) residues.[2] The N-hydroxysuccinimide (NHS) ester reacts with these amines to form a stable amide bond.[3] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.[4][5]
Assessing the Degree of Labeling: A Multi-faceted Approach
Accurate quantification of TCO incorporation is crucial for ensuring the reproducibility and optimal performance of the final bioconjugate.[1] Several analytical techniques can be employed to determine the DOL, each with its own set of advantages and limitations. The choice of method often depends on the nature of the biomolecule, the desired accuracy, and the available instrumentation.[1]
| Method | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. The mass shift between the unlabeled and labeled biomolecule is used to calculate the number of incorporated TCO groups.[1] | High accuracy and precision. Provides information on the distribution of labeled species.[1] | Can be destructive. May not distinguish between functionally active and inactive TCO groups.[1] |
| UV-Vis Spectroscopy | Measures the absorbance of light at specific wavelengths. The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the protein (typically at 280 nm) and a unique absorbance feature of the TCO-linker or a subsequent tetrazine reporter.[1][6] | Simple, rapid, and requires common laboratory equipment.[7] | Less accurate for complex mixtures. Can be affected by overlapping spectra. Unbound label must be removed.[1][7] |
| Fluorescence Spectroscopy | A TCO-labeled biomolecule is reacted with a tetrazine-conjugated fluorophore. The resulting fluorescence is quantified to determine the concentration of functional TCO groups.[1] | High sensitivity. Measures only the reactive TCO groups. Suitable for in-situ and cellular measurements.[1] | Indirect method requiring a secondary labeling step. Can be affected by quenching or environmental factors.[1] |
| SDS-PAGE Analysis | The increased molecular weight of the labeled protein results in a mobility shift on an SDS-PAGE gel compared to the unlabeled control. Densitometry can provide a semi-quantitative estimation of labeling efficiency.[6] | Provides a visual confirmation of labeling. Can be semi-quantitative. | Limited accuracy for precise DOL determination. |
A Comparative Look at Alternative Amine-Reactive Labeling Reagents
While this compound is a powerful tool for bioorthogonal chemistry, other amine-reactive crosslinkers offer different functionalities and may be more suitable for specific applications.
| Reagent | Reactive Groups | Linkage Type | Key Features |
| This compound | NHS ester, TCO | Amide, Dihydropyridazine (after reaction with tetrazine) | Enables bioorthogonal "click" chemistry with rapid kinetics. The PEG spacer enhances solubility.[4][8] |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester, Maleimide | Amide, Thioether | Forms a stable, non-cleavable thioether bond with sulfhydryl groups. The cyclohexane (B81311) spacer adds stability.[8][9] |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | Amide, Thioether | A water-soluble analog of SMCC, reducing the risk of aggregation.[9][10] |
| DBCO-PEG4-NHS ester | NHS ester, Dibenzocyclooctyne | Amide, Triazole (after reaction with azide) | Used for copper-free click chemistry with azides. Offers high efficiency and bioorthogonality.[8][11] |
| Sortase-Mediated Ligation | N/A (Enzymatic) | Amide (Site-Specific) | An enzymatic method that allows for precise, site-specific conjugation, resulting in a homogenous product.[8] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline for conjugating this compound to a protein.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.[12]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.[12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[12]
-
Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM and incubate for 15-30 minutes.[12]
-
Purification: Remove excess, unreacted labeling reagent using a desalting column or dialysis.[12]
Quantification of Degree of Labeling using MALDI-TOF Mass Spectrometry
-
Sample Preparation: Prepare solutions of the unlabeled control protein and the TCO-labeled protein at a concentration of approximately 1 mg/mL. Buffer exchange into water if necessary.[1]
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solution of 50% acetonitrile (B52724) and 0.1% trifluoroacetic acid.
-
Spotting: Mix the protein solution with the matrix solution in a 1:2 ratio. Spot 1 µL of the mixture onto the MALDI sample plate and allow it to air dry.[1]
-
Data Acquisition: Acquire the mass spectrum for both the unlabeled and TCO-labeled protein.
-
Data Analysis: Calculate the number of incorporated TCO groups by dividing the difference in the average molecular weight between the labeled and unlabeled protein by the molecular weight of the this compound minus the NHS group.[1]
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams outline the general workflow for protein labeling and the subsequent bioorthogonal reaction.
Caption: A generalized workflow for the two-step bioconjugation process.[8]
Caption: The bioorthogonal reaction between a TCO-labeled protein and a tetrazine.
By carefully selecting the appropriate labeling reagent and quantification method, researchers can ensure the production of well-characterized and reproducible bioconjugates, paving the way for advancements in therapeutics, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
A Researcher's Guide to Validating the Functional Activity of Labeled Proteins
For researchers, scientists, and drug development professionals, the labeling of proteins with molecules such as biotin, fluorescent dyes, or bioorthogonal tags is an indispensable technique for a myriad of applications, from elucidating cellular pathways to developing novel therapeutics. However, the covalent attachment of any label carries the inherent risk of altering the protein's native conformation and, consequently, its biological function. Therefore, rigorous functional validation of labeled proteins is a critical and non-negotiable step to ensure the accuracy and reproducibility of experimental data.
This guide provides a comprehensive comparison of key functional assays for validating the activity of labeled proteins. We will delve into the principles, advantages, and disadvantages of various techniques, supported by quantitative data and detailed experimental protocols. Additionally, this guide provides visual workflows and pathway diagrams to clarify complex processes.
Comparing the Tools: A Quantitative Look at Functional Assays
The choice of a functional assay is intrinsically linked to the protein's biological role. It is essential to quantify the activity of the labeled protein relative to its unlabeled counterpart to determine the impact of the label. The following tables summarize key quantitative parameters from various functional assays for different classes of labeled proteins.
Table 1: Comparison of Functional Assays for Labeled Antibodies
| Assay Type | Labeled Antibody | Unlabeled Antibody | Key Parameter | Finding |
| ELISA | Biotinylated Anti-X | Anti-X | EC50 | Comparable EC50 values indicate retained binding affinity.[1] |
| Surface Plasmon Resonance (SPR) | TCO-labeled Anti-Y | Anti-Y | KD (nM) | Similar KD values suggest the label does not interfere with antigen binding kinetics.[1] |
| Flow Cytometry | Fluorescently Labeled Anti-Z | Anti-Z with fluorescent secondary | Mean Fluorescence Intensity (MFI) | Similar MFI demonstrates retained ability to bind to cell surface antigens. |
Table 2: Comparison of Functional Assays for Labeled Enzymes
| Assay Type | Labeled Enzyme | Unlabeled Enzyme | Key Parameter | Finding |
| Enzyme Activity Assay | TCO-labeled Kinase | Native Kinase | Km, Vmax | No significant change in Km and Vmax confirms the catalytic activity is preserved.[1] |
| Fluorescence-Based Assay | Fluorescently Labeled Protease | Native Protease | Specific Activity (U/mg) | Comparable specific activity indicates the label does not hinder substrate turnover.[2] |
| Colorimetric Assay | Biotinylated Hydrolase | Native Hydrolase | Rate of reaction (Abs/min) | A similar reaction rate suggests the active site remains accessible after biotinylation. |
Table 3: Comparison of Functional Assays for Labeled Ligands
| Assay Type | Labeled Ligand | Unlabeled Ligand | Key Parameter | Finding |
| Cell-Based Signaling Assay | Biotinylated Cytokine | Native Cytokine | EC50 for Phosphorylation | Similar EC50 values for downstream signaling events (e.g., STAT3 phosphorylation) confirm biological activity. |
| Fluorescence Polarization (FP) | Fluorescently Labeled Peptide | Unlabeled Peptide (as competitor) | IC50 | The IC50 value of the unlabeled peptide in a competitive FP assay can be used to determine the binding affinity (Ki) of the labeled peptide.[3][4] |
| Surface Plasmon Resonance (SPR) | TCO-labeled Small Molecule | Native Small Molecule | ka (M-1s-1), kd (s-1) | Similar association (ka) and dissociation (kd) rates indicate that the binding kinetics are unaffected by the label.[5] |
Experimental Protocols
To ensure the successful implementation of these functional assays, detailed and optimized protocols are paramount. Below are step-by-step procedures for some of the most common and effective assays for validating the function of labeled proteins.
Enzyme-Linked Immunosorbent Assay (ELISA) for Biotinylated Antibody
This protocol is designed to assess the binding of a biotinylated antibody to its immobilized antigen.[6]
Materials:
-
96-well microplate
-
Recombinant antigen
-
Biotinylated antibody and unlabeled control
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Antigen Coating: Coat the wells of a 96-well plate with the antigen at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Add serial dilutions of the biotinylated antibody and the unlabeled control antibody to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to the wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the antibody concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Surface Plasmon Resonance (SPR) for Labeled Protein Kinetics
This protocol outlines the steps for analyzing the binding kinetics of a labeled protein to its analyte.[5][7]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Labeled ligand protein and unlabeled control
-
Analyte protein
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS)
-
Regeneration solution
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer.
-
Ligand Immobilization: Activate the sensor chip surface using a pulse of EDC/NHS. Inject the labeled or unlabeled ligand protein over the activated surface to achieve the desired immobilization level. Deactivate the remaining active groups.
-
Analyte Injection: Inject a series of concentrations of the analyte protein over the ligand-immobilized surface. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
Regeneration: After each analyte injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Collection: Record the sensorgrams for each analyte concentration.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD). Compare these values between the labeled and unlabeled protein.
Cell-Based Signaling Assay for Labeled Cytokine
This protocol describes a method to validate the function of a labeled cytokine by measuring its ability to induce a cellular response, such as the phosphorylation of a downstream signaling molecule.
Materials:
-
Cells responsive to the cytokine of interest
-
Labeled cytokine and unlabeled control
-
Cell culture medium
-
Serum-free medium
-
Lysis buffer
-
Phospho-specific antibody for the downstream signaling molecule (e.g., anti-phospho-STAT3)
-
Total protein antibody for the signaling molecule (e.g., anti-STAT3)
-
Secondary antibodies
-
Western blot reagents and equipment or ELISA kit for the phosphorylated protein.
Procedure:
-
Cell Culture and Starvation: Culture the cells to an appropriate confluency. Prior to stimulation, starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.
-
Cytokine Stimulation: Treat the starved cells with a serial dilution of the labeled cytokine and the unlabeled control for a predetermined amount of time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse the cells using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Western Blotting or ELISA:
-
Western Blot: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with the phospho-specific antibody and the total protein antibody.
-
ELISA: Use a sandwich ELISA kit to specifically quantify the amount of the phosphorylated signaling molecule in each lysate.
-
-
Data Analysis: Quantify the band intensities (Western blot) or the absorbance values (ELISA) for the phosphorylated protein. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the cytokine concentration and determine the EC50 for the labeled and unlabeled cytokine.
Mandatory Visualizations
To further clarify the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
Caption: Workflow for a sandwich ELISA using a biotinylated detection antibody.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: A typical cytokine signaling pathway initiated by a labeled ligand.
Conclusion
The functional validation of labeled proteins is an indispensable step in ensuring the integrity and reliability of experimental outcomes. By carefully selecting and performing the appropriate functional assays, researchers can confidently utilize labeled proteins as robust tools in their studies. This guide provides a foundational framework for this critical process, empowering scientists to generate reproducible and high-quality data. The provided protocols, comparative data, and diagrams serve as a starting point for the development of a comprehensive validation strategy tailored to the specific protein and application of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. punchout.mesoscale.com [punchout.mesoscale.com]
- 7. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
advantages of (S)-TCO-PEG4-NHS ester over other crosslinkers
An Objective Comparison for Advanced Bioconjugation
In the fields of targeted therapeutics, molecular imaging, and diagnostics, the precise and stable linkage of biomolecules is paramount. The choice of a crosslinker is a critical decision that dictates the efficiency, stability, and functionality of the resulting bioconjugate. (S)-TCO-PEG4-NHS ester has emerged as a premier crosslinking agent, offering significant advantages over traditional and other "click chemistry" linkers. This guide provides a data-driven comparison for researchers, scientists, and drug development professionals to make an informed choice for their bioconjugation needs.
Core Advantages of this compound
This compound is a heterobifunctional crosslinker designed for a two-step conjugation strategy.[1] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine (B10760008) residues of proteins) and a trans-cyclooctene (B1233481) (TCO) group.[2] This TCO group is the key to its superior performance, reacting with a tetrazine partner via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition—a bioorthogonal "click chemistry" reaction.[3][4]
The primary advantages of this system include:
-
Unprecedented Reaction Speed: The TCO-tetrazine reaction is the fastest bioorthogonal reaction discovered to date, with second-order rate constants orders of magnitude higher than other common click chemistries.[2][4] This allows for efficient conjugation at very low concentrations, minimizing reagent requirements and reaction times.[4][5]
-
Exceptional Specificity (Bioorthogonality): The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups found in complex biological systems.[3][6] This prevents off-target reactions and ensures the precise formation of the desired conjugate.
-
Superior Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (neutral pH, aqueous environment) without the need for cytotoxic copper catalysts, making it ideal for live-cell labeling and in vivo applications.[4][5][6]
-
Enhanced Solubility and Stability: The hydrophilic PEG4 spacer improves the water solubility of the crosslinker and the final conjugate, reducing the risk of aggregation.[2][7] The resulting dihydropyridazine (B8628806) bond is highly stable.[3]
Performance Comparison with Alternative Crosslinkers
The selection of a crosslinker should be based on the specific requirements of the application, such as the need for speed, stability, or a particular linkage chemistry.
| Feature | This compound | DBCO-PEG4-NHS Ester | SMCC / Sulfo-SMCC |
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine-reactive NHS ester & Thiol-reactive Maleimide (B117702) |
| Reaction Partner | Tetrazine | Azide | Sulfhydryl (Thiol) |
| Second-Order Rate Constant | >800 M⁻¹s⁻¹ (up to 10⁶ M⁻¹s⁻¹)[4][6] | ~0.1 - 1.0 M⁻¹s⁻¹ | ~10² - 10³ M⁻¹s⁻¹ |
| Bioorthogonality | High: TCO-tetrazine reaction is extremely specific.[8] | High: DBCO-azide reaction is highly specific.[8] | Lower: Maleimide group can react with other endogenous thiols (e.g., glutathione).[9] |
| Linkage Stability | Highly stable dihydropyridazine bond.[2] | Highly stable triazole ring.[9] | Stable thioether bond, but can be susceptible to retro-Michael addition (thiol exchange).[9] |
| Catalyst Required | No[6] | No | No |
| Key Advantage | Extreme speed, ideal for low concentration applications. | High stability and specificity. | Well-established, direct amine-to-thiol linkage. |
| Consideration | Requires a tetrazine-modified partner. | Slower kinetics compared to TCO-tetrazine. | Potential for off-target reactions; maleimide instability at pH > 7.5.[10][11] |
Experimental Workflow and Protocols
A typical bioconjugation using this compound involves a two-step process: first, the modification of an amine-containing biomolecule with the TCO moiety, followed by the bioorthogonal reaction with a tetrazine-labeled molecule.
Caption: A generalized workflow for a two-step bioconjugation process.[8]
Detailed Protocol: Antibody Labeling with this compound
This protocol outlines the labeling of an antibody with a tetrazine-functionalized fluorescent dye.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound, dissolved in anhydrous DMSO to make a 10 mM stock solution.[12]
-
Tetrazine-functionalized fluorescent dye.
-
Reaction Buffer: PBS (pH 7.2-7.5). Note: For NHS ester reactions, a pH of 8.0-8.5 can increase reactivity, but also hydrolysis.[][14] A pH of 7.2-7.5 is a safe starting point.[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the buffer contains Tris or glycine, perform a buffer exchange into PBS.[15]
-
Step 1: TCO Modification of Antibody: a. Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.[2] b. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[2]
-
Removal of Excess Crosslinker: a. Purify the TCO-modified antibody by passing the reaction mixture through a desalting column equilibrated with PBS (pH 7.4) to remove unreacted crosslinker.[16]
-
Step 2: Tetrazine Ligation: a. Add a 1.5- to 5-fold molar excess of the tetrazine-functionalized dye to the purified TCO-modified antibody. b. Incubate for 30-60 minutes at room temperature.[5] The reaction is often visibly complete much faster due to the rapid kinetics.
-
Final Purification: a. Remove excess, unreacted tetrazine-dye by passing the solution through a new desalting column.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific λmax) using UV-Vis spectrophotometry.
Visualizing Key Concepts
Bioorthogonal Specificity
The specificity of the TCO-tetrazine reaction in a complex biological milieu is analogous to a highly specific signaling pathway, where a ligand binds only to its intended receptor, ignoring all other molecules.
Caption: Specificity of the TCO-tetrazine bioorthogonal reaction.
Crosslinker Selection Guide
The decision to use this compound is guided by the experimental requirements. This flowchart illustrates a logical path for selecting an appropriate crosslinker.
Caption: Logical decision tree for crosslinker selection.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medium.com [medium.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. store.sangon.com [store.sangon.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. furthlab.xyz [furthlab.xyz]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Analytical Methods for Confirming Successful Bioconjugation
The successful conjugation of two biomolecules is a critical step in the development of novel therapeutics, diagnostics, and research reagents. Confirmation of this covalent linkage, along with characterization of the resulting conjugate, is essential for ensuring product quality, efficacy, and safety. This guide provides a comparative overview of the primary analytical methods used to confirm and characterize bioconjugates, with a focus on antibody-drug conjugates (ADCs) as a primary example.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique that provides precise molecular weight (MW) information, enabling direct confirmation of conjugation and determination of the drug-to-antibody ratio (DAR).
A general workflow for MS-based bioconjugate analysis involves sample preparation, ionization, mass analysis, and data interpretation to determine the extent of conjugation.
Comparison of MS Techniques
| Parameter | Electrospray Ionization (ESI-MS) | MALDI-TOF MS |
| Principle | Analyte in solution is aerosolized with voltage, creating charged droplets that yield ions. | Analyte is co-crystallized with a matrix and ionized by a laser pulse. |
| Resolution | High to very high | Moderate to high |
| Mass Accuracy | < 5 ppm (with high-res analyzers) | 5-100 ppm |
| Sample Prep | Requires LC coupling for complex mixtures; buffer compatibility is crucial. | More tolerant to salts/buffers, but matrix selection is key. |
| Throughput | Lower (depends on LC run time) | Higher (suitable for screening) |
| Typical Use | Intact mass, subunit analysis, peptide mapping. Provides detailed DAR distribution. | Intact mass analysis, rapid screening. |
Experimental Protocol: Intact Mass Analysis via LC-MS
-
Sample Preparation:
-
Dilute the bioconjugate sample to a final concentration of 0.5-1.0 mg/mL using a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
For glycosylated proteins like antibodies, add PNGase F to a final concentration of 1-2 units/µg of protein and incubate at 37°C for 2-4 hours to remove N-linked glycans, which simplifies the mass spectrum.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method. Elute in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC-MS Analysis:
-
LC System: A reverse-phase HPLC system (e.g., UPLC).
-
Column: A C4 or C8 column suitable for large proteins (e.g., 2.1 mm x 50 mm, 300 Å pore size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Run a linear gradient from 20% to 80% Mobile Phase B over 15-20 minutes.
-
MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion, electrospray ionization (ESI).
-
Data Acquisition: Acquire data over a mass range of m/z 1000-4000.
-
-
Data Analysis:
-
Process the raw data using a deconvolution algorithm (e.g., MaxEnt1) to convert the acquired multiply charged spectrum into a zero-charge mass spectrum.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded species (DAR1, DAR2, DAR3, etc.).
-
Calculate the average DAR by taking the weighted average of the peak intensities.
-
Chromatography
Chromatographic methods separate the bioconjugate from unconjugated starting materials and can resolve species with different drug loads based on physicochemical properties.
The logical flow involves injecting the sample, separating it based on a specific property (size, hydrophobicity), detecting the eluting components, and quantifying the peaks to assess purity and conjugation.
Comparison of Chromatographic Techniques
| Parameter | Size Exclusion (SEC) | Hydrophobic Interaction (HIC) | Reverse Phase (RP-HPLC) |
| Separation Basis | Hydrodynamic radius (size and shape). | Hydrophobicity. | Hydrophobicity (stronger interaction). |
| Primary Use | Detection of aggregates and fragments. | DAR determination for ADCs. | Subunit or fragment analysis. |
| Resolution | Low (cannot resolve DAR species). | Moderate to High (can resolve DAR species). | High (can resolve drug-loaded light/heavy chains). |
| Mobile Phase | Aqueous buffers (non-denaturing). | High salt buffer (non-denaturing). | Organic solvents (denaturing). |
| Information | Purity, aggregation level. | Average DAR, drug distribution profile. | Purity of subunits, confirmation of conjugation site. |
Experimental Protocol: HIC-HPLC for DAR Analysis
-
Sample Preparation:
-
Dilute the bioconjugate sample to a final concentration of 1-2 mg/mL using Mobile Phase A. No denaturation or reduction is required.
-
-
HIC-HPLC Analysis:
-
HPLC System: A biocompatible HPLC system.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) with 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Gradient: Run a linear gradient from 100% A to 100% B over 25-30 minutes to decrease the salt concentration.
-
Flow Rate: 0.8-1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and at a wavelength specific to the drug if it has a suitable chromophore.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram. Peaks will elute in order of decreasing hydrophobicity (higher DAR species elute later).
-
The first major peak typically corresponds to the unconjugated antibody. Subsequent peaks represent species with increasing numbers of conjugated drugs (DAR2, DAR4, etc., for cysteine-linked ADCs).
-
Calculate the average DAR using the relative peak area of each species, weighted by its DAR value.
-
Electrophoresis (SDS-PAGE)
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a widely used, accessible technique to visually confirm a shift in molecular weight upon conjugation.
This workflow shows the process from sample denaturation and loading to the final visualization of protein bands, allowing for a qualitative assessment of molecular weight changes.
Performance and Use
| Parameter | SDS-PAGE (Non-reducing) | SDS-PAGE (Reducing) |
| Principle | Separates proteins by MW under denaturing conditions. | Separates protein subunits by MW after breaking disulfide bonds. |
| Information | Confirms MW shift of the intact conjugate vs. parent molecule. Shows overall purity. | Confirms MW shift of conjugated subunits (e.g., heavy and light chains). |
| Resolution | Low. Cannot resolve different DAR species. Provides a "smear" or broadened band. | Low. May show distinct bands for unconjugated vs. conjugated chains if the payload is large enough. |
| Quantitation | Semi-quantitative at best, based on band intensity. | Semi-quantitative. |
| Primary Use | Quick, qualitative check of successful conjugation and purity. | Identification of which subunits (heavy/light chain) are conjugated. |
Experimental Protocol: Reducing SDS-PAGE
-
Sample Preparation:
-
In a microcentrifuge tube, combine 10-15 µg of the bioconjugate sample with 2X Laemmli sample buffer containing a reducing agent (e.g., 5% β-mercaptoethanol or 100 mM DTT).
-
Prepare a control lane with the unconjugated parent molecule.
-
Heat the samples at 95-100°C for 5-10 minutes to denature and reduce the proteins.
-
-
Electrophoresis:
-
Load the prepared samples and a molecular weight marker into the wells of a precast polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in an appropriate running buffer (e.g., MOPS or MES) at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Analysis:
-
Remove the gel and stain it with a protein stain like Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
Image the gel and compare the band patterns. A successful conjugation on a specific chain will show a band with a higher apparent molecular weight compared to the corresponding chain in the unconjugated control lane.
-
Evaluating the Stability of the TCO-Tetrazine Linkage: A Comparative Guide
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has emerged as a premier bioorthogonal ligation strategy in drug development and chemical biology.[1] Its key advantages include exceptionally rapid reaction kinetics, catalyst-free conditions, and superior biocompatibility, making it ideal for applications in living cells and in vivo.[1][2] This guide provides an objective comparison of the TCO-tetrazine linkage's stability with other alternatives, supported by experimental data and detailed protocols.
The TCO-tetrazine reaction proceeds via a [4+2] cycloaddition between the electron-deficient tetrazine and the strained TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas.[1] This irreversible process drives the reaction to completion, forming a stable dihydropyridazine (B8628806) linkage.[1][3]
Comparative Stability Analysis
The stability of the resulting dihydropyridazine linkage is a critical factor for its application in drug development, particularly for antibody-drug conjugates (ADCs) and targeted drug delivery systems. The TCO-tetrazine linkage generally exhibits high stability under physiological conditions.[3][4]
| Condition | Half-life (t₁/₂) | Notes |
| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions.[3] |
| Presence of Thiols (e.g., GSH) | > 24 hours | Shows good stability in the presence of biological nucleophiles.[3] |
However, the stability of the TCO moiety itself can be a consideration. Highly reactive TCO derivatives, while offering faster kinetics, may exhibit reduced stability.[5] For instance, some s-TCO derivatives can be prone to isomerization, especially in the presence of thiols.[5] Conversely, d-TCO derivatives have been developed to offer a balance of high reactivity and improved stability, showing no decomposition in aqueous solutions over extended periods.[5]
Comparison with Other Click Chemistry Ligations
The TCO-tetrazine ligation stands out when compared to other popular click chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
| Feature | TCO-Tetrazine Ligation | CuAAC | SPAAC |
| Reaction Rate (k₂) (M⁻¹s⁻¹) | Up to 10⁷[1][6] | 10² - 10⁴ | 10⁻³ - 1 |
| Catalyst Required | No[2] | Yes (Copper) | No |
| Biocompatibility | High (no catalyst)[1][2] | Lower (cytotoxic copper catalyst) | High |
| Reagent Stability | TCO and tetrazine stability varies[7] | Azides and alkynes are generally stable | Cyclooctynes can be unstable |
| Bond Formed | Stable dihydropyridazine[1] | Stable triazole ring | Stable triazole ring |
The significantly faster kinetics of the TCO-tetrazine reaction is a major advantage for applications requiring efficient labeling at low concentrations, as is common in biological systems.[1]
Experimental Protocols
Accurate assessment of the TCO-tetrazine linkage stability is crucial. Below are generalized protocols for evaluating stability and reaction kinetics.
Protocol 1: General Protein Labeling with a Tetrazine-Fluorophore
This protocol describes the labeling of a TCO-functionalized protein with a tetrazine-containing fluorescent dye.[3]
-
Reagent Preparation:
-
Dissolve the TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of the Tetrazine-fluorophore in anhydrous DMSO.[3]
-
-
Ligation Reaction:
-
To the TCO-protein solution, add a 5- to 10-fold molar excess of the Tetrazine-fluorophore stock solution.[3] The final DMSO concentration should be kept below 5% (v/v) to prevent protein denaturation.[3]
-
Gently mix the solution and incubate at room temperature for 30-60 minutes.[3][4] For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.[3]
-
-
Purification:
Protocol 2: Determination of Second-Order Rate Constants using Stopped-Flow UV-Vis Spectrophotometry
This method is commonly used to measure the rapid reaction rates of TCO-tetrazine ligations.[1][5]
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a series of TCO solutions at different concentrations. To establish pseudo-first-order conditions, the TCO concentration should be in large excess (at least 10-fold) compared to the tetrazine concentration.[1]
-
-
Data Acquisition:
-
Load one syringe with the tetrazine solution and the other with the TCO solution.
-
A rapid push will mix the reactants in the observation cell and trigger data collection.[1]
-
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs) for each TCO concentration.[1]
-
Plot the observed rate constants (k_obs) against the corresponding TCO concentrations.[1]
-
The slope of the resulting linear plot represents the second-order rate constant (k₂).[1]
-
Visualizing the Chemistry and Workflows
Diagrams illustrating the reaction mechanism and experimental workflows provide a clear understanding of the processes involved.
Factors Influencing TCO-Tetrazine Linkage Stability and Reactivity
Several factors can influence the kinetics and stability of the TCO-tetrazine ligation:
-
Electronics: The reaction rate is fastest when the tetrazine has electron-withdrawing groups and the TCO has electron-donating groups.[6][7]
-
Steric Effects: Smaller substituents on the tetrazine ring lead to higher reactivity.[7]
-
Ring Strain: Increased ring strain in the TCO molecule results in higher reactivity.[6][7] However, this can sometimes come at the cost of reduced stability.[5]
-
Solvent and pH: The reaction is robust in a variety of aqueous buffers, typically between pH 6 and 9.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Bioorthogonal Reaction Kinetics for Researchers and Drug Development Professionals
In the realm of chemical biology and drug development, the ability to perform specific chemical transformations within a living system—a concept known as bioorthogonal chemistry—is paramount. These reactions provide a powerful means to probe biological processes, track biomolecules, and construct targeted therapeutics with minimal interference to the native environment. The choice of a bioorthogonal reaction is a critical decision, heavily influenced by its kinetic properties. This guide presents a comparative analysis of the kinetics of three prominent bioorthogonal reactions: the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, and the Staudinger Ligation.
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is primarily quantified by its second-order rate constant (k₂), which describes how quickly the reactants are consumed to form the product at a given concentration. A higher k₂ value signifies a faster reaction, which is often crucial for applications involving low concentrations of biomolecules or requiring rapid labeling. The following table summarizes the typical second-order rate constants for these key bioorthogonal reactions.
| Reaction Type | Bioorthogonal Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine (Tz) + trans-Cyclooctene (TCO) | 1 - 1 x 10⁶[1][2] | Exceptionally fast kinetics, catalyst-free, highly selective.[1][3] | Some tetrazines have limited stability in aqueous media; TCO can be light-sensitive.[1] |
| Tetrazine (Tz) + Norbornene | ~1.9[1][2] | Stable dienophile. | Slower kinetics compared to TCO-based reactions.[1] | |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dibenzocyclooctyne (DBCO) + Azide (B81097) | ~0.1 - 1.0 | Copper-free, good biocompatibility, widely used. | Slower kinetics than IEDDA; bulky cyclooctyne (B158145) can be a hindrance.[4] |
| Bicyclo[6.1.0]nonyne (BCN) + Azide | ~0.0022 - 2.0[5] | Good balance of reactivity and stability. | Generally slower than DBCO with aliphatic azides. | |
| Difluorinated Cyclooctyne (DIFO) + Azide | ~0.076 | High stability. | Slower reaction rate. | |
| Staudinger Ligation | Azide + Phosphine (B1218219) | ~10⁻³[6] | Highly biocompatible, traceless version forms a native amide bond.[7] | Slow kinetics, phosphine reagents are prone to oxidation.[8][9] |
Reaction Mechanisms and Experimental Workflows
To visualize the underlying chemical transformations and the general procedures for their kinetic analysis, the following diagrams are provided.
Experimental Protocols
Accurate determination of reaction kinetics is essential for comparing and selecting the appropriate bioorthogonal reaction. Below are detailed methodologies for key experiments.
Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy (SPAAC Example)
This protocol is suitable for monitoring the reaction between a cyclooctyne and an azide where distinct proton signals for reactants and products can be resolved.
Materials:
-
Cyclooctyne derivative (e.g., DBCO)
-
Azide derivative
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution of the cyclooctyne and the azide in the deuterated solvent. Also, prepare a stock solution of the internal standard.
-
In an NMR tube, combine the cyclooctyne solution and the internal standard.
-
Acquire a ¹H NMR spectrum at time t=0 to determine the initial concentrations.
-
Initiate the reaction by adding the azide stock solution to the NMR tube. For pseudo-first-order kinetics, the azide should be in at least 10-fold excess.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Process the spectra and integrate the signals corresponding to a unique proton of the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.
-
Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the azide.[10]
-
Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy (IEDDA Example)
This method is particularly useful for IEDDA reactions as tetrazines have a characteristic absorbance in the visible region that disappears upon reaction.[2]
Materials:
-
Tetrazine derivative
-
Dienophile (e.g., TCO derivative)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare stock solutions of the tetrazine and dienophile in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the reaction buffer and the dienophile solution. The dienophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a small volume of the tetrazine stock solution to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at the λmax of the tetrazine (typically 520-540 nm) over time.
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a single exponential decay curve to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated using the equation: k₂ = k_obs / [dienophile].
-
Protocol 3: Kinetic Analysis by Fluorescence Spectroscopy
This protocol is applicable when one of the reactants is fluorescent and its fluorescence changes upon reaction, or when a fluorogenic probe is formed during the reaction.
Materials:
-
Fluorogenic bioorthogonal reactant pair (e.g., a fluorophore-quencher pair that separates upon reaction)
-
Reaction buffer
-
Fluorometer with temperature control
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare stock solutions of the fluorescent reactant and its reaction partner in a suitable solvent.
-
In a quartz cuvette, add the reaction buffer and the non-fluorescent reaction partner in excess.
-
Place the cuvette in the fluorometer and allow it to equilibrate.
-
Initiate the reaction by adding the fluorescent reactant.
-
Monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The data can be fitted to an appropriate kinetic model to determine the rate constant, similar to the UV-Vis spectroscopy method.
-
Concluding Remarks
The choice of a bioorthogonal reaction is a multifaceted decision that requires careful consideration of the specific experimental context. For applications demanding the utmost speed, such as in vivo imaging with low probe concentrations, the IEDDA reaction between a tetrazine and a trans-cyclooctyne is often the superior choice due to its exceptionally high rate constant.[3] SPAAC reactions, particularly with reagents like DBCO, offer a robust and widely applicable copper-free alternative with good biocompatibility, albeit with slower kinetics.[4] The Staudinger ligation, while the slowest of the three, remains a valuable tool, especially in its traceless form, for applications where the formation of a native amide bond is critical and slower kinetics can be tolerated.[7]
By understanding the kinetic profiles and the associated advantages and limitations of each reaction, researchers and drug development professionals can make informed decisions to select the optimal bioorthogonal chemistry for their specific needs, ultimately enabling more precise and effective investigations into complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to (S)-TCO-PEG4-NHS Ester and Other Bioorthogonal Labeling Reagents
In the landscape of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount for advancements in therapeutics, diagnostics, and fundamental research. Among the array of chemical tools available, (S)-TCO-PEG4-NHS ester has emerged as a prominent reagent for bioorthogonal chemistry. This guide provides a comprehensive comparison of this compound with other common bioorthogonal labeling reagents, offering researchers, scientists, and drug development professionals a detailed analysis of their respective performances, supported by experimental data and protocols.
This compound is a bifunctional molecule comprising a highly reactive (S)-trans-cyclooctene (TCO) moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester. The NHS ester allows for the straightforward labeling of proteins and other biomolecules containing primary amines, such as lysine (B10760008) residues.[1][2] The TCO group then serves as a handle for subsequent bioorthogonal "click" reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine partner.[3][4][] The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the reagent's aqueous solubility, reduces steric hindrance, and can minimize aggregation of the labeled biomolecule.[2][6]
Performance Comparison of Bioorthogonal Chemistries
The choice of a bioorthogonal reaction is often dictated by a balance of factors including reaction kinetics, stability, and biocompatibility. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, which are orders of magnitude higher than other common click chemistry reactions.[3][7] This rapid kinetics is particularly advantageous for in vivo applications where low concentrations of reactants are typically used.[8][9]
Here, we compare the key performance parameters of the three most prominent click chemistry reactions: TCO-tetrazine ligation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
| Parameter | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Principle | Inverse-electron-demand Diels-Alder reaction between a TCO and a tetrazine.[10] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide.[10] | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[10] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶ - 10⁷[4][7][11] | DBCO + Azide: ~0.1 - 1.0 BCN + Azide: ~0.01 - 0.1[10] | 1 - 100[10] |
| Biocompatibility | High; catalyst-free.[12][13] | High; catalyst-free.[13] | Potential cytotoxicity due to copper catalyst.[12] |
| Reaction Conditions | Aqueous buffers, physiological pH, room temperature.[2][7] | Aqueous buffers, physiological pH, room temperature.[][14] | Requires copper(I) catalyst, reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand.[10][12] |
| Key Reagents | TCO-NHS ester, Tetrazine-NHS ester.[2][15] | DBCO-NHS ester, Azide-NHS ester.[11][14] | Alkyne-NHS ester, Azide-NHS ester.[1][11] |
Experimental Protocols for Antibody Conjugation
The following protocols outline the general steps for labeling an antibody with this compound and its common alternatives. These are starting points and may require optimization for specific antibodies and applications.
Protocol 1: Antibody Labeling via TCO-Tetrazine Ligation
This two-step protocol first involves the modification of an antibody with a TCO group, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.[10]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in anhydrous DMSO)
-
Tetrazine-functionalized payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]
-
Desalting columns[15]
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer.[15]
-
Antibody Modification with TCO:
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature.[10]
-
Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM.[16][17]
-
Purify the TCO-modified antibody using a desalting column to remove excess, unreacted TCO-NHS ester.[10][15]
-
-
Tetrazine Ligation:
-
Purification: Purify the final antibody conjugate using size-exclusion chromatography (SEC) or dialysis to remove any unreacted tetrazine-payload.[10]
Protocol 2: Antibody Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the labeling of an antibody with a strained alkyne (e.g., DBCO) followed by reaction with an azide-functionalized molecule.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester (dissolved in anhydrous DMSO)[18]
-
Azide-functionalized payload
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody as described in Protocol 1.
-
Antibody Modification with DBCO:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction with Tris buffer.
-
Purify the DBCO-modified antibody using a desalting column.
-
-
SPAAC Reaction:
-
Mix the purified DBCO-modified antibody with a 2- to 10-fold molar excess of the azide-payload.
-
Incubate the reaction for 4-12 hours at room temperature, or for 12-24 hours at 4°C.
-
-
Purification: Purify the final antibody conjugate using SEC or dialysis.
Protocol 3: Antibody Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an antibody with a terminal alkyne, followed by the copper-catalyzed click reaction with an azide-functionalized payload.[10]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody as described in Protocol 1.
-
Antibody Modification with Alkyne:
-
Add a 10- to 20-fold molar excess of the Alkyne-PEG-NHS ester solution to the antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
Quench the reaction with Tris buffer.
-
Purify the alkyne-modified antibody using a desalting column.
-
-
CuAAC Reaction:
-
In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the azide-payload to the purified alkyne-modified antibody.
-
Add the catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification: Purify the final antibody conjugate using SEC or dialysis.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described antibody conjugation methods.
Caption: Experimental workflows for antibody conjugation.
Logical Comparison of Bioorthogonal Reagents
The selection of an appropriate bioorthogonal reagent is a critical decision that depends on the specific experimental context. The following diagram outlines the logical considerations for choosing between TCO, DBCO, and terminal alkyne reagents for bioconjugation.
Caption: Logic for selecting a bioorthogonal reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pharmiweb.com [pharmiweb.com]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. tocris.com [tocris.com]
- 18. DBCO-NHS, 1353016-71-3 | BroadPharm [broadpharm.com]
- 19. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Bioconjugation Strategies: NHS Ester Chemistry vs. Site-Specific Click Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical step in the development of targeted therapeutics, diagnostics, and research tools. The method of linking a biomolecule, such as an antibody, to a payload, like a drug or a fluorescent dye, can profoundly influence the conjugate's efficacy, stability, homogeneity, and therapeutic window.[1][2] This guide provides an objective comparison of two widely employed bioconjugation techniques: a traditional random modification method, N-hydroxysuccinimide (NHS) ester chemistry, and a modern site-specific approach, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry".[2][3]
This comparison is supported by a summary of quantitative data, detailed experimental protocols for each method, and visualizations to clarify the underlying workflows and principles.
Quantitative Performance Comparison
The choice between a random and a site-specific bioconjugation strategy often involves a trade-off between simplicity and control. The following table summarizes key quantitative and qualitative parameters for NHS ester chemistry and SPAAC to aid in this decision-making process. It is important to note that specific efficiencies and outcomes can vary depending on the protein, the label, and the precise reaction conditions.[2][4]
| Feature | NHS Ester Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Target Residue(s) | Primary amines (Lysine, N-terminus)[4] | Azide (B81097) or Alkyne (introduced via unnatural amino acids or enzymatic modification)[4] |
| Selectivity | Random[4][5] | Highly site-specific[4] |
| Typical Efficiency | 5-50%[4] | >90%[4] |
| Reaction Kinetics (Second-Order Rate Constant) | Variable, generally slower[6] | Extremely Fast (~800 - 30,000 M⁻¹s⁻¹)[6] |
| Reaction pH | 7.2-8.5[4][7] | Mild, aqueous buffers (pH 5-9)[6] |
| Stability of Linkage | Stable amide bond[6] | Stable triazole linkage[2] |
| Biocompatibility | Good, but potential for off-target reactions[6] | Excellent: Bioorthogonal reaction[6] |
| Homogeneity of Final Product | Heterogeneous mixture of species[5][8] | Homogeneous product with defined Drug-to-Antibody Ratio (DAR)[9] |
Experimental Protocols
The following sections provide detailed methodologies for labeling a model antibody with a fluorescent dye using both NHS ester chemistry and SPAAC.
Protocol 1: Antibody Labeling via NHS Ester Chemistry
This protocol outlines the steps for conjugating an NHS ester-functionalized fluorescent dye to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS)[7]
-
NHS ester-dye (e.g., Alexa Fluor 488 NHS Ester)
-
Anhydrous DMSO or DMF[7]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[7]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration or desalting column)[7]
Procedure:
-
Buffer Exchange: Ensure the antibody solution is free of amine-containing buffers like Tris. If necessary, perform a buffer exchange into the Reaction Buffer. Adjust the protein concentration to 1-10 mg/mL.[7]
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester-dye in anhydrous DMSO or DMF.[7]
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the antibody (typically 5-20 fold).[7]
-
While gently vortexing, slowly add the NHS ester solution to the antibody solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if using a light-sensitive dye.[7]
-
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[7]
-
Purification: Remove unreacted dye by gel filtration, dialysis, or a desalting column. The first colored band to elute is typically the labeled antibody.[7]
-
Characterization: Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy. Assess the purity and integrity of the conjugate by SDS-PAGE.
Protocol 2: Site-Specific Antibody Labeling via SPAAC
This protocol describes the conjugation of a DBCO-functionalized dye to an antibody containing a site-specifically incorporated azide group.
Materials:
-
Azide-modified antibody (produced via unnatural amino acid incorporation or enzymatic methods) in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized dye.
-
Anhydrous DMSO or DMF.
-
Purification column (e.g., gel filtration or desalting column).
Procedure:
-
Antibody Preparation: The antibody must first be engineered to contain an azide group at a specific site. This is often achieved by incorporating an unnatural amino acid like p-azidomethyl-L-phenylalanine (pAMF) during protein expression.
-
DBCO-Dye Solution Preparation: Prepare a stock solution of the DBCO-functionalized dye in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Add a 3-5 molar excess of the DBCO-dye solution to the azide-modified antibody solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-12 hours. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification: Remove the unreacted dye using a gel filtration or desalting column.
-
Characterization: Confirm successful conjugation and determine the homogeneity of the product using techniques like mass spectrometry (to confirm the precise mass of the conjugate) and hydrophobic interaction chromatography (HIC) to verify a single, sharp peak corresponding to the desired DAR.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the key steps in the experimental workflows for both random and site-specific bioconjugation, providing a clear visual comparison of the two approaches.
The following diagram illustrates the decision-making process for selecting a suitable bioconjugation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aboligo.com [aboligo.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S)-TCO-PEG4-NHS Ester
For researchers and drug development professionals, ensuring a safe laboratory environment and adhering to compliant waste disposal practices are of paramount importance. (S)-TCO-PEG4-NHS ester, a bifunctional linker used in bioconjugation, contains reactive moieties that necessitate a specific disposal protocol to neutralize its potential hazards and protect the environment. This guide provides a comprehensive, step-by-step procedure for the safe deactivation and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult your institution's Environmental Health and Safety (EHS) department for local regulations.[1] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4][5] The Safety Data Sheet (SDS) for TCO-PEG4-NHS ester indicates that it may cause mild skin irritation, is suspected of causing genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects.[6]
Personal Protective Equipment (PPE) is mandatory and includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1][3][7][8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][3][7][8]
-
Body Protection: A laboratory coat and closed-toe shoes.[1][7][8]
Waste Segregation and Handling
Proper segregation of waste is the first step in a compliant disposal plan. All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[4][7][9][10]
-
Solid Waste: Unused or expired solid this compound, as well as contaminated consumables like pipette tips, tubes, and weighing paper, should be collected in a designated, clearly labeled, and sealed solid chemical waste container.[1][4][7][8]
-
Liquid Waste: Solutions containing this compound, typically in organic solvents like DMSO or DMF, must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1][4][7] Never dispose of this waste down the drain.[1][7][10] The container should be made of a compatible material, such as high-density polyethylene.[7]
Deactivation of Reactive Moieties
The primary goal for the safe disposal of this compound is the deactivation of its two reactive functional groups: the N-hydroxysuccinimide (NHS) ester and the trans-cyclooctene (B1233481) (TCO) group.[3][5] This is achieved through a chemical quenching process.
The following table summarizes the key parameters for the quenching solutions.
| Reagent | Purpose | Recommended Molar Ratio/Concentration | Rationale |
| Tetrazine derivative | Quenching of TCO group | 1.5:1 (Tetrazine:this compound) | Ensures complete consumption of the reactive TCO moiety through an inverse-electron-demand Diels-Alder cycloaddition.[5] |
| Aqueous Buffer (e.g., Tris, Glycine, or Sodium Bicarbonate at pH 7.4-8.5) | Hydrolysis of NHS ester | 10-fold molar excess (for Tris/Glycine) or sufficient volume to maintain pH | The NHS ester is susceptible to hydrolysis in an aqueous basic environment, rendering it non-reactive towards amines.[2][3][5] |
This protocol is designed for the deactivation of small quantities of this compound waste typically generated in a research laboratory setting.
Materials:
-
Waste solution containing this compound
-
Tetrazine derivative solution (in a compatible solvent like DMSO)
-
Aqueous buffer (e.g., 1 M Tris, 1 M Glycine, or a phosphate (B84403) buffer at pH 7.4-8.5)
-
Appropriate PPE (goggles, lab coat, chemical-resistant gloves)
-
Chemical fume hood
-
Labeled hazardous waste container
Procedure:
-
Estimate Waste Quantity: Determine the approximate molar amount of this compound in the waste solution that requires treatment.[5]
-
Prepare Reaction Setup: All procedures must be conducted within a certified chemical fume hood.[1][3]
-
Deactivate the TCO Group:
-
Add the prepared tetrazine solution to the this compound waste. A 1.5:1 molar ratio of tetrazine to the estimated amount of this compound is recommended.[5]
-
-
Hydrolyze the NHS Ester Group:
-
Incubation:
-
Final Disposal:
-
After the deactivation procedure, the resulting mixture should be collected in a properly labeled hazardous waste container.[2][5] The label should clearly state the contents, including the now-deactivated components.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal company.[2][9][10]
-
Spill Management
In the event of a spill, evacuate all non-essential personnel and ensure the area is well-ventilated.[10] Wearing full PPE, contain the spill and prevent it from entering drains.[10]
-
Liquid Spills: Use an inert absorbent material like sand, vermiculite, or cat litter to soak up the substance.[1][10][11][12]
-
Solid Spills: Gently cover and sweep the material to avoid generating dust.[10][11]
Carefully transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container. Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as ethanol (B145695) or acetone, and collect the rinsate as hazardous waste.[1][4][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemtalk.com.au [chemtalk.com.au]
- 12. broadpharm.com [broadpharm.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
